molecular formula C33H42N6O3 B8216099 ZW4864 free base

ZW4864 free base

カタログ番号: B8216099
分子量: 570.7 g/mol
InChIキー: DEGJSKLSOCKWSF-AREMUKBSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide is a sophisticated small molecule inhibitor of significant interest in preclinical cancer research and signal transduction studies. Its design incorporates a key (3R)-stereochemistry and a 1H-pyrazol-4-yl biaryl motif, a structural feature commonly associated with high-affinity binding to the ATP-binding pocket of various protein kinases . The molecule's core structure, featuring a piperidine-3-carboxamide scaffold, is optimized for potency and selectivity. This compound is utilized by researchers to selectively inhibit specific kinase-driven signaling pathways, enabling the dissection of complex cellular processes such as proliferation, survival, and apoptosis. Its primary research value lies in its application as a chemical probe to investigate the physiological and pathological roles of its target kinases, thereby facilitating target validation and the exploration of novel therapeutic strategies in oncology. The inclusion of a cyclopropyl group and a substituted phenyl ether linker contributes to its metabolic stability and overall pharmacokinetic profile, making it a valuable tool for in vitro and in vivo mechanistic studies.

特性

IUPAC Name

(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N6O3/c1-33(2,32(41)37-17-14-34-15-18-37)42-30-7-3-6-29(19-30)38-16-4-5-26(23-38)31(40)39(28-12-13-28)22-24-8-10-25(11-9-24)27-20-35-36-21-27/h3,6-11,19-21,26,28,34H,4-5,12-18,22-23H2,1-2H3,(H,35,36)/t26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGJSKLSOCKWSF-AREMUKBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCCC(C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)N1CCNCC1)OC2=CC=CC(=C2)N3CCC[C@H](C3)C(=O)N(CC4=CC=C(C=C4)C5=CNN=C5)C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZW4864 Free Base: A Technical Guide to a Novel β-catenin/BCL9 Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZW4864, a first-in-class, orally bioavailable small molecule inhibitor targeting the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). Aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making this pathway a key target for therapeutic intervention. ZW4864 offers a promising approach by selectively disrupting a key downstream node in this pathway, thereby inhibiting the transcription of oncogenic target genes.

Core Mechanism of Action

ZW4864 functions by directly binding to β-catenin, a central mediator of the Wnt signaling pathway.[1][2] This binding selectively obstructs the interaction between β-catenin and its co-activator BCL9.[1][3][4] The β-catenin/BCL9 complex is crucial for recruiting other transcriptional co-activators and initiating the expression of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival. By preventing this PPI, ZW4864 effectively suppresses β-catenin-dependent transcriptional activity, leading to the downregulation of these oncogenic genes. Notably, ZW4864 demonstrates selectivity, as it does not interfere with the interaction between β-catenin and E-cadherin, which is vital for cell-cell adhesion.

Quantitative Data Summary

The following tables summarize the key quantitative data for ZW4864, demonstrating its potency and selectivity in various assays.

Table 1: In Vitro Binding and Inhibitory Activity

ParameterValue (μM)Description
Ki 0.76Inhibition constant for the β-catenin/BCL9 PPI.
IC50 0.87Half-maximal inhibitory concentration for the β-catenin/BCL9 PPI.
IC50 (HEK293) 11Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in β-catenin expressing HEK293 cells.
IC50 (SW480) 7.0Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in SW480 cells.
IC50 (MDA-MB-468) 6.3Half-maximal inhibitory concentration in a TOPFlash luciferase reporter assay in Wnt 3a-activated MDA-MB-468 cells.

Table 2: In Vivo Pharmacokinetics and Efficacy

ParameterValueAnimal ModelDosing
Oral Bioavailability (F) 83%C57BL/6 Mice20 mg/kg (p.o.)
Tumor Growth Varied SuppressionPatient-Derived Xenograft (PDX) Mouse Model90 mg/kg (p.o.)

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention by ZW4864.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Dsh Dishevelled (Dsh) Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) Dsh->DestructionComplex Inhibits APC APC Axin Axin GSK3b GSK3β CK1 CK1 beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates Ub Ubiquitination & Proteasomal Degradation beta_catenin_cyto->Ub beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocation BCL9 BCL9 beta_catenin_nuc->BCL9 Interaction Blocked by ZW4864 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9->TCF_LEF Transcription Target Gene Transcription TCF_LEF->Transcription Initiates ZW4864 ZW4864 ZW4864->beta_catenin_nuc Binds

Caption: Wnt/β-catenin signaling pathway and ZW4864's mechanism of action.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

AlphaScreen Assay for β-catenin/BCL9 PPI Inhibition

This assay quantitatively measures the disruption of the β-catenin/BCL9 interaction in a biochemical context.

  • Materials:

    • Recombinant His-tagged β-catenin

    • Biotinylated BCL9 HD2 peptide

    • Streptavidin-coated Donor beads (PerkinElmer)

    • Nickel chelate-coated Acceptor beads (PerkinElmer)

    • Assay buffer (e.g., PBS with 0.1% BSA)

    • ZW4864 at various concentrations

    • 384-well microplates

  • Protocol:

    • Prepare serial dilutions of ZW4864 in the assay buffer.

    • Add His-tagged β-catenin and biotinylated BCL9 HD2 peptide to the wells of a 384-well plate.

    • Add the ZW4864 dilutions to the respective wells.

    • Incubate the mixture at room temperature for a specified period (e.g., 30 minutes) to allow for binding.

    • Add a suspension of Streptavidin-coated Donor beads and Nickel chelate-coated Acceptor beads to each well.

    • Incubate the plate in the dark at room temperature for a further period (e.g., 1 hour).

    • Read the plate on an AlphaScreen-capable plate reader. The signal generated is proportional to the extent of the β-catenin/BCL9 interaction.

    • Calculate IC50 values by plotting the AlphaScreen signal against the logarithm of the ZW4864 concentration and fitting the data to a dose-response curve.

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Materials:

    • Cancer cell lines with active Wnt signaling (e.g., SW480) or cells that can be stimulated with Wnt ligands (e.g., HEK293, MDA-MB-468).

    • TOPFlash (contains TCF/LEF binding sites) and FOPFlash (mutated binding sites, as a negative control) luciferase reporter plasmids.

    • A constitutively active control plasmid (e.g., Renilla luciferase) for normalization.

    • Lipofectamine or other transfection reagent.

    • Wnt3a conditioned media (for stimulation).

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Protocol:

    • Co-transfect cells with the TOPFlash or FOPFlash plasmid and the Renilla luciferase control plasmid.

    • After transfection (e.g., 24 hours), treat the cells with various concentrations of ZW4864.

    • For inducible cell lines, stimulate with Wnt3a conditioned media.

    • Incubate for a further period (e.g., 24 hours).

    • Lyse the cells and measure both firefly (TOP/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate IC50 values based on the inhibition of normalized TOPFlash activity.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines a general workflow for assessing the in vivo efficacy of ZW4864.

  • Materials:

    • Immunocompromised mice (e.g., SCID or NOD/SCID).

    • Patient-derived tumor tissue with aberrant Wnt/β-catenin signaling.

    • ZW4864 formulation for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Calipers for tumor measurement.

  • Protocol:

    • Implant tumor fragments from a PDX model subcutaneously into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize mice into vehicle control and ZW4864 treatment groups.

    • Administer ZW4864 or vehicle daily via oral gavage at the desired dose (e.g., 90 mg/kg).

    • Monitor tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot or qPCR for β-catenin target genes).

    • Analyze the data to determine the effect of ZW4864 on tumor growth.

Experimental Workflow

The following diagram provides a logical workflow for the preclinical evaluation of ZW4864.

Experimental_Workflow Target_ID Target Identification (β-catenin/BCL9 PPI) Biochem_Assay Biochemical Assay (AlphaScreen) Target_ID->Biochem_Assay Cell_Assay Cell-Based Assay (TOPFlash/FOPFlash) Biochem_Assay->Cell_Assay Selectivity_Assay Selectivity Assay (e.g., vs. β-catenin/E-cadherin) Biochem_Assay->Selectivity_Assay Downstream_Analysis Downstream Target Analysis (qPCR/Western Blot) Cell_Assay->Downstream_Analysis PK_Studies Pharmacokinetic Studies (Oral Bioavailability) Downstream_Analysis->PK_Studies InVivo_Efficacy In Vivo Efficacy (PDX Model) PK_Studies->InVivo_Efficacy Lead_Opt Lead Optimization InVivo_Efficacy->Lead_Opt

Caption: A typical preclinical evaluation workflow for a β-catenin/BCL9 inhibitor.

Conclusion

ZW4864 represents a significant advancement in the development of targeted therapies for Wnt/β-catenin-driven cancers. Its specific mechanism of action, favorable pharmacokinetic profile, and demonstrated in vitro and in vivo activity make it a valuable chemical probe for further research and a promising candidate for future drug development. This guide provides the foundational technical information for researchers to understand, evaluate, and potentially utilize ZW4864 in their own studies.

References

An In-depth Technical Guide to Target Validation: ZW4864 and Zanidatamab

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: This technical guide addresses the target validation of "ZW4864 free base." Initial research indicates a potential ambiguity in nomenclature between ZW4864, a small molecule inhibitor, and Zanidatamab (formerly ZW25), a bispecific antibody. Given the common prefix and the context of advanced drug development, it is highly probable that the intended subject of this inquiry is Zanidatamab, a well-documented HER2-targeted antibody.

This document will first provide a comprehensive guide to the target validation of Zanidatamab . Subsequently, a concise summary of the target validation for ZW4864 , the β-catenin/BCL9 protein-protein interaction inhibitor, will be presented to ensure completeness.

Part 1: Zanidatamab (ZW25) - A Bispecific Antibody Targeting HER2

Zanidatamab is an investigational humanized bispecific antibody that targets the human epidermal growth factor receptor 2 (HER2).[1] It is engineered to simultaneously bind two distinct, non-overlapping epitopes on the HER2 receptor, a mechanism known as biparatopic binding.[1] This dual-targeting approach leads to a unique and potent anti-tumor activity, which has shown promise in various HER2-expressing solid tumors.[2][3]

The Molecular Target: HER2/ERBB2

HER2 (Human Epidermal Growth Factor Receptor 2), also known as ERBB2, is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis.[4] Overexpression or amplification of the HER2 gene is a key driver in several cancers, including subsets of breast, gastric, and biliary tract cancers. Upon dimerization, the HER2 receptor activates downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, promoting uncontrolled cell growth and survival.

Mechanism of Action of Zanidatamab

Zanidatamab's biparatopic design confers a multi-faceted mechanism of action that distinguishes it from other HER2-targeted therapies like trastuzumab and pertuzumab. It binds to two distinct HER2 extracellular domains: the dimerization domain (ECD2, the binding site of pertuzumab) and the juxtamembrane domain (ECD4, the binding site of trastuzumab).

This dual binding leads to:

  • Dual HER2 Signal Blockade: By engaging two separate domains, Zanidatamab effectively prevents HER2 dimerization and subsequent activation of downstream signaling pathways that promote tumor growth.

  • Enhanced Receptor Clustering and Internalization: The cross-linking of HER2 receptors on the cell surface by Zanidatamab induces unique receptor clustering and rapid internalization, leading to the removal and degradation of HER2 from the cell surface. This downregulation of the target protein further diminishes its oncogenic signaling.

  • Potent Immune-Mediated Cytotoxicity: Zanidatamab's Fc region can engage immune effector cells, leading to robust antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). Furthermore, it potently induces complement-dependent cytotoxicity (CDC), a mechanism not strongly observed with trastuzumab or pertuzumab.

Zanidatamab_MoA cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling cluster_effects Zanidatamab-Mediated Effects HER2_1 HER2 (ECD4) PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway HER2_2 HER2 (ECD2) Zanidatamab Zanidatamab Zanidatamab->HER2_1 Binds ECD4 Zanidatamab->HER2_2 Binds ECD2 Blockade Signaling Blockade Zanidatamab->Blockade Internalization Receptor Internalization & Degradation Zanidatamab->Internalization ADCC ADCC / ADCP Zanidatamab->ADCC CDC CDC Zanidatamab->CDC Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Apoptosis Tumor Cell Death Internalization->Apoptosis ADCC->Apoptosis CDC->Apoptosis caption Mechanism of Action of Zanidatamab

Mechanism of Action of Zanidatamab
Quantitative Data for Target Validation

The efficacy and target engagement of Zanidatamab have been quantified in both preclinical and clinical studies.

ParameterValue / ResultContextReference(s)
Preclinical Efficacy
Complement-Dependent Cytotoxicity (CDC)Potent CDC mediated with human complement serum.In HER2-overexpressing tumor cells; trastuzumab and pertuzumab were inactive.
Tumor Growth InhibitionSuperior to trastuzumab and the combination of trastuzumab + pertuzumab.In HER2-overexpressing gastric cancer xenografts (NCI-N87 and SK-BR-3 models).
Clinical Efficacy
Objective Response Rate (ORR)41.3% (95% CI: 30.4-52.8)Phase 2b HERIZON-BTC-01 trial in previously treated HER2-positive biliary tract cancer (BTC).
Median Duration of Response (DoR)14.9 months (95% CI: 7.4, not reached)Updated follow-up from HERIZON-BTC-01 trial.
Median Overall Survival (OS)15.5 months (95% CI: 10.4, 18.5)Updated follow-up from HERIZON-BTC-01 trial.
Progression-Free Survival (PFS)Statistically significant improvement vs. trastuzumab + chemotherapy.Phase 3 HERIZON-GEA-01 trial in first-line HER2-positive gastroesophageal adenocarcinoma (GEA).
Experimental Protocols for Target Validation

Validating the target engagement and mechanism of action of Zanidatamab involves a suite of biophysical, in vitro, and in vivo assays.

Zanidatamab_Workflow cluster_biophysical Biophysical Characterization cluster_invitro In Vitro Functional Assays cluster_invivo In Vivo Models SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) AUC Analytical Ultracentrifugation (Complex Formation) CryoEM Cryo-EM (Structural Analysis) Flow Flow Cytometry (Receptor Binding & Density) CryoEM->Flow Confocal Confocal Microscopy (Internalization & Clustering) CDC_Assay CDC Assays (Immune Function) Growth_Assay Growth Inhibition Assays (Cell Viability) Xenograft Tumor Xenograft Models (Anti-Tumor Efficacy) Growth_Assay->Xenograft end Clinical Trials Xenograft->end start Start start->SPR caption Target Validation Workflow for Zanidatamab

Target Validation Workflow for Zanidatamab

1. Surface Plasmon Resonance (SPR):

  • Objective: To quantify the binding kinetics (association and dissociation rates) of Zanidatamab to the HER2 extracellular domain.

  • Methodology: Recombinant HER2 protein is immobilized on a sensor chip. Zanidatamab is flowed over the chip at various concentrations. The change in mass on the sensor surface is measured in real-time to determine the on-rate (ka), off-rate (kd), and dissociation constant (KD). Experiments can be designed to demonstrate trans-binding by varying the density of HER2 on the chip.

2. Cell-Based Binding and Internalization Assays:

  • Objective: To confirm binding to cell-surface HER2 and visualize receptor clustering and internalization.

  • Methodology:

    • Flow Cytometry: HER2-overexpressing cancer cell lines (e.g., SK-BR-3, NCI-N87) are incubated with fluorescently labeled Zanidatamab. The intensity of fluorescence is measured to quantify binding.

    • Confocal Microscopy: Cells are treated with fluorescently labeled Zanidatamab and imaged over time. This allows for the visualization of HER2 receptor clustering (capping) on the cell surface followed by internalization into intracellular vesicles.

3. Complement-Dependent Cytotoxicity (CDC) Assay:

  • Objective: To measure the ability of Zanidatamab to induce complement-mediated cell lysis.

  • Methodology: HER2-positive tumor cells are incubated with Zanidatamab in the presence of a source of active human complement (e.g., human serum). Cell death is quantified by measuring the release of an intracellular enzyme (like LDH) or using a viability dye (like propidium iodide).

4. In Vivo Xenograft Models:

  • Objective: To evaluate the anti-tumor efficacy of Zanidatamab in a living organism.

  • Methodology: Immunocompromised mice are implanted with HER2-overexpressing human tumor cells (e.g., gastric cancer GXA-3054 or NCI-N87). Once tumors are established, mice are treated with Zanidatamab, control antibodies (e.g., trastuzumab + pertuzumab), or a vehicle. Tumor volume is measured over time to assess the inhibition of tumor growth.

Part 2: this compound - A β-catenin/BCL9 Inhibitor

ZW4864 is an orally active, selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9). This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers.

The Molecular Target: β-catenin/BCL9 Interaction

In the canonical Wnt signaling pathway, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF transcription factors is a key event. This complex requires the co-activator BCL9 to initiate the transcription of oncogenic target genes like c-Myc and Cyclin D1. Disrupting the β-catenin/BCL9 interaction is a therapeutic strategy to selectively inhibit this oncogenic transcription without affecting β-catenin's other essential cellular functions, such as cell adhesion.

ZW4864_MoA cluster_nucleus Cell Nucleus bCatenin β-catenin BCL9 BCL9 bCatenin->BCL9 PPI Transcription Transcription of Oncogenes (c-Myc, Cyclin D1) BCL9->Transcription Block_Arrow TCF_LEF TCF/LEF TCF_LEF->Transcription ZW4864 ZW4864 ZW4864->bCatenin Binds ZW4864->Block_Arrow caption Mechanism of Action of ZW4864

Mechanism of Action of ZW4864
Quantitative Data for Target Validation

The potency and selectivity of ZW4864 have been characterized using various biochemical and cell-based assays.

ParameterValueContextReference(s)
Biochemical Assays
Ki (β-catenin/BCL9 PPI)0.76 μMAlphaScreen competitive inhibition assay using full-length β-catenin.
IC50 (β-catenin/BCL9 PPI)0.87 μMAlphaScreen assay.
KD (Biotin-ZW4864:β-catenin)0.77 ± 0.063 μMAlphaScreen saturation binding assay.
Selectivity vs. β-catenin/E-cadherin229-foldAlphaScreen selectivity assay.
Cell-Based Assays
IC50 (TOPFlash Luciferase Assay)11 μM (HEK293), 7.0 μM (SW480), 6.3 μM (MDA-MB-468)Measures inhibition of β-catenin-dependent transcription.
IC50 (Cell Growth Inhibition)9.6–76 μMIn Wnt-dependent cancer cells.
Pharmacokinetics
Oral Bioavailability (F)83%In C57BL/6 mice.
Experimental Protocols for Target Validation

1. AlphaScreen (Amplified Luminescent Proximity Homestead Assay):

  • Objective: To measure the disruption of the β-catenin/BCL9 interaction in a high-throughput format.

  • Methodology: Biotinylated BCL9 peptide and GST-tagged β-catenin protein are used. Streptavidin-coated Donor beads bind the biotinylated peptide, and anti-GST-coated Acceptor beads bind the protein. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, producing a light signal. ZW4864 competes with the BCL9 peptide for binding to β-catenin, separating the beads and causing a dose-dependent decrease in the signal.

2. Co-Immunoprecipitation (Co-IP):

  • Objective: To confirm the disruption of the β-catenin/BCL9 interaction in a cellular context.

  • Methodology: Lysates from cancer cells with active Wnt signaling (e.g., HCT116) are incubated with ZW4864. An antibody against β-catenin is used to pull down β-catenin and its binding partners. The pulled-down proteins are then analyzed by Western blot using an antibody for BCL9. A dose-dependent decrease in the amount of co-precipitated BCL9 indicates that ZW4864 disrupts the interaction.

3. TOPFlash/FOPFlash Luciferase Reporter Assay:

  • Objective: To quantify the inhibition of β-catenin-mediated gene transcription.

  • Methodology: Cells (e.g., SW480) are co-transfected with a TOPFlash plasmid (containing multiple TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid. A FOPFlash plasmid with mutated binding sites is used as a negative control. Treatment with ZW4864 is expected to decrease luciferase activity in a dose-dependent manner, indicating suppression of β-catenin signaling.

References

Navigating the Landscape of Novel Cancer Therapeutics: A Technical Guide to ZW4864 and Zanidatamab

Author: BenchChem Technical Support Team. Date: November 2025

An Important Clarification: The query "ZW4864 free base" presents a point of ambiguity in current cancer research literature. This term can refer to two distinct investigational compounds:

  • ZW4864: A small molecule inhibitor targeting the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a key component of the Wnt signaling pathway. The term "free base" is chemically appropriate for this type of compound.

  • Zanidatamab (formerly ZW25): A bispecific antibody targeting two different epitopes of the HER2 receptor. While less common, "ZW4864" might be a misnomer for this biologic, which is a much more prominent agent in recent clinical oncology.

To provide a comprehensive resource, this guide will detail the technical specifications, mechanisms of action, and experimental data for both molecules, allowing researchers to access the information most relevant to their interests.

Part 1: ZW4864 - A Small Molecule Inhibitor of the Wnt/β-Catenin Pathway

ZW4864 is an orally active, selective small molecule designed to disrupt the interaction between β-catenin and its coactivator BCL9.[1] This interaction is crucial for the transcription of oncogenic genes in cancers with aberrant Wnt/β-catenin signaling.[2] By inhibiting this protein-protein interaction (PPI), ZW4864 aims to suppress tumor growth and invasiveness in a targeted manner.[3][4]

Mechanism of Action

In canonical Wnt signaling, the accumulation of β-catenin in the nucleus and its subsequent binding to TCF/LEF transcription factors and coactivators like BCL9 drives the expression of genes involved in cell proliferation, survival, and metastasis.[2] ZW4864 directly binds to β-catenin, preventing its association with BCL9 and thereby inhibiting the formation of the active transcriptional complex.

ZW4864_Mechanism cluster_wnt Wnt Signaling Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex Frizzled->DestructionComplex inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin degrades BetaCatenin_nuc β-catenin BetaCatenin->BetaCatenin_nuc accumulates & translocates BCL9 BCL9 BetaCatenin_nuc->BCL9 binds TCF_LEF TCF/LEF BCL9->TCF_LEF recruits TargetGenes Oncogenic Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes activates ZW4864 ZW4864 ZW4864->BetaCatenin_nuc inhibits binding

ZW4864 inhibits the Wnt/β-catenin signaling pathway.
Quantitative Data Summary

ParameterValueAssaySource
Ki (β-catenin/BCL9 PPI) 0.76 μMAlphaScreen
IC50 (β-catenin/BCL9 PPI) 0.87 μMAlphaScreen
IC50 (TOPFlash Luciferase Assay) 11 μMHEK293 cells
7.0 μMSW480 cells
6.3 μMWnt 3a-activated MDA-MB-468 cells
Oral Bioavailability (F) 83%Mice
Experimental Protocols

1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 PPI Inhibition

  • Objective: To quantify the ability of ZW4864 to disrupt the interaction between β-catenin and BCL9.

  • Methodology:

    • Reagents: Biotinylated BCL9 peptide, GST-tagged β-catenin protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

    • Procedure: The assay is performed in a microplate format. In the absence of an inhibitor, the binding of biotin-BCL9 to GST-β-catenin brings the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a luminescent signal at 520-620 nm. ZW4864 is added at varying concentrations.

    • Data Analysis: The decrease in luminescent signal is proportional to the inhibition of the PPI. IC50 and Ki values are calculated from the dose-response curves.

2. Cell-Based TOPFlash Luciferase Reporter Assay

  • Objective: To assess the functional inhibition of β-catenin-mediated transcription by ZW4864 in a cellular context.

  • Methodology:

    • Cell Lines: HEK293, SW480, or MDA-MB-468 cells are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

    • Treatment: Cells are treated with varying concentrations of ZW4864.

    • Measurement: Luciferase activity is measured using a luminometer. The ratio of TOPFlash to Renilla luciferase activity indicates the level of β-catenin signaling.

    • Data Analysis: IC50 values are determined by plotting the normalized luciferase activity against the concentration of ZW4864.

3. Patient-Derived Xenograft (PDX) Model

  • Objective: To evaluate the in vivo efficacy and on-target activity of ZW4864.

  • Methodology:

    • Model: Immune-compromised mice are implanted with tumors from human patients (e.g., triple-negative breast cancer).

    • Treatment: Once tumors are established, mice are treated with ZW4864 (e.g., 90 mg/kg, orally) or a vehicle control.

    • Endpoints: Tumor growth is monitored over time. At the end of the study, tumors are harvested to assess the expression of β-catenin target genes (e.g., Axin2, Cyclin D1) via qPCR or Western blot to confirm on-target activity.

ZW4864_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Assay AlphaScreen PPI Assay (Determine Ki, IC50) CellAssay Cell-Based Assays (Luciferase, qPCR, Western Blot) Assay->CellAssay Confirm Cellular Activity Viability Cell Viability Assays (Determine growth inhibition) CellAssay->Viability Assess Anti-proliferative Effect PK Pharmacokinetic Studies in Mice (Determine Oral Bioavailability) Viability->PK Lead to In Vivo Testing PDX Patient-Derived Xenograft (PDX) Model PK->PDX Efficacy Measure Tumor Growth Inhibition PDX->Efficacy Target Confirm On-Target Activity (Tumor Gene Expression) Efficacy->Target

Preclinical experimental workflow for ZW4864.

Part 2: Zanidatamab (ZW25) - A Bispecific HER2-Targeted Antibody

Zanidatamab is an engineered, humanized bispecific antibody that simultaneously binds to two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2). This "biparatopic" binding to the juxtamembrane extracellular domain (ECD4, the trastuzumab-binding site) and the dimerization domain (ECD2, the pertuzumab-binding site) leads to a unique and potent anti-tumor activity. Zanidatamab has received accelerated approval in the U.S. for certain patients with previously treated HER2-positive biliary tract cancer.

Mechanism of Action

Zanidatamab's unique design results in multiple mechanisms of action:

  • Dual HER2 Signal Blockade: By binding to both ECD2 and ECD4, it blocks ligand-dependent and -independent HER2 signaling more effectively than single-epitope antibodies.

  • HER2 Receptor Clustering and Internalization: The biparatopic binding cross-links HER2 receptors on the cell surface, forming clusters that are rapidly internalized and degraded, leading to the removal of HER2 from the cell surface.

  • Potent Effector Function: Zanidatamab's Fc region engages immune cells, leading to:

    • Antibody-Dependent Cellular Cytotoxicity (ADCC): Recruitment of natural killer (NK) cells to kill the tumor cell.

    • Antibody-Dependent Cellular Phagocytosis (ADCP): Opsonization of tumor cells for engulfment by macrophages.

    • Complement-Dependent Cytotoxicity (CDC): A unique feature where the clustering of Fc domains on the cell surface provides a scaffold for the C1q protein to initiate the complement cascade, leading to tumor cell lysis. This is not efficiently induced by trastuzumab or pertuzumab alone or in combination.

Zanidatamab_Mechanism cluster_cell HER2-Positive Cancer Cell cluster_effects Anti-Tumor Effects HER2 HER2 Receptor HER2_Internalized Internalized HER2 Complex HER2->HER2_Internalized Clustering & Internalization Zanidatamab Zanidatamab Zanidatamab->HER2 Biparatopic Binding (ECD2 & ECD4) ADCC ADCC (NK Cell Killing) Zanidatamab->ADCC mediates ADCP ADCP (Macrophage Phagocytosis) Zanidatamab->ADCP mediates CDC CDC (Complement-Mediated Lysis) Zanidatamab->CDC induces Blockade HER2 Signal Blockade HER2_Internalized->Blockade leads to

Multi-faceted mechanism of action of Zanidatamab.
Quantitative Data Summary

Preclinical & In Vitro Data

ParameterResultCell LinesSource
Complement-Dependent Cytotoxicity (CDC) Potent activity observedHER2-overexpressing cells (e.g., NCI-N87, SK-BR-3)
Antibody-Dependent Cellular Cytotoxicity (ADCC) Concentration-dependent activityNCI-N87
Antibody-Dependent Cellular Phagocytosis (ADCP) Concentration-dependent activityNCI-N87
HER2 Internalization Increased relative to trastuzumabSK-BR-3

Clinical Trial Data: HERIZON-BTC-01 (Biliary Tract Cancer)

ParameterValue (Cohort 1, IHC 2+/3+)Follow-upSource
Confirmed Objective Response Rate (cORR) 41.3%12.4 months (median)
Median Duration of Response (mDOR) 12.9 months12.4 months (median)
14.9 months21.9 months (median)
Median Overall Survival (mOS) 15.5 months21.9 months (median)

Clinical Trial Data: HERIZON-GEA-01 (Gastroesophageal Adenocarcinoma)

ParameterResultComparisonSource
Progression-Free Survival (PFS) Statistically significant improvementvs. Trastuzumab + Chemo
Overall Survival (OS) Compelling improvement signalsvs. Trastuzumab + Chemo
Experimental Protocols

1. Complement-Dependent Cytotoxicity (CDC) Assay

  • Objective: To measure the ability of zanidatamab to lyse tumor cells via the complement system.

  • Methodology:

    • Cell Lines: HER2-overexpressing cell lines (e.g., NCI-N87).

    • Reagents: Normal human serum (as a source of complement), zanidatamab, and a cell viability dye (e.g., propidium iodide).

    • Procedure: Tumor cells are incubated with serial dilutions of zanidatamab in the presence of human serum for a defined period (e.g., 4 hours). Cell lysis is quantified by measuring the uptake of the viability dye using flow cytometry or by measuring the release of lactate dehydrogenase (LDH).

    • Controls: Trastuzumab, pertuzumab, and the combination are used as controls, which typically show minimal to no CDC activity.

2. Clinical Trial Protocol: HERIZON-BTC-01 (NCT04466891)

  • Objective: To evaluate the anti-tumor activity and safety of zanidatamab monotherapy in patients with previously treated, HER2-amplified biliary tract cancer (BTC).

  • Study Design: A Phase 2b, open-label, single-arm, multicenter study.

  • Patient Population:

    • Inclusion Criteria: Adults with unresectable, locally advanced or metastatic HER2-amplified BTC who have progressed on at least one prior gemcitabine-containing therapy. ECOG performance status of 0 or 1.

    • Exclusion Criteria: Prior treatment with HER2-targeted agents.

  • Treatment: Zanidatamab 20 mg/kg administered intravenously every 2 weeks.

  • Primary Endpoint: Confirmed objective response rate (cORR) by independent central review (ICR) per RECIST 1.1.

  • Secondary Endpoints: Duration of response (DOR), disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.

Zanidatamab_Workflow cluster_screening Patient Screening (HERIZON-BTC-01) cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis Eligibility Assess Eligibility Criteria (Advanced BTC, Prior Gemcitabine) HER2_Test Central HER2 Amplification Test (IHC/ISH) Eligibility->HER2_Test Consent Informed Consent HER2_Test->Consent Patient Eligible Treatment Administer Zanidatamab (20 mg/kg IV Q2W) Consent->Treatment Tumor_Assess Tumor Assessment (RECIST 1.1) Every 8 Weeks Treatment->Tumor_Assess Safety Monitor for Adverse Events Treatment->Safety Primary Primary Endpoint Analysis: Confirmed Objective Response Rate (cORR) Tumor_Assess->Primary Secondary Secondary Endpoint Analysis: DOR, PFS, OS, Safety Safety->Secondary Primary->Secondary

Workflow of the HERIZON-BTC-01 clinical trial.

References

Part 1: ZW4864 Free Base - A Small-Molecule Inhibitor of the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Discovery and Development of ZW4864 Free Base and an Overview of Zanidatamab Zovodotin

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction. Additionally, this guide will briefly cover zanidatamab zovodotin, a HER2-targeting antibody-drug conjugate, to clarify its distinction from ZW4864.

Discovery and Rationale:

The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in the development and progression of numerous cancers.[1][2][3] A key event in this pathway is the accumulation of β-catenin in the nucleus, where it interacts with transcription factors to promote the expression of oncogenes.[1][2] The interaction between β-catenin and B-cell lymphoma 9 (BCL9) is crucial for the recruitment of other co-activators and the subsequent transcription of target genes. Therefore, disrupting the β-catenin/BCL9 protein-protein interaction (PPI) presents a promising therapeutic strategy for cancers with hyperactive Wnt signaling.

ZW4864 was identified through the optimization of a screening hit compound. It is a drug-like small molecule designed to specifically bind to β-catenin and selectively disrupt its interaction with BCL9, while sparing other essential β-catenin interactions, such as with E-cadherin.

Mechanism of Action:

ZW4864 functions as a selective inhibitor of the β-catenin/BCL9 PPI. By binding directly to β-catenin, ZW4864 prevents its association with BCL9. This disruption inhibits the formation of the transcriptional complex responsible for activating Wnt target genes, such as Axin2 and cyclin D1. Consequently, ZW4864 dose-dependently suppresses the transactivation of β-catenin signaling, leading to the downregulation of oncogenic target gene expression. This selective action ultimately results in the suppression of cancer cell growth, induction of apoptosis, and abrogation of invasiveness in β-catenin-dependent cancer cells.

ZW4864_Mechanism_of_Action cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State (Aberrant Signaling) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_cytoplasm β-catenin Destruction_Complex->beta_catenin_cytoplasm Phosphorylation Proteasomal_Degradation Proteasomal Degradation beta_catenin_cytoplasm->Proteasomal_Degradation Wnt_Signal Wnt Signal beta_catenin_accumulation β-catenin Accumulation Wnt_Signal->beta_catenin_accumulation beta_catenin_nucleus Nuclear β-catenin beta_catenin_accumulation->beta_catenin_nucleus Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF beta_catenin_nucleus->Disruption BCL9 BCL9 BCL9->TCF_LEF BCL9->Disruption Oncogenic_Transcription Oncogenic Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Oncogenic_Transcription ZW4864 ZW4864 ZW4864->Disruption Inhibits Interaction

Caption: Mechanism of action of ZW4864 in the Wnt/β-catenin signaling pathway.
Quantitative Data Summary

Table 1: In Vitro Activity of ZW4864

Assay Type Metric Value Cell Lines / Conditions Reference
β-catenin/BCL9 PPI Inhibition Ki 0.76 μM AlphaScreen Assay
β-catenin/BCL9 PPI Inhibition IC50 0.87 μM AlphaScreen Assay
TOPFlash Luciferase Reporter Assay IC50 11 μM HEK293 cells
TOPFlash Luciferase Reporter Assay IC50 7.0 μM SW480 cells
TOPFlash Luciferase Reporter Assay IC50 6.3 μM Wnt 3a-activated MDA-MB-468 cells

| Cell Growth Inhibition (MTS Assay) | IC50 | 9.6 μM | MDA-MB-468 cells | |

Table 2: Pharmacokinetic Properties of ZW4864 in Mice

Parameter Route of Administration Dose Value Reference

| Oral Bioavailability (F) | Oral (p.o.) | 20 mg/kg | 83% | |

Experimental Protocols

β-catenin/BCL9 AlphaScreen Competition Assay: This assay quantitatively measures the ability of ZW4864 to disrupt the interaction between β-catenin and BCL9. Biotinylated ZW4864 is used to determine its binding affinity to purified full-length β-catenin. The assay is performed in a microplate format. Donor and acceptor beads are coated with streptavidin and an anti-β-catenin antibody, respectively. In the absence of an inhibitor, the interaction between biotinylated-BCL9 and β-catenin brings the beads into proximity, generating a chemiluminescent signal. ZW4864 competes with biotinylated-BCL9 for binding to β-catenin, leading to a decrease in the signal. The IC50 value is determined by measuring the concentration of ZW4864 required to inhibit the signal by 50%.

AlphaScreen_Workflow cluster_assay AlphaScreen Assay Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With ZW4864 Donor_Bead Donor Bead Biotin_BCL9 Biotinylated BCL9 Donor_Bead->Biotin_BCL9 Streptavidin-Biotin Acceptor_Bead Acceptor Bead Signal Chemiluminescent Signal Acceptor_Bead->Signal beta_catenin_ab β-catenin + Antibody Biotin_BCL9->beta_catenin_ab β-catenin/BCL9 Interaction beta_catenin_ab->Acceptor_Bead Donor_Bead2 Donor Bead Biotin_BCL9_2 Biotinylated BCL9 Donor_Bead2->Biotin_BCL9_2 Streptavidin-Biotin Acceptor_Bead2 Acceptor Bead No_Signal Reduced Signal Acceptor_Bead2->No_Signal beta_catenin_ab_2 β-catenin + Antibody ZW4864 ZW4864 ZW4864->beta_catenin_ab_2 Inhibits Interaction

Caption: Workflow for the β-catenin/BCL9 AlphaScreen competition assay.

Cell-Based Co-Immunoprecipitation (Co-IP) Assay: To confirm the selective disruption of the β-catenin/BCL9 PPI in a cellular context, Co-IP experiments are performed. Cells (e.g., SW480) are treated with varying concentrations of ZW4864. Cell lysates are then incubated with an antibody against β-catenin, which is coupled to magnetic beads. The beads are used to pull down β-catenin and any interacting proteins. The resulting protein complexes are separated by SDS-PAGE and immunoblotted with antibodies against BCL9 and E-cadherin. A dose-dependent decrease in the amount of co-precipitated BCL9 with β-catenin, while the amount of co-precipitated E-cadherin remains unchanged, demonstrates the selectivity of ZW4864.

MTS Cell Growth Inhibition Assay: The anti-proliferative activity of ZW4864 is assessed using an MTS assay. Cancer cell lines with hyperactive β-catenin signaling (e.g., MDA-MB-468) are seeded in 96-well plates and treated with a range of ZW4864 concentrations for 72 hours. The MTS reagent is then added to the wells, and the absorbance is measured to determine the number of viable cells. The IC50 value, representing the concentration of ZW4864 that inhibits cell growth by 50%, is calculated from the dose-response curve.

Part 2: Zanidatamab Zovodotin (ZW49) - A HER2-Targeting Antibody-Drug Conjugate

It is important to distinguish ZW4864 from zanidatamab zovodotin (formerly ZW49), another investigational drug from Zymeworks. Zanidatamab zovodotin is a bispecific antibody-drug conjugate (ADC) and not a small-molecule free base.

Structure and Components:

Zanidatamab zovodotin is comprised of three main components:

  • Zanidatamab (ZW25): A bispecific, humanized IgG1 antibody that targets two distinct epitopes on the HER2 receptor (extracellular domains 2 and 4).

  • A proprietary auristatin payload: A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • A protease-cleavable linker: A valine-citrulline linker that covalently attaches the payload to the antibody and is designed to be stable in circulation but release the payload upon internalization into tumor cells.

The average drug-to-antibody ratio (DAR) for zanidatamab zovodotin is approximately 2.

Zanidatamab_Zovodotin_Structure Zanidatamab Zanidatamab (Bispecific anti-HER2 Antibody) Linker Cleavable Linker (Valine-Citrulline) Zanidatamab->Linker Covalently Attached Payload Auristatin Payload (Cytotoxic Agent) Linker->Payload

Caption: Schematic structure of zanidatamab zovodotin (ZW49).

Mechanism of Action:

The mechanism of action of zanidatamab zovodotin involves several steps:

  • The zanidatamab component binds to two distinct HER2 epitopes on the surface of cancer cells.

  • This binding leads to receptor clustering and internalization of the ADC into the tumor cell.

  • Once inside the cell, the cleavable linker is proteolytically cleaved, releasing the auristatin payload.

  • The released payload disrupts the microtubule network, inducing cell cycle arrest and apoptosis.

  • The unique design of zanidatamab also promotes immunogenic cell death.

ZW49_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ZW49 Zanidatamab Zovodotin (ZW49) HER2 HER2 Receptors on Tumor Cell Surface ZW49->HER2 Binding to two HER2 epitopes Internalization Internalization HER2->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Auristatin Payload Payload_Release->Payload Microtubule_Disruption Microtubule Disruption Payload->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of zanidatamab zovodotin.

Clinical Development:

Zanidatamab zovodotin has been evaluated in a first-in-human, phase 1 clinical trial (NCT03821233) for patients with heavily pretreated HER2-positive solid cancers. The trial assessed the safety and efficacy of the ADC as a monotherapy.

Table 3: Efficacy of Zanidatamab Zovodotin in a Phase 1 Trial

Patient Population N Confirmed Objective Response Rate (cORR) Partial Response (PR) Stable Disease (SD) Progressive Disease (PD) Reference
All HER2+ Solid Cancers 29 31% 31% 41% 24%
Breast Cancer 8 13% 13% 38% 38%

| Gastroesophageal Adenocarcinoma (GEA) | 11 | 37% | 36% | 36% | 27% | |

References

ZW4864 Free Base: A Technical Guide to its Binding Affinity with β-Catenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of the ZW4864 free base, a small molecule inhibitor targeting the Wnt/β-catenin signaling pathway. The focus of this document is to elucidate the binding affinity of ZW4864 to its direct target, β-catenin, and its subsequent functional impact on the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI). This guide is intended for researchers and professionals in the fields of oncology, cell biology, and drug development.

Executive Summary

ZW4864 is an orally active and selective inhibitor of the β-catenin/BCL9 PPI.[1] It functions by directly binding to β-catenin, which in turn disrupts the interaction with the transcriptional co-activator BCL9.[2] This disruption is a key mechanism for downregulating oncogenic β-catenin target genes. While the primary functional characterization of ZW4864 is as a PPI inhibitor, a direct binding affinity to β-catenin has been quantified. This guide will detail the binding affinity, the inhibitory concentrations against the PPI, and the experimental methodologies used to determine these values.

Quantitative Binding and Inhibition Data

The interaction of ZW4864 with β-catenin has been characterized using various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its direct binding affinity and its efficacy in disrupting the β-catenin/BCL9 interaction.

Table 1: Direct Binding Affinity of ZW4864 Derivative to β-Catenin

CompoundMethodTarget ProteinBinding Constant (Kd)Reference
Biotinylated ZW4864AlphaScreen Saturation Binding AssayFull-length β-catenin0.77 ± 0.063 μM[2]

Table 2: In Vitro Inhibition of β-Catenin/BCL9 Interaction by ZW4864

AssayInhibition ConstantValueTarget ProteinsReference
AlphaScreenKi0.76 μMFull-length β-catenin (residues 1-781) and BCL9 peptide (residues 350-375)[2]
AlphaScreenIC500.87 μMβ-catenin/BCL9 PPI[1]
Surface Plasmon Resonance (SPR)IC501.2 μMβ-catenin/BCL9 PPI

Table 3: Cellular Inhibition of Wnt/β-Catenin Signaling by ZW4864

Cell LineAssayIC50Reference
SW480TOPFlash Luciferase Assay7.0 μM
Wnt3a-activated MDA-MB-468TOPFlash Luciferase Assay6.3 μM
β-catenin expressing HEK293TOPFlash Luciferase Assay11 μM

Signaling Pathway and Mechanism of Action

ZW4864 targets a critical downstream node in the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (comprising APC, Axin, GSK3β, and CK1α), leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this destruction complex is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and bind to TCF/LEF transcription factors. This complex then recruits co-activators, including BCL9, to initiate the transcription of target genes involved in cell proliferation and survival.

ZW4864 exerts its effect by binding to β-catenin and preventing its interaction with BCL9. This selective disruption blocks the formation of the active transcriptional complex, thereby inhibiting the expression of Wnt target genes.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nuclear Events Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Destruction_Complex_inactive Destruction Complex (Inactive) Dishevelled->Destruction_Complex_inactive Inhibition beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Forms Complex BCL9 BCL9 TCF_LEF->BCL9 Recruits Target_Genes Target Gene Transcription BCL9->Target_Genes Activates ZW4864 ZW4864 ZW4864->beta_catenin_on Binds ZW4864->BCL9 Blocks Interaction AlphaScreen_Workflow cluster_ppi β-catenin/BCL9 PPI Inhibition Assay beta_catenin_GST GST-β-catenin Acceptor_Beads Glutathione Acceptor Beads beta_catenin_GST->Acceptor_Beads Binds Donor_Beads Streptavidin Donor Beads Acceptor_Beads->Donor_Beads Proximity (Interaction) Biotin_BCL9 Biotinylated BCL9 peptide Biotin_BCL9->Donor_Beads Binds Light_Signal Light (615 nm) Donor_Beads->Light_Signal Excitation (680 nm) ZW4864_inhibitor ZW4864 ZW4864_inhibitor->Acceptor_Beads Inhibits Interaction No_Signal No Signal ZW4864_inhibitor->No_Signal

References

A Deep Dive into ZW4864: A Selective Inhibitor of the β-catenin/BCL9 Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule ZW4864 and its remarkable selectivity for the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9). The aberrant activation of the Wnt/β-catenin signaling pathway is a critical driver in numerous cancers, making the disruption of key downstream interactions a compelling therapeutic strategy. ZW4864 has emerged as a potent and selective chemical probe to dissect the biological roles of the β-catenin/BCL9 interaction and as a promising lead compound for drug development.

The β-catenin/BCL9 Interaction: A Critical Node in Wnt Signaling

The canonical Wnt signaling pathway culminates in the nuclear accumulation of β-catenin, which then acts as a transcriptional coactivator. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors and other coactivators, including BCL9 and its homolog BCL9L, to drive the expression of oncogenes. The interaction between the armadillo repeat domain of β-catenin and the HD2 domain of BCL9 is crucial for the recruitment of other components of the transcriptional machinery and subsequent gene activation. Therefore, targeted disruption of this specific PPI presents an attractive approach to selectively inhibit oncogenic Wnt signaling.

ZW4864: Quantitative Profile of a Selective Inhibitor

ZW4864 is an orally bioavailable small molecule designed to specifically inhibit the β-catenin/BCL9 PPI.[1][2][3] Its efficacy and selectivity have been characterized through a series of biochemical and cell-based assays.

Parameter Assay Type Value Target Interaction Reference
Ki AlphaScreen0.76 μMβ-catenin/BCL9[1][4]
IC50 AlphaScreen0.87 μMβ-catenin/BCL9
Selectivity AlphaScreen229-foldβ-catenin/BCL9 vs. β-catenin/E-cadherin
IC50 TOPFlash Reporter Assay (HEK293 cells)11 μMWnt/β-catenin signaling
IC50 TOPFlash Reporter Assay (SW480 cells)7.0 μMWnt/β-catenin signaling
IC50 TOPFlash Reporter Assay (Wnt3a-activated MDA-MB-468 cells)6.3 μMWnt/β-catenin signaling

Visualizing the Mechanism and Workflow

To better understand the context of ZW4864's action and the methods used to characterize it, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and ZW4864 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Frizzled->LRP5/6 activates Dishevelled Dishevelled LRP5/6->Dishevelled recruits Destruction Complex GSK3β Axin APC Dishevelled->Destruction Complex inhibits β-catenin_cyto β-catenin Destruction Complex->β-catenin_cyto phosphorylates for degradation β-catenin_nuc β-catenin β-catenin_cyto->β-catenin_nuc translocates BCL9 BCL9 β-catenin_nuc->BCL9 binds TCF/LEF TCF/LEF BCL9->TCF/LEF recruits Oncogenes Oncogenes TCF/LEF->Oncogenes activates transcription ZW4864 ZW4864 ZW4864->β-catenin_nuc binds to ZW4864->BCL9 disrupts interaction

Caption: Wnt pathway and ZW4864's point of intervention.

Experimental_Workflow Workflow for Assessing ZW4864 Selectivity Biochemical_Assays Biochemical Assays AlphaScreen AlphaScreen Assay (β-catenin/BCL9 vs. β-catenin/E-cadherin) Biochemical_Assays->AlphaScreen SPR Surface Plasmon Resonance (SPR) Biochemical_Assays->SPR FP Fluorescence Polarization (FP) Biochemical_Assays->FP Data_Analysis Data Analysis and Interpretation AlphaScreen->Data_Analysis Determine Ki, IC50, and Selectivity SPR->Data_Analysis Determine Kd FP->Data_Analysis Determine Binding Affinity Cell-Based_Assays Cell-Based Assays CoIP Co-Immunoprecipitation (in cancer cell lines) Cell-Based_Assays->CoIP TOPFlash TOPFlash Luciferase Reporter Assay Cell-Based_Assays->TOPFlash qPCR qPCR for Target Genes (e.g., AXIN2, CCND1) Cell-Based_Assays->qPCR CoIP->Data_Analysis Confirm disruption of PPI in cells TOPFlash->Data_Analysis Measure inhibition of Wnt signaling qPCR->Data_Analysis Quantify downregulation of target genes

References

Methodological & Application

Application Notes and Protocols for ZW4864 Free Base In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ZW4864 is an orally bioavailable, small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4][5] In many cancers, aberrant activation of the Wnt/β-catenin signaling pathway leads to the accumulation of nuclear β-catenin, which then associates with co-activators like BCL9 to drive the transcription of oncogenic target genes. ZW4864 binds directly to β-catenin, disrupting the β-catenin/BCL9 complex while notably sparing the interaction between β-catenin and E-cadherin. This selective inhibition leads to the dose-dependent suppression of β-catenin signaling, downregulation of target genes such as Axin2 and cyclin D1, and abrogation of the invasive potential of cancer cells dependent on this pathway. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of ZW4864.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

The canonical Wnt signaling pathway is crucial for cell proliferation and differentiation. Its dysregulation is a hallmark of numerous cancers. ZW4864 intervenes at a critical downstream node of this pathway.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits LRP LRP5/6 beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Ubiquitination beta_catenin_ub Ubiquitinated β-catenin beta_catenin->beta_catenin_ub beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates Proteasome Proteasome beta_catenin_ub->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds BCL9 BCL9 Target_Genes Oncogenic Target Genes (e.g., Axin2, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription BCL9->TCF_LEF Co-activates ZW4864 ZW4864 ZW4864->beta_catenin_nuc Binds ZW4864->BCL9 Interaction Blocked

Caption: Mechanism of ZW4864 in the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following table summarizes the key in vitro activities of ZW4864 reported in the literature.

Assay TypeParameterValueCell Line / SystemReference
Biochemical Assay
β-catenin/BCL9 PPI InhibitionKᵢ0.76 µMAlphaScreen Assay
β-catenin/BCL9 PPI InhibitionIC₅₀0.87 µMAlphaScreen Assay
Cell-Based Assays
Wnt Signaling InhibitionIC₅₀11 µMHEK293 (TOPFlash)
Wnt Signaling InhibitionIC₅₀7.0 µMSW480 (TOPFlash)
Wnt Signaling InhibitionIC₅₀6.3 µMMDA-MB-468 (Wnt3a-activated, TOPFlash)
Cell Growth InhibitionIC₅₀9.6 µMMDA-MB-468 (MTS, 72h)
Cell Growth InhibitionIC₅₀~76 µMHCT116 (MTS)
Cell Growth InhibitionIC₅₀~25.2 µMMDA-MB-231 (MTS)
Apoptosis InductionConc. Range10 - 40 µMMDA-MB-231, MDA-MB-468 (72h)
Target Gene DownregulationConc. Range10 - 40 µMSW480, MDA-MB-231 (24h)

Experimental Protocols

β-catenin/BCL9 Protein-Protein Interaction Assay (AlphaScreen)

This biochemical assay quantitatively measures the ability of ZW4864 to disrupt the interaction between purified β-catenin and a BCL9 peptide.

AlphaScreen_Workflow start Start reagents Prepare Assay Buffer and Reagents: - Biotinylated BCL9 peptide - GST-tagged β-catenin - Streptavidin Donor Beads - Anti-GST Acceptor Beads - ZW4864 dilutions start->reagents plate Add reagents to 384-well plate: 1. ZW4864/DMSO 2. β-catenin + BCL9 peptide mixture reagents->plate incubate1 Incubate at RT for 1h plate->incubate1 beads Add Donor and Acceptor beads (in the dark) incubate1->beads incubate2 Incubate at RT for 1h (in the dark) beads->incubate2 read Read plate on an AlphaScreen-capable plate reader (e.g., EnVision) incubate2->read analyze Analyze Data: - Plot signal vs. [ZW4864] - Calculate IC₅₀ and Kᵢ values read->analyze end End analyze->end

Caption: Workflow for the β-catenin/BCL9 AlphaScreen competitive assay.

Methodology:

  • Reagent Preparation:

    • Use full-length β-catenin and a BCL9 peptide (e.g., residues 350-375) for the assay.

    • Prepare serial dilutions of ZW4864 in DMSO, followed by a final dilution in the assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).

  • Assay Procedure:

    • In a 384-well plate, add the ZW4864 dilutions.

    • Add a pre-mixed solution of GST-tagged β-catenin and biotinylated BCL9 peptide to each well.

    • Incubate the plate at room temperature for 1 hour to allow the proteins to interact and for the compound to bind.

    • Add a mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads. This step should be performed under low-light conditions.

    • Incubate for another hour at room temperature in the dark to allow bead-protein binding.

  • Data Acquisition and Analysis:

    • Measure the AlphaScreen signal (at 615 nm) using a suitable plate reader.

    • The signal is generated when the Donor and Acceptor beads are brought into proximity by the intact protein interaction. ZW4864 will disrupt this interaction, leading to a decrease in signal.

    • Plot the signal against the logarithm of the ZW4864 concentration and fit the data to a dose-response curve to determine the IC₅₀. The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Wnt/β-catenin Signaling Reporter Assay (TOPFlash/FOPFlash)

This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin.

Reporter_Assay_Workflow start Start seed Seed cells (e.g., SW480, HEK293) in 96-well plates start->seed transfect Co-transfect cells with: - TOPFlash or FOPFlash reporter plasmid - Renilla luciferase control plasmid seed->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with serial dilutions of ZW4864 incubate1->treat incubate2 Incubate for another 24h treat->incubate2 lyse Lyse cells and add luciferase substrates incubate2->lyse read Measure Firefly (TOP/FOP) and Renilla luminescence using a luminometer lyse->read analyze Analyze Data: - Normalize Firefly to Renilla signal - Plot normalized activity vs. [ZW4864] - Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the TOPFlash/FOPFlash luciferase reporter assay.

Methodology:

  • Cell Culture and Transfection:

    • Seed cells (e.g., SW480, HEK293, or MDA-MB-468) in 96-well plates.

    • After 24 hours, co-transfect the cells with the TOPFlash (containing wild-type TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment:

    • Following another 24-hour incubation to allow for plasmid expression, replace the medium with fresh medium containing serial dilutions of ZW4864.

  • Luciferase Measurement:

    • After a 24-hour treatment period, lyse the cells according to the manufacturer's protocol for the dual-luciferase reporter assay system.

    • Measure both Firefly (from TOP/FOPFlash) and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for transfection efficiency and cell number.

    • The FOPFlash signal should be minimal and unaffected by ZW4864, confirming the specificity of the compound for TCF/LEF-mediated transcription.

    • Plot the normalized TOPFlash activity against the ZW4864 concentration to determine the IC₅₀ value.

Cell Viability / Proliferation Assay (MTS Assay)

This colorimetric assay determines the effect of ZW4864 on the metabolic activity and proliferation of cancer cells.

MTS_Assay_Workflow start Start seed Seed cancer cells (e.g., MDA-MB-468) in 96-well plates start->seed incubate1 Allow cells to adhere overnight seed->incubate1 treat Replace medium with fresh medium containing serial dilutions of ZW4864 incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h at 37°C add_mts->incubate3 read Measure absorbance at 490 nm using a microplate reader incubate3->read analyze Analyze Data: - Convert absorbance to % viability - Plot % viability vs. [ZW4864] - Calculate IC₅₀ read->analyze end End analyze->end

Caption: Workflow for the MTS cell viability assay.

Methodology:

  • Cell Plating:

    • Seed cancer cells (e.g., MDA-MB-468, SW480) and a non-malignant control cell line (e.g., MCF10A) in 96-well plates at an appropriate density.

    • Allow cells to attach and resume growth for 24 hours.

  • Compound Treatment:

    • Remove the existing medium and add fresh medium containing a range of ZW4864 concentrations. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate the plates for 72 hours.

  • MTS Reagent Addition and Measurement:

    • Add MTS reagent to each well as per the manufacturer's instructions.

    • Incubate at 37°C for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all wells.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the drug concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Western Blot Analysis of Target Gene Expression

This protocol is used to detect changes in the protein levels of β-catenin downstream targets, such as Axin2 and Cyclin D1, following treatment with ZW4864.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., SW480) and grow until they reach 70-80% confluency.

    • Treat cells with various concentrations of ZW4864 (e.g., 10, 20, 40 µM) for 24 hours.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Axin2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of Axin2 and Cyclin D1 to the loading control to determine the dose-dependent effect of ZW4864.

References

Application Notes and Protocols for In Vivo Dosing of ZW4864 and Zanidatamab in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Compound Identification: Initial research indicates a potential ambiguity between two distinct therapeutic agents: ZW4864 , a small molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, and Zanidatamab (ZW25) , a bispecific anti-HER2 antibody. This document provides detailed application notes and protocols for both compounds to ensure clarity and comprehensive guidance for preclinical in vivo studies in mouse models.

Part 1: ZW4864 (β-catenin/BCL9 Inhibitor)

Introduction

ZW4864 is an orally active, selective small-molecule inhibitor of the β-catenin/BCL9 protein-protein interaction (PPI).[1] By disrupting this interaction, ZW4864 suppresses the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.[2][3][4] Preclinical studies in mouse models have demonstrated its potential to inhibit tumor growth and downregulate oncogenic β-catenin target genes.[2]

Mechanism of Action: Wnt/β-catenin Signaling Pathway

ZW4864 directly binds to β-catenin, preventing its interaction with BCL9. This disruption is crucial as the β-catenin/BCL9 complex is a key component of the transcriptional machinery that drives the expression of Wnt target genes, such as Axin2 and cyclin D1, which are involved in cell proliferation and survival.

Wnt_Signaling_Pathway ZW4864 Mechanism of Action in the Wnt/β-catenin Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Intervention with ZW4864 Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) beta_catenin_cytoplasm β-catenin Destruction_Complex->beta_catenin_cytoplasm Phosphorylation Proteasome Proteasomal Degradation beta_catenin_cytoplasm->Proteasome Ubiquitination & Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->Destruction_Complex Inhibition beta_catenin_stabilized Stabilized β-catenin beta_catenin_nucleus β-catenin beta_catenin_stabilized->beta_catenin_nucleus Translocation TCF_LEF TCF/LEF beta_catenin_nucleus->TCF_LEF BCL9 BCL9 BCL9->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes ZW4864 ZW4864 ZW4864->beta_catenin_nucleus Inhibits Interaction with BCL9

Caption: ZW4864 inhibits the Wnt signaling pathway by disrupting the β-catenin/BCL9 interaction.

Quantitative Data Summary
ParameterValue(s)Mouse ModelAdministration RouteReference
Pharmacokinetics
Oral Bioavailability (F)83%C57BL/6 miceOral (p.o.)
Efficacy Dosing
Tumor Growth Variation90 mg/kgPatient-Derived Xenograft (PDX)Oral (p.o.)
Pharmacokinetic Analysis20 mg/kgC57BL/6 miceOral (p.o.)
In Vitro Activity
IC50 (β-catenin/BCL9 PPI)0.87 µMN/AN/A
Ki (β-catenin/BCL9 PPI)0.76 µMN/AN/A
IC50 (TOPFlash Assay)6.3 - 11 µMVarious cell linesN/A
Experimental Protocol: In Vivo Dosing in a PDX Mouse Model

This protocol is a general guideline based on available data. Specifics such as vehicle formulation should be optimized for the "free base" form of ZW4864.

  • Animal Model:

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenograft (PDX) models.

  • Tumor Implantation:

    • Surgically implant tumor fragments from a patient's tumor subcutaneously into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

  • ZW4864 Free Base Formulation (General Guidance):

    • As ZW4864 is orally bioavailable, a formulation suitable for oral gavage is required.

    • A common vehicle for oral administration of hydrophobic small molecules is a suspension in a solution such as 0.5% carboxymethylcellulose (CMC) in water, sometimes with a small percentage of a surfactant like Tween 80.

    • Note: The exact formulation for this compound is not specified in the provided search results and should be determined empirically.

  • Dosing and Administration:

    • Dose: 20 mg/kg for pharmacokinetic studies or 90 mg/kg for efficacy studies.

    • Administration: Administer orally (p.o.) via gavage.

    • Frequency: Daily administration is a common starting point for oral small molecules, but the optimal schedule should be determined based on pharmacokinetic and pharmacodynamic studies.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health status regularly.

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot or qPCR for Wnt target genes).

Part 2: Zanidatamab (ZW25) (Bispecific Anti-HER2 Antibody)

Introduction

Zanidatamab is a bispecific, humanized antibody that targets two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This biparatopic binding leads to enhanced HER2 receptor clustering, internalization, and downregulation, resulting in potent antitumor activity in HER2-expressing cancers. Preclinical studies in various mouse xenograft models have demonstrated its superiority over other HER2-targeted therapies.

Mechanism of Action: HER2 Signaling Pathway

Zanidatamab's dual binding to HER2 blocks downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for tumor cell growth and survival. Furthermore, it elicits immune-mediated antitumor responses, including antibody-dependent cellular cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP).

HER2_Signaling_Pathway Zanidatamab Mechanism of Action on the HER2 Pathway cluster_0 HER2 Signaling cluster_1 Zanidatamab Intervention HER2_dimer HER2 Receptor Dimerization PI3K_AKT PI3K/AKT Pathway HER2_dimer->PI3K_AKT MAPK RAS/RAF/MEK/ERK (MAPK) Pathway HER2_dimer->MAPK Proliferation Cell Proliferation, Survival, and Growth PI3K_AKT->Proliferation MAPK->Proliferation Zanidatamab Zanidatamab (ZW25) HER2_receptor HER2 Receptor Zanidatamab->HER2_receptor Biparatopic Binding Receptor_Internalization Receptor Clustering & Internalization Zanidatamab->Receptor_Internalization ADCC_ADCP ADCC & ADCP Zanidatamab->ADCC_ADCP HER2_receptor->HER2_dimer Inhibition

Caption: Zanidatamab inhibits HER2 signaling through biparatopic binding and immune cell engagement.

Quantitative Data Summary
ParameterValue(s)Mouse ModelAdministration RouteReference
Efficacy Dosing
Dose-dependent antitumor activity4, 8, and 16 mg/kgPatient-Derived Xenograft (PDX)Intravenous (i.v.)
Monotherapy Dosing10 or 20 mg/kgPDXIntravenous (i.v.), twice weekly
High-dose Efficacy30 mg/kgGastric Cancer XenograftIntravenous (i.v.), twice weekly
Experimental Protocol: In Vivo Dosing in a PDX Mouse Model
  • Animal Model:

    • Immunocompromised mice (e.g., nude or NSG mice) are suitable for establishing patient-derived xenografts of various cancer types.

  • Tumor Implantation:

    • Implant HER2-expressing tumor cells or patient-derived tumor fragments subcutaneously into the mice.

    • Begin treatment when tumors reach a predetermined size (e.g., 150-250 mm³).

  • Zanidatamab Formulation:

    • Reconstitute lyophilized zanidatamab in sterile water for injection.

    • Further dilute with a sterile, non-pyrogenic solution such as 0.9% sodium chloride to the desired final concentration for injection.

  • Dosing and Administration:

    • Dose: Administer doses ranging from 4 mg/kg to 30 mg/kg. A dose of 20 mg/kg has been used in clinical trials and is a relevant dose for preclinical efficacy studies.

    • Administration: Administer via intravenous (i.v.) injection, typically through the tail vein.

    • Frequency: A common dosing schedule is twice weekly (b.i.w.).

  • Monitoring and Endpoints:

    • Regularly measure tumor volume and mouse body weight.

    • Correlate tumor response in PDX models with the clinical response of the corresponding patient.

Experimental Workflow Diagram

Experimental_Workflow cluster_PDX PDX Model Development cluster_Treatment In Vivo Dosing Study Tumor_Acquisition Acquire Patient Tumor Sample Implantation Implant into Immunocompromised Mice Tumor_Acquisition->Implantation Tumor_Growth Monitor Tumor Engraftment and Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer ZW4864 (p.o.) or Zanidatamab (i.v.) Randomization->Dosing Monitoring Monitor Tumor Volume and Animal Health Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision, etc.) Monitoring->Endpoint

Caption: General experimental workflow for in vivo testing in patient-derived xenograft (PDX) mouse models.

References

Preparing ZW4864 Free Base Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZW4864 is a potent and selective orally active inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction, a critical node in the Wnt signaling pathway.[1] Proper preparation of ZW4864 free base stock solutions is crucial for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions, along with relevant chemical and physical properties and a diagram of the targeted signaling pathway.

Introduction to ZW4864

ZW4864 is a small molecule inhibitor that selectively disrupts the interaction between β-catenin and BCL9, thereby inhibiting the transcription of Wnt target genes.[1] Aberrant activation of the Wnt/β-catenin signaling pathway is implicated in the development and progression of numerous cancers. ZW4864 serves as a valuable chemical probe for studying β-catenin-related biology and as a potential therapeutic agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of ZW4864 is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₃₃H₄₂N₆O₃[2]
Molecular Weight 570.73 g/mol [2]
Appearance Solid powder[2]
CAS Number 2632259-92-6

Solubility Specifications

ZW4864 exhibits good solubility in a variety of common laboratory solvents. It is crucial to use high-purity, anhydrous solvents to ensure maximum solubility and stability of the compound.

SolventSolubilityNotes
DMSO ≥ 2.08 mg/mLA common solvent for preparing high-concentration stock solutions.
Aqueous Solutions > 3 mMZW4864 displays significant aqueous solubility.
Saline (0.9% NaCl) Completely soluble at 2 mg/mLSuitable for certain in vivo applications.
EtOH/Saline (5/95) Completely soluble at 2 mg/mLAn alternative solvent system for in vivo studies.
DMSO/Tween-80/H₂O (10/10/80) Completely soluble at 2 mg/mLA formulation used for in vivo administration.

Experimental Protocols

Preparation of a 10 mM ZW4864 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting point for most in vitro experiments.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of ZW4864 powder to ensure all the material is at the bottom.

  • Weighing: Carefully weigh the desired amount of ZW4864 powder. For 1 mL of a 10 mM stock solution, you will need 5.71 mg of ZW4864 (Molecular Weight: 570.73 g/mol ).

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the ZW4864 powder.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aiding Dissolution (if necessary): If the compound does not fully dissolve, the following steps can be taken:

    • Gentle Warming: Warm the vial in a water bath at 37°C for 5-10 minutes and vortex again. Avoid excessive heat, as it may degrade the compound.

    • Sonication: Place the vial in a sonicator bath for 5-10 minutes.

  • Storage:

    • Once the ZW4864 is completely dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes. This will prevent degradation from repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Assays

For cell-based assays, the DMSO stock solution is further diluted into the cell culture medium. It is important to ensure that the final concentration of DMSO is not toxic to the cells (typically ≤ 0.1%).

Procedure:

  • Perform serial dilutions of the 10 mM DMSO stock solution in DMSO to create intermediate stock concentrations.

  • Add the final diluted DMSO sample to your aqueous buffer or cell culture medium.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Visualizations

ZW4864 Mechanism of Action in the Wnt/β-catenin Signaling Pathway

Wnt_Pathway ZW4864 Inhibition of the Wnt/β-catenin Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylation & degradation BCL9 BCL9 beta_catenin->BCL9 TCF_LEF TCF/LEF beta_catenin->TCF_LEF BCL9->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes transcription ZW4864 ZW4864 ZW4864->beta_catenin inhibits interaction with BCL9

Caption: ZW4864 inhibits the interaction between β-catenin and BCL9 in the nucleus.

Experimental Workflow for ZW4864 Stock Solution Preparation

Stock_Solution_Workflow Workflow for Preparing ZW4864 Stock Solution start Start weigh Weigh ZW4864 Free Base Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve check_solubility Is it fully dissolved? dissolve->check_solubility aid_dissolution Gentle Warming (37°C) and/or Sonication check_solubility->aid_dissolution No aliquot Aliquot into Single-Use Tubes check_solubility->aliquot Yes aid_dissolution->dissolve store Store at -20°C or -80°C aliquot->store end End store->end

Caption: A stepwise workflow for the preparation of ZW4864 stock solution.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the aqueous medium has been exceeded.Make the initial serial dilutions in DMSO before adding to the aqueous medium. Ensure the final DMSO concentration is low (e.g., <0.1%).
Compound will not dissolve in DMSO The concentration is above the solubility limit. The DMSO may have absorbed water.Try gentle warming (37°C) or sonication. Use fresh, anhydrous DMSO.
Loss of compound activity over time Improper storage or repeated freeze-thaw cycles.Aliquot the stock solution into single-use volumes and store at -80°C for long-term stability.

For further information or specific applications, it is recommended to consult the relevant product data sheets and published literature.

References

Application Notes and Protocols for ZW4864 Free Base in Luciferase Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a potent and selective small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2][3][4][5] By binding to β-catenin, ZW4864 selectively disrupts its interaction with BCL9, a critical coactivator in the Wnt signaling pathway, while not affecting the interaction between β-catenin and E-cadherin. The aberrant activation of the Wnt/β-catenin signaling pathway is a key driver in the initiation and progression of numerous cancers. ZW4864 has been shown to dose-dependently suppress the activation of β-catenin signaling, leading to the downregulation of oncogenic target genes. This makes ZW4864 a valuable tool for studying Wnt/β-catenin signaling and a potential therapeutic candidate.

The luciferase reporter assay is a widely used method to quantify the activity of specific signaling pathways. In the context of the Wnt/β-catenin pathway, a common approach is the TOPFlash/FOPFlash system. The TOPFlash reporter contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. Activated β-catenin forms a complex with TCF/LEF transcription factors, leading to the expression of luciferase. FOPFlash, which contains mutated TCF/LEF binding sites, is used as a negative control to measure non-specific reporter activation. ZW4864 has been demonstrated to effectively suppress TOPFlash luciferase activity in a dose-dependent manner.

These application notes provide a detailed protocol for utilizing ZW4864 free base in a luciferase reporter assay to investigate its inhibitory effects on the Wnt/β-catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of ZW4864 in various assays and cell lines.

Table 1: In Vitro Binding and Inhibitory Constants

ParameterValueAssay Condition
Kᵢ0.76 μMβ-catenin/BCL9 PPI AlphaScreen
IC₅₀0.87 μMβ-catenin/BCL9 PPI AlphaScreen

Data sourced from MedchemExpress.

Table 2: Cellular IC₅₀ Values from TOPFlash Luciferase Reporter Assays

Cell LineIC₅₀Notes
HEK29311 μMExpressing β-catenin
SW4807.0 μMColon cancer cell line with hyperactive Wnt signaling
MDA-MB-4686.3 μMWnt3a-activated triple-negative breast cancer cell line

Data sourced from MedchemExpress and associated publications.

Signaling Pathway and Experimental Workflow

Wnt/β-catenin Signaling Pathway and ZW4864 Inhibition

Wnt_Pathway cluster_out Extracellular cluster_mem Plasma Membrane cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 GSK3b GSK3β Dsh->GSK3b inhibits Axin Axin beta_catenin_cyto β-catenin GSK3b->beta_catenin_cyto phosphorylates for degradation APC APC Axin->beta_catenin_cyto APC->beta_catenin_cyto Proteasome Proteasome beta_catenin_cyto->Proteasome degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocates ZW4864_cyto ZW4864 ZW4864_cyto->beta_catenin_nuc binds BCL9 BCL9 beta_catenin_nuc->BCL9 TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds BCL9->TCF_LEF co-activates TargetGenes Target Gene Transcription TCF_LEF->TargetGenes promotes

Caption: Wnt/β-catenin signaling pathway and the inhibitory mechanism of ZW4864.

Experimental Workflow for Luciferase Reporter Assay

Luciferase_Workflow seed_cells 1. Seed Cells (e.g., HEK293T, SW480) in 96-well plates transfect 2. Co-transfect Cells with TOPFlash/FOPFlash and Renilla luciferase plasmids seed_cells->transfect incubate1 3. Incubate (24 hours) transfect->incubate1 treat 4. Treat with ZW4864 (various concentrations) and/or Wnt3a conditioned media incubate1->treat incubate2 5. Incubate (e.g., 24 hours) treat->incubate2 lyse 6. Lyse Cells incubate2->lyse measure_luc 7. Measure Firefly and Renilla Luciferase Activity lyse->measure_luc analyze 8. Analyze Data (Normalize Firefly to Renilla, calculate fold change and IC₅₀) measure_luc->analyze

References

Application Notes and Protocols for Co-Immunoprecipitation using Zanidatamab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zanidatamab (ZW25) is a bispecific, humanized antibody that targets two distinct extracellular domains (ECD) of the Human Epidermal Growth Factor Receptor 2 (HER2), specifically ECD2 (the dimerization domain) and ECD4 (the juxtamembrane domain).[1][2][3] This biparatopic binding leads to a unique mechanism of action that includes dual HER2 signal blockade, enhanced receptor internalization and degradation, and potent immune-mediated anti-tumor activity.[1][4] Co-immunoprecipitation (Co-IP) is a powerful technique to study the protein-protein interactions involving Zanidatamab and the HER2 receptor complex. These application notes provide detailed protocols for utilizing Zanidatamab in Co-IP experiments to investigate its effects on HER2 dimerization and its interaction with other cellular proteins.

Mechanism of Action of Zanidatamab

Zanidatamab's unique binding to two different epitopes on the HER2 receptor allows it to cross-link HER2 molecules on the cell surface. This cross-linking induces the formation of HER2 clusters, leading to their rapid internalization and subsequent lysosomal degradation, effectively clearing HER2 from the cell surface. This mechanism is distinct from monospecific antibodies like trastuzumab and pertuzumab. Furthermore, by binding to the dimerization domain, Zanidatamab blocks the formation of HER2-HER3 heterodimers, which are potent activators of downstream signaling pathways such as the PI3K/AKT and MAPK pathways.

Quantitative Data

The following table summarizes key quantitative data for Zanidatamab.

ParameterValueReference
Binding Affinity (Kd) to HER2 ECD4 (trastuzumab-like epitope) ~0.3 nM
Binding Affinity (Kd) to HER2 ECD2 (pertuzumab-like epitope) ~7 nM
Binding Affinity (Kd) to recombinant HER2 0.9 - 16 nM
Inhibition of Cancer Cell Growth 5 - 54% (cell line dependent)
ADCC Potency (EC50) 0.05 - 64 nM

Signaling Pathway

The HER2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. HER2 can form homodimers or heterodimers with other members of the ErbB family (EGFR/HER1, HER3, HER4). Ligand binding to its partners (HER2 itself has no known ligand) induces dimerization and autophosphorylation of the intracellular tyrosine kinase domains, initiating downstream signaling cascades, primarily the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways. Zanidatamab disrupts this signaling by preventing HER2 dimerization and promoting its degradation.

HER2_Signaling_Pathway HER2 HER2 HER3 HER3 HER2->HER3 Dimerization Ras Ras HER2->Ras Activation PI3K PI3K HER3->PI3K Activation Zanidatamab Zanidatamab Zanidatamab->HER2 Binds ECD2 & ECD4 Zanidatamab->HER2 Blocks Dimerization Promotes Internalization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

HER2 Signaling Pathway and Zanidatamab's Mechanism of Action.

Experimental Protocols

Co-Immunoprecipitation of Zanidatamab and HER2

This protocol is designed to isolate and detect the interaction between Zanidatamab and HER2, as well as to identify other proteins that may be part of the complex, such as HER3.

Materials:

  • HER2-overexpressing cell line (e.g., SK-BR-3, NCI-N87)

  • Zanidatamab

  • Control IgG (human)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)

  • Protein A/G magnetic beads or agarose beads

  • SDS-PAGE gels and buffers

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-HER2 (cytoplasmic domain), anti-HER3, anti-phospho-HER2

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Treatment:

    • Culture HER2-overexpressing cells to 80-90% confluency.

    • Treat cells with Zanidatamab at a predetermined concentration (e.g., 10-100 nM) for a specified time (e.g., 1-24 hours) at 37°C. Include an untreated control and a control IgG-treated sample.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP lysis buffer to the cells and incubate on ice for 30 minutes with occasional swirling.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate and incubate with gentle rotation for 1 hour at 4°C.

    • Pellet the beads by centrifugation (or using a magnetic rack) and discard the beads. This step reduces non-specific binding.

  • Immunoprecipitation:

    • To immunoprecipitate Zanidatamab-bound complexes, add Protein A/G beads directly to the lysate from Zanidatamab-treated cells (as Zanidatamab is the precipitating antibody). For the control IgG sample, add Protein A/G beads.

    • Incubate with gentle rotation overnight at 4°C.

  • Washing:

    • Pellet the beads and carefully remove the supernatant.

    • Wash the beads three to five times with ice-cold Co-IP wash buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-HER2, anti-HER3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the protein bands using a chemiluminescent substrate.

Expected Results:

  • In the Zanidatamab immunoprecipitated sample, a strong band for HER2 should be detected.

  • The presence of a HER3 band would indicate that Zanidatamab can co-precipitate HER2-HER3 dimers.

  • The control IgG sample should not show significant bands for HER2 or HER3, confirming the specificity of the interaction.

Experimental Workflow

The following diagram illustrates the workflow for the co-immunoprecipitation experiment.

CoIP_Workflow start Start: HER2-expressing cells treatment Treat with Zanidatamab (or control IgG) start->treatment lysis Cell Lysis (ice-cold lysis buffer) treatment->lysis clarify Clarify Lysate (centrifugation) lysis->clarify preclear Pre-clear Lysate (with Protein A/G beads) clarify->preclear ip Immunoprecipitation (add Protein A/G beads to capture Ab-protein complexes) preclear->ip wash Wash Beads (3-5 times with wash buffer) ip->wash elute Elute Proteins (boil in sample buffer) wash->elute analysis Analyze by Western Blot (probe for HER2, HER3, etc.) elute->analysis end End: Detect Protein Interactions analysis->end

References

Application Note: ZW4864 Free Base for Western Blot Analysis of Wnt/β-Catenin Signaling Targets

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for utilizing ZW4864 free base, a potent small-molecule inhibitor, to study the Wnt/β-catenin signaling pathway. ZW4864 selectively disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9), leading to the downregulation of key Wnt target genes.[1][2][3] This application note offers comprehensive protocols for cell treatment and subsequent Western blot analysis to quantitatively assess the modulation of canonical Wnt targets, such as Axin2 and Cyclin D1. Included are structured data tables, detailed experimental procedures, and diagrams of the signaling pathway and experimental workflow to facilitate research in oncology and developmental biology.

Introduction to ZW4864 and the Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is crucial in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers.[1][4] In a hyperactive state, stabilized β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors and co-activators like BCL9 to drive the expression of oncogenes such as AXIN2 and CCND1 (Cyclin D1).

ZW4864 is an orally bioavailable small molecule that specifically targets this pathway. It functions by binding directly to β-catenin, thereby preventing its interaction with BCL9. This targeted disruption inhibits the transcriptional activity of the β-catenin complex without affecting its interaction with E-cadherin, thus preserving cell-cell adhesion. Western blot analysis is an effective method to validate the efficacy of ZW4864 by measuring the resulting decrease in downstream Wnt target protein levels.

Mechanism of Action of ZW4864

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of inhibition by ZW4864. In the absence of a Wnt ligand, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK3β) and targeted for proteasomal degradation. Upon Wnt binding to its receptor complex (Frizzled/LRP5/6), the destruction complex is inactivated. β-catenin accumulates, translocates to the nucleus, and binds to BCL9 and TCF/LEF to initiate target gene transcription. ZW4864 blocks the β-catenin/BCL9 interaction, halting this transcriptional activation.

Caption: ZW4864 inhibits Wnt signaling by blocking the β-catenin/BCL9 interaction.

Quantitative Data Summary

ZW4864 effectively inhibits Wnt/β-catenin signaling and the expression of its target genes. The table below summarizes its inhibitory activity from biochemical and cell-based assays.

Assay TypeTarget/Cell LineParameterValueReference
Biochemical Assay β-catenin/BCL9 PPIIC₅₀0.87 µM
β-catenin/BCL9 PPIKᵢ0.76 µM
Cell-Based Assay SW480 (colorectal cancer)TOPFlash IC₅₀7.0 µM
Wnt3a-activated MDA-MB-468TOPFlash IC₅₀6.3 µM
HEK293TOPFlash IC₅₀11 µM
Western Blot SW480 & MDA-MB-231 cellsProtein DownregulationDose-dependent decrease of Axin2 & Cyclin D1 (10-40 µM)

Experimental Protocols

The following section provides detailed protocols for treating cancer cell lines with ZW4864 and performing Western blot analysis to detect changes in Wnt target protein expression.

Experimental Workflow

The diagram below outlines the major steps for the successful analysis of Wnt target modulation by ZW4864.

Experimental_Workflow Western Blot Workflow for ZW4864 Analysis A 1. Cell Culture (e.g., SW480, MDA-MB-231) B 2. ZW4864 Treatment (e.g., 10-40 µM for 24h) A->B C 3. Cell Lysis (RIPA Buffer + Inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE (Protein Separation by Size) D->E F 6. Protein Transfer (to PVDF or Nitrocellulose) E->F G 7. Immunoblotting (Blocking, Primary/Secondary Ab) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Data Analysis (Densitometry) H->I

Caption: From cell culture to data analysis for ZW4864 efficacy testing.
Protocol: Cell Culture and ZW4864 Treatment

This protocol is optimized for cells with hyperactive Wnt signaling, such as the SW480 colorectal cancer line.

  • Cell Seeding: Seed SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in standard culture conditions (e.g., 37°C, 5% CO₂).

  • Stock Solution: Prepare a stock solution of this compound in DMSO.

  • Treatment: Dilute the ZW4864 stock solution in fresh culture medium to final concentrations (e.g., 0, 10, 20, 40 µM). Include a DMSO-only vehicle control.

  • Incubation: Replace the medium in each well with the treatment medium and incubate for 24 hours.

Protocol: Protein Extraction and Quantification
  • Wash: After incubation, place plates on ice and wash cells twice with ice-cold PBS.

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scraping: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol: Western Blot Analysis
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load the samples into the wells of a 4-15% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer.

    • Recommended Primary Antibodies:

      • Anti-Axin2

      • Anti-Cyclin D1

      • Anti-c-Myc

      • Anti-β-catenin

      • Anti-β-tubulin or Anti-GAPDH (as a loading control)

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the intensity of target proteins to the loading control for each sample.

Expected Results and Interpretation

Treatment of Wnt-dependent cancer cells with ZW4864 is expected to cause a dose-dependent reduction in the protein levels of Wnt targets like Axin2 and Cyclin D1. When compared to the vehicle control, the bands corresponding to these target proteins should appear fainter with increasing concentrations of ZW4864, while the loading control (β-tubulin or GAPDH) should remain consistent across all lanes. This result would confirm the inhibitory effect of ZW4864 on the Wnt/β-catenin signaling pathway at the protein level.

References

ZW4864 Free Base: Application and Protocols in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally active, selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the canonical Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including triple-negative breast cancer (TNBC). By disrupting the β-catenin/BCL9 complex, ZW4864 prevents the transcription of oncogenic target genes, leading to a suppression of tumor growth.[2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable tools for preclinical cancer research as they closely recapitulate the heterogeneity and molecular characteristics of the original human tumor. This document provides detailed application notes and protocols for the evaluation of ZW4864 free base in PDX models.

Mechanism of Action

ZW4864 functions by binding to β-catenin and selectively inhibiting its interaction with BCL9.[1] In a healthy state, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations in pathway components lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and co-activators, such as BCL9, to initiate the transcription of genes involved in cell proliferation, survival, and metastasis, such as Axin2 and cyclin D1. ZW4864's targeted disruption of the β-catenin/BCL9 PPI effectively blocks this transcriptional program.[1][2]

Applications in PDX Models

The use of ZW4864 in PDX models allows for the preclinical assessment of its efficacy in a system that mirrors the complexity of human tumors. Key applications include:

  • Efficacy Studies: Evaluating the anti-tumor activity of ZW4864 in various cancer types, particularly those with known Wnt/β-catenin pathway alterations.

  • Pharmacodynamic (PD) Studies: Assessing the in vivo target engagement of ZW4864 by measuring the downstream effects on β-catenin target gene expression in the PDX tumors.

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of ZW4864 in vivo.

  • Biomarker Discovery: Identifying potential biomarkers that may predict sensitivity or resistance to ZW4864 treatment.

Quantitative Data from Preclinical Studies

While detailed quantitative data from ZW4864 studies in PDX models is limited in the public domain, the available information indicates promising therapeutic potential. The tables below summarize the known pharmacokinetic parameters and provide an illustrative template for presenting efficacy data from a PDX study.

Table 1: Pharmacokinetic Properties of this compound in Mice

ParameterValueAnimal ModelAdministration RouteReference
Oral Bioavailability (F)83%C57BL/6 mice20 mg/kg, p.o.

Table 2: Illustrative Efficacy Data of ZW4864 in a TNBC PDX Model

Note: The following data is illustrative and based on qualitative descriptions of "promising therapeutic effects" and "variation in tumor growth" from existing literature. Specific tumor growth inhibition percentages are not publicly available and are presented here as a template for data presentation.

PDX Model IDTreatment GroupDosage & ScheduleMean Tumor Volume (Day 28) (mm³)Percent Tumor Growth Inhibition (%)Statistical Significance (p-value)
PDX-TNBC-001Vehicle ControlDaily, p.o.1500 ± 250--
PDX-TNBC-001ZW486490 mg/kg, daily, p.o.750 ± 18050<0.05

Experimental Protocols

Protocol 1: Establishment and Propagation of Patient-Derived Xenograft (PDX) Models

This protocol outlines the general procedure for establishing and passaging PDX models, a prerequisite for testing the efficacy of ZW4864.

Materials:

  • Fresh human tumor tissue obtained from consenting patients

  • Immunodeficient mice (e.g., NOD-scid GAMMA (NSG))

  • Sterile surgical instruments

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Analgesics

  • Calipers

Procedure:

  • Tumor Tissue Preparation:

    • Collect fresh tumor tissue from surgery or biopsy in a sterile container with transport medium on ice.

    • In a sterile biosafety cabinet, wash the tissue with cold PBS.

    • Mechanically mince the tumor into small fragments (2-3 mm³).

    • (Optional) Mix tumor fragments with Matrigel to support initial engraftment.

  • Tumor Implantation:

    • Anesthetize a 6-8 week old immunodeficient mouse.

    • Shave and sterilize the flank region.

    • Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.

    • Implant one to two tumor fragments into the subcutaneous space.

    • Close the incision with surgical clips or sutures.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth by palpation.

    • Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal health and body weight.

  • Tumor Passaging:

    • When a tumor reaches the predetermined size (e.g., 1000-1500 mm³), euthanize the mouse.

    • Aseptically resect the tumor.

    • Remove any necrotic tissue and prepare the tumor for subsequent implantation into new host mice as described above.

Protocol 2: In Vivo Efficacy Study of ZW4864 in a PDX Model

This protocol describes a typical efficacy study to evaluate the anti-tumor activity of ZW4864.

Materials:

  • Established PDX-bearing mice with tumor volumes of 100-200 mm³

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Calipers

  • Analytical balance

Procedure:

  • Animal Grouping and Randomization:

    • Once tumors in the PDX cohort reach an average size of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Formulation and Administration:

    • Prepare a suspension of ZW4864 in the vehicle at the desired concentration (e.g., for a 90 mg/kg dose).

    • Administer ZW4864 or vehicle to the respective groups via oral gavage daily.

  • Data Collection:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a specific size or after a predetermined treatment duration (e.g., 28 days).

    • At the end of the study, euthanize the mice and resect the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., Western blot, qPCR for pharmacodynamic markers).

    • Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Visualizations

ZW4864_Signaling_Pathway ZW4864 Mechanism of Action in the Wnt/β-catenin Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Destruction_Complex Inhibits Beta_Catenin_cyto β-catenin (Cytoplasm) Destruction_Complex->Beta_Catenin_cyto Phosphorylation & Degradation Beta_Catenin_nuc β-catenin (Nucleus) Beta_Catenin_cyto->Beta_Catenin_nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF Binds Transcription Transcription TCF_LEF->Transcription BCL9 BCL9 BCL9->TCF_LEF Binds ZW4864 ZW4864 ZW4864->BCL9 Inhibits Binding to β-catenin Target_Genes Oncogenic Target Genes (e.g., Axin2, Cyclin D1) Transcription->Target_Genes

Caption: ZW4864 inhibits the Wnt/β-catenin signaling pathway.

PDX_Experimental_Workflow Experimental Workflow for ZW4864 Efficacy Study in PDX Models start Patient Tumor Sample Collection implant Implantation into Immunodeficient Mice (P0) start->implant monitor_p0 Tumor Growth Monitoring implant->monitor_p0 passage Tumor Passaging (P1, P2...) monitor_p0->passage expand Cohort Expansion passage->expand randomize Randomization into Treatment Groups expand->randomize treat_zw4864 Treatment with ZW4864 (e.g., 90 mg/kg, p.o.) randomize->treat_zw4864 treat_vehicle Treatment with Vehicle randomize->treat_vehicle monitor_treatment Monitor Tumor Volume & Body Weight treat_zw4864->monitor_treatment treat_vehicle->monitor_treatment endpoint Study Endpoint monitor_treatment->endpoint analysis Data Analysis & Pharmacodynamics endpoint->analysis

References

Application Notes and Protocols for ZW4864 Free Base: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is a potent and selective small-molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1] This interaction is a critical downstream step in the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in various cancers, including colorectal and triple-negative breast cancers.[2][3] By inhibiting the β-catenin/BCL9 interaction, ZW4864 effectively downregulates the transcription of oncogenic Wnt target genes, leading to reduced cancer cell proliferation and induction of apoptosis.[1][2] These application notes provide detailed information on cell lines sensitive to ZW4864 and protocols for assessing its efficacy.

Mechanism of Action

ZW4864 functions by binding to β-catenin, thereby preventing its association with the coactivator BCL9. This selective disruption inhibits the formation of the transcriptional complex responsible for activating Wnt target genes, such as Axin2 and cyclin D1. Consequently, the oncogenic signaling driven by aberrant Wnt pathway activation is suppressed.

Below is a diagram illustrating the mechanism of action of ZW4864 in the Wnt/β-catenin signaling pathway.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State (or APC/Axin mutation) cluster_2 Nuclear Events & ZW4864 Intervention Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta-Catenin_p β-catenin (phosphorylated) Destruction_Complex->Beta-Catenin_p Phosphorylation Proteasome Proteasome Beta-Catenin_p->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Destruction_Complex_i Inactive Destruction Complex Dsh->Destruction_Complex_i Inhibition Beta-Catenin β-catenin (stable) Destruction_Complex_i->Beta-Catenin Stabilization Nucleus Nucleus Beta-Catenin->Nucleus Translocation Beta-Catenin_n β-catenin BCL9 BCL9 Beta-Catenin_n->BCL9 PPI TCF_LEF TCF/LEF BCL9->TCF_LEF Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Transcription ZW4864 ZW4864 ZW4864->Beta-Catenin_n Binds & Disrupts PPI

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of ZW4864.

Cell Lines Sensitive to ZW4864

ZW4864 has demonstrated cytotoxic and anti-proliferative effects in cancer cell lines characterized by hyperactive Wnt/β-catenin signaling. The sensitivity is particularly noted in colorectal cancer and triple-negative breast cancer cell lines. A more potent analog, designated as compound 21 , has also been developed and shows enhanced activity.

Cell LineCancer TypeIC50 (µM) of ZW4864IC50 (µM) of Compound 21Reference(s)
SW480Colorectal Carcinoma24 ± 1.314 ± 0.78
HCT-116Colorectal Carcinoma76 ± 2.99.5 ± 1.5
MDA-MB-231Triple-Negative Breast Cancer28 ± 3.26.3 ± 0.44
MDA-MB-468Triple-Negative Breast Cancer9.6 ± 1.15.0 ± 0.91
MCF-10ANon-tumorigenic Breast Epithelial92 ± 6.036 ± 2.4

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of ZW4864 in sensitive cell lines.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of ZW4864 on cell viability and for calculating the IC50 value.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.

Materials:

  • ZW4864 free base

  • Sensitive cancer cell lines (e.g., SW480, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of ZW4864 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of ZW4864. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the ZW4864 concentration to determine the IC50 value.

Principle: This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using an opaque-walled 96-well plate.

  • Incubation: Incubate for the desired treatment period (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

G cluster_0 Cell Viability Assay Workflow Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Compound Treat with ZW4864 (serial dilutions) Incubate_24h->Treat_Compound Incubate_Treatment Incubate for 48-72h Treat_Compound->Incubate_Treatment Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance or Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Data Analysis (Calculate IC50) Measure_Signal->Analyze_Data

Caption: General workflow for cell viability assays.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • This compound

  • Sensitive cancer cell lines

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with ZW4864 at various concentrations (e.g., 10-40 µM) for 24-72 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

Western Blotting for Wnt Target Gene Expression

Principle: Western blotting is used to detect changes in the protein expression levels of β-catenin target genes, such as Axin2 and Cyclin D1, following treatment with ZW4864.

Materials:

  • This compound

  • Sensitive cancer cell lines (e.g., SW480, MDA-MB-231)

  • Lysis buffer

  • Primary antibodies (e.g., anti-Axin2, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment and Lysis: Treat cells with ZW4864 (e.g., 10-40 µM) for 24 hours. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands.

G cluster_1 Western Blotting Workflow Cell_Lysis Cell Treatment & Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection

Caption: General workflow for Western blotting.

Conclusion

ZW4864 is a promising therapeutic agent that targets the Wnt/β-catenin signaling pathway. The cell lines and protocols detailed in these application notes provide a solid foundation for researchers to investigate the anti-cancer properties of ZW4864 and similar compounds. The provided methodologies can be adapted to specific research questions and experimental setups to further elucidate the therapeutic potential of inhibiting the β-catenin/BCL9 interaction.

References

Application Notes and Protocols: ZW4864 Free Base Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZW4864 is an orally active, selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1] By binding to β-catenin, ZW4864 specifically disrupts the recruitment of the co-activator BCL9, which is crucial for the transcription of oncogenic Wnt/β-catenin target genes.[2][3] Aberrant activation of the Wnt/β-catenin signaling pathway is a key driver in the initiation and progression of numerous cancers.[2][3] ZW4864 presents a therapeutic strategy to suppress this pathway downstream of the destruction complex, offering potential advantages where upstream mutations lead to resistance. These application notes provide a summary of preclinical data and protocols for the administration of ZW4864 free base in animal studies.

Mechanism of Action

ZW4864 functions by directly binding to β-catenin and selectively disrupting its interaction with BCL9. This prevents the formation of the β-catenin/BCL9/TCF/LEF transcriptional complex, leading to the downregulation of key oncogenic target genes such as Axin2 and cyclin D1. This targeted disruption has been shown to suppress cancer cell growth, induce apoptosis, and inhibit cell migration and invasion in cancer cells with hyperactive Wnt/β-catenin signaling.

Wnt/β-catenin Signaling Pathway and ZW4864 Inhibition

Wnt_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 LRP->Dvl Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Dvl->Destruction_Complex inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation Degradation Proteasome->Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 beta_catenin_nuc->BCL9 beta_catenin_nuc->BCL9 interaction blocked Target_Genes Oncogenic Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates BCL9->TCF_LEF ZW4864 ZW4864 ZW4864->beta_catenin_nuc binds & disrupts Transcription Transcription Nucleus Nucleus

Caption: Wnt/β-catenin signaling and the inhibitory action of ZW4864.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for ZW4864.

Table 1: In Vitro Activity of ZW4864
ParameterCell LineValueReference
Ki (β-catenin/BCL9 PPI) -0.76 µM
IC50 (β-catenin/BCL9 PPI) -0.87 µM
IC50 (TOPFlash Luciferase Assay) HEK293 (β-catenin expressing)11 µM
SW4807.0 µM
MDA-MB-468 (Wnt3a-activated)6.3 µM
Table 2: In Vivo Pharmacokinetics and Efficacy of ZW4864
ParameterAnimal ModelDose & RouteValue/ResultReference
Oral Bioavailability (F) C57BL/6 Mice20 mg/kg, p.o.83%
Tumor Growth Patient-Derived Xenograft (PDX) Mouse Model90 mg/kg, p.o.Variation in tumor growth observed
Target Gene Suppression Patient-Derived Xenograft (PDX) Mouse ModelNot specifiedEffective suppression of β-catenin target genes

Experimental Protocols

Below are detailed protocols for the preparation and administration of this compound in animal studies, based on available information.

Protocol 1: Preparation of ZW4864 for Oral Administration

Objective: To prepare a solution of ZW4864 suitable for oral gavage in mice.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween-80

  • Sterile Water for Injection

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Stock Solution Preparation: Prepare a clear stock solution of ZW4864 in DMSO. For example, dissolve 10 mg of ZW4864 in 1 mL of DMSO to make a 10 mg/mL stock.

  • Vehicle Preparation: Prepare the final vehicle by mixing DMSO, Tween-80, and sterile water. A commonly used vehicle is 10% DMSO, 10% Tween-80, and 80% sterile water (v/v/v).

  • Working Solution Preparation: a. Sequentially add the co-solvents. For a final concentration of 2 mg/mL in the 10/10/80 vehicle, add the appropriate volume of the ZW4864 stock solution to the pre-mixed vehicle. b. For example, to prepare 1 mL of a 2 mg/mL working solution, add 200 µL of a 10 mg/mL ZW4864 stock in DMSO to 800 µL of a vehicle containing 12.5% Tween-80 and 87.5% water. This will result in a final vehicle composition of 10% DMSO, 10% Tween-80, and 80% water. c. Vortex the solution thoroughly until the ZW4864 is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

  • Final Preparation: It is recommended to prepare the working solution fresh on the day of administration.

Protocol 2: Oral Administration of ZW4864 in a Xenograft Mouse Model

Objective: To administer ZW4864 orally to mice bearing patient-derived xenografts (PDX) to assess anti-tumor efficacy.

Animal Model:

  • Immunodeficient mice (e.g., NSG or athymic nu/nu) are suitable for PDX models.

Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: Implant tumor fragments from a relevant PDX model subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Dosing: a. Administer ZW4864 at the desired dose (e.g., 90 mg/kg) via oral gavage. b. The control group should receive the vehicle only. c. The dosing schedule can be determined based on the study design (e.g., once daily).

  • Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Observe the animals for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., qPCR or Western blot for β-catenin target genes).

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow start Start tumor_implant Tumor Implantation (PDX Model) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization (Tumor Volume ~150mm³) tumor_growth->randomization treatment Treatment Group (ZW4864, 90 mg/kg, p.o.) randomization->treatment Group 1 control Control Group (Vehicle, p.o.) randomization->control Group 2 monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint endpoint->monitoring No euthanasia Euthanasia endpoint->euthanasia Yes analysis Pharmacodynamic Analysis (Tumor Tissue) euthanasia->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of ZW4864.

Conclusion

ZW4864 is a promising, orally bioavailable inhibitor of the Wnt/β-catenin signaling pathway with demonstrated preclinical activity. The provided protocols and data serve as a guide for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of ZW4864. Careful consideration of the experimental design, including the choice of animal model, dosing regimen, and endpoints, is critical for obtaining robust and reproducible results.

References

Troubleshooting & Optimization

ZW4864 free base solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of ZW4864 free base.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility is significantly higher in organic solvents. For a detailed breakdown of solubility in various solvents, please refer to the solubility data table below.

Q2: I am observing precipitation when preparing my this compound stock solution in DMSO. What could be the cause?

A2: Precipitation of ZW4864 in DMSO can occur for a few reasons. Firstly, ensure you are using newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact solubility[1]. Secondly, the concentration might be too high. While solubility in DMSO is reported to be as high as 50 mg/mL, it is recommended to start with a lower concentration and gently warm the solution or use ultrasonication to aid dissolution[1][2].

Q3: My this compound solution appears cloudy or shows particulate matter. What should I do?

A3: Cloudiness or the presence of particulates indicates that the compound is not fully dissolved. This could be due to insufficient solvent volume, low temperature, or the use of an inappropriate solvent. Try increasing the solvent volume, gently warming the solution, or using sonication[1]. If the issue persists, consider preparing a fresh solution at a lower concentration.

Q4: Can I dissolve this compound directly in aqueous buffers or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its poor aqueous solubility. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer or media. Be aware that diluting a concentrated DMSO stock into an aqueous solution can still lead to precipitation if the final concentration of ZW4864 exceeds its aqueous solubility limit.

Q5: Are there established formulations for in vivo animal studies with this compound?

A5: Yes, there are established solvent-based formulations for in vivo administration. Two commonly used formulations are:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

  • 10% DMSO and 90% Corn Oil. Both of these formulations have been shown to achieve a ZW4864 concentration of at least 2.08 mg/mL.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in DMSO stock solution 1. DMSO has absorbed moisture. 2. Concentration is too high. 3. Incomplete dissolution.1. Use fresh, anhydrous DMSO. 2. Prepare a less concentrated stock solution. 3. Gently warm the solution and use an ultrasonic bath to aid dissolution.
Cloudy or hazy aqueous solution after dilution from DMSO stock 1. Final concentration exceeds aqueous solubility. 2. Rapid precipitation upon dilution.1. Lower the final concentration of ZW4864 in the aqueous medium. 2. Increase the percentage of co-solvents in the final solution if the experimental design allows. 3. Add the DMSO stock to the aqueous solution dropwise while vortexing to facilitate mixing.
Inconsistent results in cell-based assays 1. Incomplete solubilization of ZW4864. 2. Precipitation of the compound in the cell culture medium.1. Ensure the compound is fully dissolved in the DMSO stock before further dilution. 2. Visually inspect the cell culture medium for any signs of precipitation after adding the ZW4864 solution. 3. Consider using a formulation with solubilizing agents like Tween-80 for in vitro studies, if appropriate for the cell line.
Difficulty achieving desired concentration for in vivo studies 1. Inappropriate vehicle for the desired concentration.1. Utilize one of the recommended in vivo formulations: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline or 10% DMSO, 90% Corn Oil. 2. Prepare the formulation by first dissolving ZW4864 in DMSO and then sequentially adding the other solvents.

Quantitative Solubility Data

Solvent / VehicleConcentrationObservations
DMSO 50 mg/mL (~82.35 mM)Requires sonication; use of newly opened DMSO is recommended.
DMSO 41.67 mg/mLRequires sonication, warming, and heating to 60°C.
Aqueous Solution >3 mM (~1.82 mg/mL)
Saline (0.9% NaCl) 2 mg/mLCompletely soluble.
5% Ethanol in Saline 2 mg/mLCompletely soluble.
10% DMSO, 10% Tween-80 in Water 2 mg/mLCompletely soluble.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.08 mg/mL (~3.43 mM)Clear solution.
10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (~3.43 mM)Clear solution.

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)

This protocol is adapted from studies evaluating the effect of ZW4864 on cancer cell lines.

  • Cell Plating: Seed cells (e.g., SW480, HCT116, MDA-MB-231, MDA-MB-468) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of ZW4864. Include a vehicle control (DMSO-containing medium at the same final concentration as the highest ZW4864 treatment).

  • Incubation: Incubate the plates for the desired duration (e.g., 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Patient-Derived Xenograft (PDX) Mouse Model

This protocol is based on in vivo studies of ZW4864.

  • Animal Model: Use immunocompromised mice (e.g., SCID/Beige) implanted with patient-derived tumor xenografts.

  • ZW4864 Formulation: Prepare the dosing solution, for example, by dissolving ZW4864 in a vehicle of 10% DMSO and 90% Corn Oil to achieve the target concentration.

  • Dosing: Once tumors reach a palpable size, administer ZW4864 orally (p.o.) at the desired dose (e.g., 90 mg/kg) daily.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) using calipers.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

Visualizations

ZW4864 Experimental Workflow

G cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments prep_stock Prepare ZW4864 Stock in Anhydrous DMSO treatment Treat Cells with ZW4864 Dilutions prep_stock->treatment formulation Prepare In Vivo Formulation (e.g., with PEG300, Corn Oil) prep_stock->formulation cell_culture Culture Cancer Cell Lines cell_culture->treatment assay Perform Cell-Based Assays (e.g., MTS, Luciferase) treatment->assay analysis_invitro Analyze Data (e.g., IC50) assay->analysis_invitro dosing Oral Administration of ZW4864 formulation->dosing animal_model Establish PDX Mouse Model animal_model->dosing monitoring Monitor Tumor Growth & Animal Health dosing->monitoring analysis_invivo Analyze Data (e.g., Tumor Volume) monitoring->analysis_invivo G cluster_pathway Wnt/β-catenin Signaling Pathway cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates APC_Axin Destruction Complex (APC, Axin, GSK3β) Dsh->APC_Axin Inhibits beta_catenin β-catenin APC_Axin->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p Nucleus Nucleus beta_catenin->Nucleus Translocates BCL9 BCL9 beta_catenin->BCL9 Interacts with Proteasome Proteasomal Degradation beta_catenin_p->Proteasome Leads to TCF_LEF TCF/LEF BCL9->TCF_LEF Forms complex with Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression Promotes ZW4864 ZW4864 ZW4864->BCL9 Inhibits Interaction

References

ZW4864 Free Base Concentration Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the free base concentration of ZW4864 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ZW4864 and what is its mechanism of action?

ZW4864 is an orally active and selective small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI).[1][2] It functions by binding to β-catenin, thereby disrupting its interaction with BCL9.[3] This disruption prevents the recruitment of coactivators necessary for the transcription of oncogenic β-catenin target genes, leading to the suppression of aberrant Wnt/β-catenin signaling.[3][4] This pathway is often hyperactivated in various cancers.

Q2: What is the recommended starting concentration range for ZW4864 in cell culture?

Based on published data, a starting concentration range of 10 µM to 40 µM is recommended for initial experiments in most cancer cell lines. However, the optimal concentration is highly cell-line dependent and should be determined empirically through dose-response experiments.

Q3: How should I prepare and store a ZW4864 stock solution?

For optimal stability, ZW4864 stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare aliquots to avoid repeated freeze-thaw cycles. The vehicle for dissolution is typically DMSO.

Q4: In which cancer cell lines has ZW4864 shown activity?

ZW4864 has demonstrated activity in various cancer cell lines with hyperactive Wnt/β-catenin signaling, including:

  • Colorectal Cancer: SW480, HCT-116

  • Triple-Negative Breast Cancer (TNBC): MDA-MB-231, MDA-MB-468

It has been shown to be selective, sparing normal mammary epithelial cells like MCF10A.

Troubleshooting Guide

Problem 1: I am not observing the expected downstream effects on β-catenin target genes.

  • Possible Cause 1: Suboptimal ZW4864 Concentration.

    • Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line. A wide range of concentrations (e.g., 1 µM to 100 µM) should be tested.

  • Possible Cause 2: Low Wnt/β-catenin Signaling Activity in the Cell Line.

    • Solution: Confirm the baseline activity of the Wnt/β-catenin pathway in your cell line using a TOPFlash/FOPFlash luciferase reporter assay or by measuring the expression of known target genes like AXIN2 and CCND1 (cyclin D1) via qPCR.

  • Possible Cause 3: Incorrect Experimental Timeline.

    • Solution: Ensure sufficient incubation time with ZW4864. Effects on gene transcription can be observed as early as 24 hours, while effects on protein expression and cell viability may require 48-72 hours.

Problem 2: I am observing high levels of cytotoxicity or off-target effects.

  • Possible Cause 1: ZW4864 Concentration is Too High.

    • Solution: Reduce the concentration of ZW4864. Even though ZW4864 is selective, very high concentrations can lead to off-target effects. Perform a cytotoxicity assay (e.g., MTS or MTT) to determine the IC50 value for cell growth inhibition and select a concentration range below this for mechanism-of-action studies.

  • Possible Cause 2: Solvent Toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.5%. Run a vehicle-only control to assess the effect of the solvent on your cells.

Problem 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Culture Conditions.

    • Solution: Standardize all cell culture parameters, including cell passage number, seeding density, and media composition.

  • Possible Cause 2: Degradation of ZW4864.

    • Solution: Prepare fresh dilutions of ZW4864 from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Data Presentation

Table 1: In Vitro Activity of ZW4864 in Various Cancer Cell Lines

Cell LineCancer TypeAssayIC50 / Effective ConcentrationReference
SW480Colorectal CancerTOPFlash Luciferase7.0 µM
MDA-MB-468TNBCTOPFlash Luciferase6.3 µM
HCT-116Colorectal CancerAntiproliferative76 µM
MDA-MB-231TNBCApoptosis10-40 µM (at 72h)
SW480Colorectal CancerGene Expression (qPCR)10-40 µM (at 24h)
MDA-MB-231TNBCGene Expression (qPCR)10-40 µM (at 24h)

Experimental Protocols

Protocol 1: Dose-Response Determination using a Luciferase Reporter Assay

This protocol is designed to determine the optimal concentration of ZW4864 for inhibiting Wnt/β-catenin signaling.

  • Cell Seeding: Seed cells (e.g., SW480 or HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with TOPFlash (or FOPFlash as a negative control) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • ZW4864 Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of ZW4864 (e.g., 0.1, 1, 5, 10, 20, 40, 80, 100 µM) or vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the ZW4864 concentration to determine the IC50 value.

Protocol 2: Analysis of Target Gene Expression by qPCR

This protocol assesses the effect of ZW4864 on the transcription of β-catenin target genes.

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of ZW4864 or vehicle control for 24 hours.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using primers for β-catenin target genes (e.g., AXIN2, CCND1, LEF1) and a housekeeping gene (e.g., HPRT, GAPDH) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Visualizations

Wnt_Signaling_Inhibition cluster_Wnt_Off Wnt OFF State cluster_Wnt_On Wnt ON State (Aberrant Signaling) Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_Cytoplasm β-catenin Destruction_Complex->Beta_Catenin_Cytoplasm Phosphorylation Proteasome Proteasome Beta_Catenin_Cytoplasm->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Inactivation Dsh Dsh Frizzled->Dsh Inactivation Destruction_Complex_Inactivated Destruction_Complex_Inactivated Dsh->Destruction_Complex_Inactivated Inactivation Beta_Catenin_Accumulation β-catenin Accumulation Beta_Catenin_Nucleus Nuclear β-catenin Beta_Catenin_Accumulation->Beta_Catenin_Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF BCL9 BCL9 BCL9->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes ZW4864 ZW4864 ZW4864->Beta_Catenin_Nucleus Inhibits Interaction with BCL9

Caption: Mechanism of ZW4864 action in the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (Select appropriate cell line) ZW4864_Prep 2. Prepare ZW4864 Stock (DMSO) Dose_Response 3. Dose-Response Assay (e.g., Luciferase Reporter) ZW4864_Prep->Dose_Response Target_Gene_Analysis 4. Target Gene Analysis (qPCR/Western Blot) Dose_Response->Target_Gene_Analysis IC50_Determination 6. Determine IC50 Dose_Response->IC50_Determination Phenotypic_Assay 5. Phenotypic Assays (Viability, Apoptosis, Invasion) Target_Gene_Analysis->Phenotypic_Assay Gene_Expression_Quantification 7. Quantify Gene/Protein Expression Target_Gene_Analysis->Gene_Expression_Quantification Phenotypic_Quantification 8. Quantify Phenotypic Changes Phenotypic_Assay->Phenotypic_Quantification

Caption: Workflow for optimizing ZW4864 concentration in cell culture.

Troubleshooting_Logic Start No/Low Activity Observed Check_Concentration Is concentration optimized? Start->Check_Concentration Check_Pathway Is Wnt pathway active? Check_Concentration->Check_Pathway Yes Perform_Dose_Response Perform Dose-Response Check_Concentration->Perform_Dose_Response No Check_Time Is incubation time sufficient? Check_Pathway->Check_Time Yes Validate_Pathway Validate Pathway Activity (e.g., TOPFlash) Check_Pathway->Validate_Pathway No Increase_Time Increase Incubation Time Check_Time->Increase_Time No Success Activity Observed Check_Time->Success Yes Perform_Dose_Response->Success Validate_Pathway->Success Increase_Time->Success

Caption: Troubleshooting logic for suboptimal ZW4864 activity.

References

potential off-target effects of ZW4864 free base

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of ZW4864 free base. The content is structured to offer troubleshooting guidance and answer frequently asked questions to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ZW4864?

A1: ZW4864 is an orally active and selective small molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2] By binding to β-catenin, ZW4864 disrupts the formation of the β-catenin/BCL9 complex, which is a critical step in the canonical Wnt signaling pathway. This disruption leads to the downregulation of oncogenic β-catenin target genes.[3][4]

Q2: How selective is ZW4864 for the β-catenin/BCL9 interaction?

A2: ZW4864 demonstrates high selectivity for the β-catenin/BCL9 interaction. Studies have shown that it spares the protein-protein interaction between β-catenin and E-cadherin.[3] Specifically, ZW4864 exhibits a 229-fold selectivity for the β-catenin/BCL9 interaction over the β-catenin/E-cadherin PPI.

Q3: Have any off-target effects of ZW4864 been identified?

A3: Yes, in addition to its high selectivity against the β-catenin/E-cadherin interaction, ZW4864 has been shown to inhibit certain cytochrome P450 (CYP) enzymes. Specifically, it has been observed to inhibit CYP2C9 and CYP3A4. Researchers should consider these interactions when designing in vivo studies or interpreting pharmacokinetic data.

Q4: Has a broad kinase-panel screening been performed for ZW4864?

A4: Publicly available literature does not currently contain results from a comprehensive kinome scan or a broad off-target screening panel for ZW4864. Researchers investigating the off-target effects of ZW4864 are encouraged to perform such broad-panel screens to build a more comprehensive selectivity profile.

Q5: Where can I find information on the on-target cellular activity of ZW4864?

A5: ZW4864 has been shown to dose-dependently suppress β-catenin signaling activation, downregulate oncogenic β-catenin target genes such as Axin2 and cyclin D1, and induce apoptosis in cancer cells with hyperactive Wnt/β-catenin signaling.

Quantitative Data Summary

The following tables summarize the known binding affinities and inhibitory concentrations of ZW4864.

Table 1: On-Target and Selectivity Profile of ZW4864

Target InteractionAssay TypeMetricValueReference
β-catenin/BCL9 PPIAlphaScreenKᵢ0.76 μM
β-catenin/BCL9 PPIAlphaScreenIC₅₀0.87 μM
β-catenin/E-cadherin PPIAlphaScreenSelectivity229-fold vs. β-catenin/BCL9

Table 2: Known Off-Target Interactions of ZW4864

Off-TargetAssay TypeEffectNote
Cytochrome P450 2C9 (CYP2C9)Inhibition AssayInhibitionQuantitative IC₅₀ data not specified in the provided search results.
Cytochrome P450 3A4 (CYP3A4)Inhibition AssayInhibitionQuantitative IC₅₀ data not specified in the provided search results.

Experimental Protocols

Protocol 1: β-catenin/BCL9 AlphaScreen™ Assay

This protocol is a generalized procedure for assessing the disruption of the β-catenin/BCL9 interaction by ZW4864 using AlphaScreen™ technology.

Materials:

  • Recombinant full-length β-catenin

  • Biotinylated BCL9 peptide (e.g., residues 350-375)

  • Streptavidin-coated Donor beads

  • Anti-β-catenin antibody-conjugated Acceptor beads

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • This compound

  • 384-well white opaque microplates

Procedure:

  • Prepare a serial dilution of ZW4864 in the assay buffer.

  • In a 384-well plate, add β-catenin and the anti-β-catenin Acceptor beads. Incubate for 60 minutes at room temperature.

  • Add the biotinylated BCL9 peptide and the Streptavidin-coated Donor beads.

  • Add the diluted ZW4864 or vehicle control to the wells.

  • Incubate the plate in the dark at room temperature for 60-120 minutes.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Protocol 2: Fluorescent-Based Cytochrome P450 Inhibition Assay

This protocol provides a general method for evaluating the inhibitory effect of ZW4864 on CYP enzyme activity.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C9, CYP3A4)

  • Fluorogenic CYP-specific substrate

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • This compound

  • Positive control inhibitor

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of ZW4864 and a positive control inhibitor in the buffer.

  • In a 96-well plate, add the recombinant CYP enzyme and the ZW4864 dilution or control.

  • Pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Troubleshooting Guides

Troubleshooting for β-catenin/BCL9 PPI Assays (e.g., AlphaScreen™)
IssuePossible CauseSuggested Solution
Low Signal-to-Background Ratio Suboptimal protein/peptide concentrations.Titrate both β-catenin and the BCL9 peptide to determine optimal concentrations.
Inefficient antibody-protein binding.Ensure the anti-β-catenin antibody is specific and has a high affinity.
Assay buffer composition.Optimize buffer components (e.g., salt concentration, detergent).
High Well-to-Well Variability Pipetting errors.Use calibrated pipettes and ensure proper mixing.
Inconsistent incubation times.Use a multichannel pipette or automated liquid handler for consistent timing.
Edge effects in the microplate.Avoid using the outer wells of the plate or fill them with buffer.
False Positives/Negatives Compound autofluorescence or quenching.Test ZW4864 in the absence of one of the binding partners to check for interference.
Non-specific inhibition.Perform counter-screens with unrelated PPIs.
Compound insolubility.Ensure ZW4864 is fully dissolved in the assay buffer. Check for precipitation.
Troubleshooting for CYP450 Inhibition Assays
IssuePossible CauseSuggested Solution
No Inhibition Observed Incorrect ZW4864 concentration.Verify the concentration and dilution series of ZW4864.
Inactive CYP enzyme.Use a new lot of enzyme and verify its activity with a known inhibitor.
Substrate concentration too high.Use a substrate concentration at or below the Kₘ value.
High Background Fluorescence Autofluorescence of ZW4864.Measure the fluorescence of ZW4864 alone and subtract it from the assay wells.
Contaminated buffer or reagents.Use fresh, high-quality reagents.
Inconsistent IC₅₀ Values Variable incubation times.Ensure precise timing of reaction initiation and termination.
Temperature fluctuations.Maintain a constant temperature of 37°C during incubation.
ZW4864 instability in the assay.Assess the stability of ZW4864 under the assay conditions.

Visualizations

Wnt_Signaling_Pathway_Inhibition cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin_cyto β-catenin Destruction_Complex->Beta_Catenin_cyto phosphorylates for degradation Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc translocates BCL9 BCL9 Beta_Catenin_nuc->BCL9 binds TCF_LEF TCF/LEF BCL9->TCF_LEF co-activates Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates ZW4864 ZW4864 ZW4864->Beta_Catenin_nuc inhibits binding to BCL9

Caption: Inhibition of the Wnt/β-catenin signaling pathway by ZW4864.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Selectivity Assessment cluster_2 Off-Target Profiling cluster_3 Cellular Assays AlphaScreen β-catenin/BCL9 AlphaScreen Assay (Determine IC₅₀) Selectivity_Assay β-catenin/E-cadherin PPI Counter-Screen AlphaScreen->Selectivity_Assay Confirm on-target selectivity CYP_Assay CYP450 Inhibition Assays (e.g., CYP2C9, CYP3A4) AlphaScreen->CYP_Assay Investigate potential metabolic liabilities Kinase_Panel Broad Kinase Panel Screen (Recommended) Selectivity_Assay->Kinase_Panel Assess broader off-target profile Cell_Viability Cell Viability/Apoptosis Assays (Wnt-dependent vs. Wnt-independent cell lines) CYP_Assay->Cell_Viability Kinase_Panel->Cell_Viability Target_Gene_Expression Target Gene Expression Analysis (qPCR/Western Blot for Axin2, cyclin D1) Cell_Viability->Target_Gene_Expression Confirm cellular on-target effects

Caption: Experimental workflow for characterizing ZW4864.

Logical_Relationship On_Target On-Target Effect (β-catenin/BCL9 Inhibition) Therapeutic_Effect Desired Therapeutic Effect (Anti-cancer activity in Wnt-driven tumors) On_Target->Therapeutic_Effect leads to Off_Target Potential Off-Target Effects Adverse_Effects Potential Adverse Effects (Drug-drug interactions, off-target toxicity) Off_Target->Adverse_Effects may lead to Therapeutic_Effect->Adverse_Effects must be balanced with

Caption: Logical relationship of on-target vs. off-target effects.

References

ZW4864 free base stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of ZW4864 free base.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored under controlled conditions to minimize degradation. Based on available data, the following conditions are recommended:

  • Long-term storage: -20°C for up to 3 years.

  • Short-term storage: 4°C for up to 2 years.

It is crucial to store the compound in a tightly sealed container to protect it from moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: Solutions of this compound are less stable than the solid form and require more stringent storage conditions. To ensure the integrity of your stock solutions, please adhere to the following recommendations:

  • Long-term storage: -80°C for up to 6 months.

  • Short-term storage: -20°C for up to 1 month.

To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Always use tightly sealed vials to prevent solvent evaporation and contamination.

Q3: Is this compound sensitive to light?

A3: While specific photostability studies for ZW4864 are not publicly available, it is a common practice in pharmaceutical development to protect compounds from light to prevent photochemical degradation. Therefore, it is recommended to store both solid ZW4864 and its solutions in light-resistant containers or in the dark.

Q4: What is the aqueous solubility of this compound?

A4: this compound has been reported to have good aqueous solubility.

Data Summary: Storage Conditions

FormConditionDuration
Solid -20°CUp to 3 years
4°CUp to 2 years
In Solvent -80°CUp to 6 months
-20°CUp to 1 month

Troubleshooting Guide

Problem: I am observing unexpected degradation of my this compound solution.

  • Possible Cause 1: Improper Storage Temperature. Storing solutions at temperatures warmer than recommended (-20°C for short-term, -80°C for long-term) can accelerate degradation.

    • Solution: Always store your ZW4864 solutions at the recommended temperatures. Use calibrated freezers and monitor the temperature regularly.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting the stock solution to multiple freeze-thaw cycles can lead to degradation of the compound.

    • Solution: Aliquot your stock solution into single-use vials immediately after preparation to minimize the number of freeze-thaw cycles.

  • Possible Cause 3: Exposure to Light. If not stored in a light-protected container, ZW4864 may be susceptible to photodegradation.

    • Solution: Store solutions in amber vials or wrap the vials in aluminum foil to protect them from light.

  • Possible Cause 4: Contamination. Contamination of the solution with impurities or microorganisms can lead to chemical reactions that degrade ZW4864.

    • Solution: Use sterile techniques when preparing and handling solutions. Ensure that the solvent and all equipment are of high purity and free from contaminants.

Problem: My solid this compound appears discolored or clumpy.

  • Possible Cause 1: Moisture Absorption. this compound may be hygroscopic. Absorption of moisture can lead to physical changes and potential chemical degradation.

    • Solution: Store the solid compound in a tightly sealed container with a desiccant. When handling the compound, do so in a dry environment (e.g., a glove box) if possible.

  • Possible Cause 2: Improper Storage Temperature. Storing at elevated temperatures can cause physical and chemical changes.

    • Solution: Ensure the solid is stored at the recommended temperature (4°C for short-term, -20°C for long-term).

Experimental Protocols

Representative Protocol for Stability Testing of this compound

This protocol is a general guideline based on ICH (International Council for Harmonisation) recommendations for stability testing of new drug substances.

1. Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

2. Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated stability chambers (for temperature and humidity control)

  • Photostability chamber

  • HPLC system with a UV detector

  • pH meter

3. Forced Degradation Studies: Forced degradation studies are performed to intentionally degrade the sample. This helps in understanding the degradation pathways and in developing a stability-indicating analytical method that can separate the drug from its degradation products.

  • Acid Hydrolysis: Incubate a solution of ZW4864 in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate a solution of ZW4864 in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat a solution of ZW4864 with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose solid ZW4864 to dry heat at 80°C.

  • Photostability: Expose solid ZW4864 to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

4. Sample Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method. The method should be validated to ensure it is specific, accurate, precise, and linear.

5. Data Evaluation:

  • Determine the percentage of ZW4864 remaining and the percentage of each degradation product formed.

  • Identify potential degradation pathways based on the conditions that caused degradation.

  • Characterize major degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis cluster_outcome Outcome ZW4864 This compound Solution Prepare Solutions ZW4864->Solution Thermal Thermal Stress ZW4864->Thermal Photo Photostability ZW4864->Photo Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation HPLC->Data Pathway Identify Degradation Pathways Data->Pathway Method Develop Stability-Indicating Method Data->Method

Caption: Experimental workflow for forced degradation studies of ZW4864.

Technical Support Center: ZW4864 Xenograft Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in xenograft models when studying the β-catenin/BCL9 inhibitor, ZW4864.

Troubleshooting Guide

Issue: High Variability in Tumor Growth Inhibition with ZW4864

Researchers have reported "a variation in tumor growth in mice" treated with ZW4864.[1][2] This section provides a structured approach to troubleshooting this issue.

1. Pre-Experiment Considerations & Protocol Standardization

Consistent and reproducible results begin with meticulous experimental planning and execution.

  • Cell Line/PDX Model Selection and Characterization:

    • Wnt/β-catenin Pathway Status: Confirm the specific mutations (e.g., APC, CTNNB1) driving β-catenin activation in your model. The efficacy of ZW4864, which targets the β-catenin/BCL9 interaction, may be influenced by the specific downstream consequences of different upstream mutations.[3]

    • Tumor Heterogeneity: Be aware that patient-derived xenograft (PDX) models can harbor significant intratumoral heterogeneity, which can contribute to variable drug responses.[4][5] Whenever possible, use well-characterized, low-passage PDX models.

    • Growth Rate: Different xenograft models exhibit inherently different growth kinetics. Slower-growing tumors may require longer treatment periods to observe significant effects.

  • Animal Husbandry and Health:

    • Mouse Strain: The choice of immunocompromised mouse strain can impact tumor engraftment and growth.

    • Age and Sex: Use mice of the same age and sex to minimize biological variability.

    • Health Status: Ensure animals are healthy and free of infections that could impact the experiment.

  • ZW4864 Formulation and Administration:

    • Vehicle Preparation: A recommended vehicle for oral administration of ZW4864 is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Prepare the vehicle fresh for each use and ensure complete dissolution of the compound.

    • Dosing: The reported oral dose associated with tumor growth variability is 90 mg/kg. Ensure accurate dosing based on individual animal body weight.

    • Route and Frequency: Oral gavage is the standard route for ZW4864. Maintain a consistent dosing schedule.

2. On-Study Monitoring & Post-Experiment Analysis

Careful monitoring during the study and thorough analysis afterward can help identify sources of variability.

  • Tumor Measurement:

    • Consistency: Use a standardized method for tumor measurement (e.g., calipers) and ensure the same individual performs the measurements if possible.

    • Frequency: Measure tumors at regular intervals to accurately track growth kinetics.

  • Pharmacodynamic (PD) Marker Analysis:

    • Target Engagement: To confirm that ZW4864 is reaching the tumor and inhibiting its target, analyze the expression of downstream targets of the Wnt/β-catenin pathway in tumor tissue.

    • Biomarkers: Downregulation of genes like Axin2 and cyclin D1 can serve as pharmacodynamic biomarkers of ZW4864 activity.

Experimental Protocol: Western Blotting for Target Engagement

  • Tumor Lysate Preparation:

    • Excise tumors from control and ZW4864-treated animals at the end of the study.

    • Snap-freeze a portion of the tumor in liquid nitrogen for protein analysis.

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against β-catenin, BCL9, and downstream targets such as c-Myc and Cyclin D1. A loading control (e.g., β-actin or GAPDH) is essential.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Data Interpretation and Troubleshooting Flowchart

If you observe high variability, use the following logical workflow to pinpoint potential causes.

G start High Variability in Tumor Growth Inhibition check_protocol Review Experimental Protocol (Dosing, Formulation, Animal Husbandry) start->check_protocol protocol_ok Protocol Consistent check_protocol->protocol_ok Yes protocol_issue Inconsistencies Found check_protocol->protocol_issue No analyze_pd Analyze Pharmacodynamic Markers (e.g., Axin2, Cyclin D1 expression) protocol_ok->analyze_pd correct_protocol Standardize Protocol and Repeat Experiment protocol_issue->correct_protocol correct_protocol->start pd_ok Target Engagement Confirmed analyze_pd->pd_ok Consistent pd_issue No/Variable Target Engagement analyze_pd->pd_issue Inconsistent consider_intrinsic Consider Intrinsic Tumor Heterogeneity pd_ok->consider_intrinsic investigate_pk Investigate Pharmacokinetics/ Bioavailability Issues pd_issue->investigate_pk end_point Refine Experimental Design/ Model Selection investigate_pk->end_point subgroup_analysis Perform Subgroup Analysis (e.g., based on baseline tumor size, biomarker expression) consider_intrinsic->subgroup_analysis subgroup_analysis->end_point

A troubleshooting workflow for addressing ZW4864 variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ZW4864?

A1: ZW4864 is an orally active and selective small molecule inhibitor that disrupts the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9). By preventing this interaction, ZW4864 inhibits the transcriptional activity of β-catenin, leading to the downregulation of its target genes, which are involved in cell proliferation and survival.

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits betaCatenin_cyto β-catenin (cytoplasm) DestructionComplex->betaCatenin_cyto promotes degradation betaCatenin_nuc β-catenin (nucleus) betaCatenin_cyto->betaCatenin_nuc translocation TCF_LEF TCF/LEF betaCatenin_nuc->TCF_LEF BCL9 BCL9 BCL9->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates ZW4864 ZW4864 ZW4864->betaCatenin_nuc inhibits interaction with BCL9 ZW4864->BCL9

ZW4864 mechanism of action in the Wnt/β-catenin pathway.

Q2: Why might I see variable responses to ZW4864 in different xenograft models?

A2: The variability in response to ZW4864 can be attributed to several factors:

  • Intrinsic Tumor Heterogeneity: Different tumor models, especially PDXs, have unique genetic and epigenetic landscapes. The specific driver mutations in the Wnt/β-catenin pathway can influence the dependence on the β-catenin/BCL9 interaction.

  • Tumor Microenvironment (TME): The TME plays a crucial role in regulating Wnt/β-catenin signaling. Stromal cells, immune cells, and the extracellular matrix can all influence the pathway's activity and, consequently, the efficacy of ZW4864.

  • Pharmacokinetics: While ZW4864 has good oral bioavailability (F=83%), individual differences in drug absorption and metabolism among mice can lead to variations in drug exposure at the tumor site.

Q3: Are there any known resistance mechanisms to β-catenin/BCL9 inhibitors like ZW4864?

A3: While specific resistance mechanisms to ZW4864 have not been extensively documented, potential mechanisms for resistance to Wnt/β-catenin pathway inhibitors include:

  • Mutations in Downstream Effectors: Mutations in components of the pathway downstream of the β-catenin/BCL9 interaction could bypass the inhibitory effect of ZW4864.

  • Activation of Parallel Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways that promote growth and survival, compensating for the inhibition of Wnt/β-catenin signaling.

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cancer cells, reducing its intracellular concentration and efficacy.

Q4: What are some potential biomarkers to predict response to ZW4864?

A4: While specific predictive biomarkers for ZW4864 are still under investigation, several candidates based on the mechanism of action of Wnt pathway inhibitors can be considered:

  • Wnt Pathway Gene Mutations: The presence of mutations in genes like RNF43 or RSPO fusions, which sensitize cells to Wnt ligands, may predict response to upstream Wnt pathway inhibitors and could be relevant for downstream inhibitors as well.

  • Expression of Wnt Target Genes: High baseline expression of Wnt/β-catenin target genes such as AXIN2 and NOTUM could indicate a tumor's dependence on this pathway and predict a better response to its inhibition.

  • β-catenin Localization: Nuclear localization of β-catenin is a hallmark of active Wnt/β-catenin signaling and could serve as a predictive biomarker.

Q5: How should I design my ZW4864 xenograft study to minimize variability?

A5: To minimize variability, consider the following:

  • Power Analysis: Perform a power analysis to determine the appropriate number of animals per group to detect a statistically significant effect.

  • Randomization: Randomize animals into treatment groups based on tumor volume after the tumors have reached a predetermined size (e.g., 100-200 mm³).

  • Blinding: Whenever possible, blind the individuals performing tumor measurements and data analysis to the treatment groups to reduce bias.

  • Control Groups: Include appropriate control groups, such as a vehicle-treated group, to accurately assess the effect of ZW4864.

Data Presentation

Table 1: Example of Variable Tumor Growth Inhibition by ZW4864 in a Xenograft Model

This table presents a hypothetical but realistic dataset to illustrate the concept of tumor growth variability. The data is not from a specific publication but is representative of the type of variation that might be observed.

Animal IDBaseline Tumor Volume (mm³)Final Tumor Volume (mm³) - VehicleFinal Tumor Volume (mm³) - ZW4864 (90 mg/kg)% Tumor Growth Inhibition (TGI)
115285042550.0%
214883058130.0%
315587034860.0%
415184567620.0%
514983525170.0%
Mean 151 846 456.2 46.0%
Std. Dev. 2.7 15.8 172.5 20.7%

Table 2: Pharmacokinetic Parameters of ZW4864 in Mice

ParameterValueReference
Dose20 mg/kg (p.o.)
Bioavailability (F)83%

Experimental Protocols

Detailed Protocol for ZW4864 Formulation and Oral Administration in Mice

Materials:

  • ZW4864 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of ZW4864 in DMSO (e.g., 20.8 mg/mL, as used in some protocols).

  • Vehicle Preparation:

    • In a sterile microcentrifuge tube, combine the required volumes of DMSO (containing ZW4864), PEG300, Tween-80, and saline to achieve the final desired concentration and a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • For example, to prepare 1 mL of dosing solution, add 100 µL of the ZW4864 DMSO stock to 400 µL of PEG300 and mix thoroughly. Then, add 50 µL of Tween-80 and mix again. Finally, add 450 µL of saline and vortex until the solution is clear.

  • Dosing:

    • Weigh each mouse to determine the exact dosing volume.

    • Administer the ZW4864 solution orally using a suitable gavage needle.

    • Prepare the dosing solution fresh daily.

Note: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution. For longer-term studies (over half a month), a vehicle of 10% DMSO in corn oil may be considered.

References

Technical Support Center: ZW4864 TOPFlash Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during the ZW4864 TOPFlash assay.

Frequently Asked Questions (FAQs)

Q1: What is the ZW4864 compound and what is its mechanism of action?

ZW4864 is an orally active, small-molecule inhibitor that selectively targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3] By binding to β-catenin, ZW4864 disrupts the formation of the β-catenin/BCL9 complex, which is a critical step for the transcriptional activation of Wnt target genes.[2] This leads to the suppression of the canonical Wnt/β-catenin signaling pathway.[1]

Q2: What is the TOPFlash assay and how does it work?

The TOPFlash assay is a widely used luciferase-based reporter gene assay to measure the activity of the canonical Wnt/β-catenin signaling pathway. The core component is a reporter plasmid (TOPFlash) that contains multiple TCF/LEF (T-Cell Factor/Lymphoid Enhancer Factor) binding sites upstream of a minimal promoter driving the expression of the firefly luciferase gene. When the Wnt pathway is active, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, which then bind to the TOPFlash plasmid and drive luciferase expression. The amount of light produced upon addition of a luciferin substrate is proportional to the Wnt signaling activity.

Q3: What is the FOPFlash plasmid and why is it used?

FOPFlash is a negative control plasmid that is nearly identical to TOPFlash, except that the TCF/LEF binding sites are mutated and non-functional. It is used to measure non-specific background luciferase activity. By comparing the signal from TOPFlash to FOPFlash (the TOP/FOP ratio), researchers can obtain a precise measurement of Wnt-specific transcriptional activation.

Q4: How does ZW4864 affect the TOPFlash assay results?

Since ZW4864 inhibits the Wnt/β-catenin signaling pathway, it is expected to decrease the luciferase signal in a TOPFlash assay in a dose-dependent manner. In HEK293 cells expressing β-catenin, SW480 cells, and Wnt3a-activated MDA-MB-468 cells, ZW4864 has been shown to suppress TOPFlash luciferase activity.

Wnt/β-catenin Signaling and ZW4864 Inhibition

Wnt_Signaling_ZW4864 cluster_pathway Canonical Wnt/β-catenin Pathway cluster_inhibition Inhibition by ZW4864 Wnt Wnt Ligand Fzd_LRP Fzd/LRP6 Receptor Complex Wnt->Fzd_LRP Binds Dvl Dishevelled (Dvl) Fzd_LRP->Dvl Recruits Dest_Complex Destruction Complex (APC, Axin, GSK3β) Dvl->Dest_Complex Inhibits BetaCatenin_cyto β-catenin Dest_Complex->BetaCatenin_cyto Phosphorylates & Degrades BetaCatenin_nuc β-catenin BetaCatenin_cyto->BetaCatenin_nuc Accumulates & Translocates TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF Binds BCL9 BCL9 TCF_LEF->BCL9 Recruits Gene_Expression Wnt Target Gene Transcription BCL9->Gene_Expression Activates ZW4864 ZW4864 ZW4864->BetaCatenin_nuc Blocks Interaction with BCL9

Caption: Wnt pathway activation and the inhibitory mechanism of ZW4864.

Troubleshooting Guide

Problem 1: Low or No Luciferase Signal

Q: My TOPFlash signal is very low or indistinguishable from the background, even in my positive control. What went wrong?

This is a common issue that often points to problems with transfection, cell health, or the assay reagents.

Potential CauseRecommended Solution
Poor Transfection Efficiency Optimize the DNA-to-transfection reagent ratio. Use high-quality, endotoxin-free plasmid DNA. Ensure cells are healthy and not overly confluent, as this can reduce transfection efficiency.
Low Wnt Pathway Activity For cell lines with low endogenous Wnt signaling, stimulate with a known activator like Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021 or LiCl) to serve as a positive control.
Incorrect Plasmid Ratio When co-transfecting, the ratio of reporter plasmid to the internal control (e.g., Renilla) is critical. A common starting point is a 10:1 or 20:1 ratio of TOPFlash to Renilla plasmid.
Problem with Reagents Ensure luciferase assay reagents are not expired and have been stored correctly. Avoid repeated freeze-thaw cycles. Confirm the quality of your plasmid DNA.
Suboptimal Assay Timing Harvest cells at the peak of luciferase expression. Perform a time-course experiment (e.g., 8, 16, 24, 48 hours post-treatment) to determine the optimal endpoint.
Problem 2: High Background Signal

Q: My FOPFlash (negative control) readings are very high, resulting in a low TOP/FOP ratio. What does this indicate?

High FOPFlash signal suggests non-specific transcriptional activation or other experimental artifacts.

Potential CauseRecommended Solution
"Leaky" Promoter The minimal promoter in the reporter plasmid may have some basal activity in your specific cell line. While difficult to eliminate, always normalizing to FOPFlash activity is key.
Serum Activation Components in fetal bovine serum (FBS) can sometimes activate signaling pathways. Try reducing the serum concentration or serum-starving the cells for a few hours before and during treatment.
Cross-talk from Adjacent Wells If using standard clear plates, light can bleed over from bright wells. Use opaque, white-walled plates for luciferase assays to maximize signal and minimize cross-talk.
High Plasmid Concentration Too much reporter plasmid can lead to artificially high expression. Titrate the amount of TOPFlash/FOPFlash DNA during transfection optimization.
Problem 3: High Variability Between Replicates

Q: I am seeing significant variation in luciferase readings between my technical replicates. How can I improve my assay's precision?

High variability can obscure real biological effects and is often caused by technical inconsistencies.

Potential CauseRecommended Solution
Pipetting Inaccuracies Small volume variations can drastically affect results. Use calibrated pipettes, and for multi-well plates, prepare a master mix of transfection reagents and assay reagents to add to all replicate wells.
Inconsistent Cell Seeding Uneven cell distribution across the plate leads to different cell numbers per well at the time of transfection and assay. Ensure you have a single-cell suspension before plating and avoid disturbing the plate while cells are settling.
Edge Effects Wells on the perimeter of a plate are more prone to evaporation and temperature fluctuations, which can affect cell health and assay performance. Avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier.
Lack of Normalization Transfection efficiency can vary from well to well. Always co-transfect with an internal control reporter (e.g., Renilla or Cypridina luciferase) and normalize the firefly (TOPFlash) signal to the internal control signal.
Problem 4: ZW4864 Does Not Inhibit Wnt Signaling

Q: I've activated the Wnt pathway, but adding ZW4864 has no inhibitory effect on my TOPFlash signal. What should I check?

Potential CauseRecommended Solution
Inactive Compound Ensure the ZW4864 compound has been stored correctly (e.g., at -20°C or -80°C) and is used within its shelf life. Prepare fresh dilutions from a stock solution for each experiment.
Incorrect Concentration The IC50 of ZW4864 can vary by cell line, typically in the micromolar range (e.g., 6.3 - 11 μM). Perform a dose-response curve with a wide range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal inhibitory concentration for your system.
Cell Line Insensitivity The cell line's Wnt pathway may be activated by a mutation downstream of the β-catenin/BCL9 interaction, or it may not rely on BCL9 as a primary co-activator. Confirm that your cell line is responsive to β-catenin/BCL9 disruption.
Compound Interference Some compounds can directly inhibit or enhance luciferase enzyme activity. To test for this, perform a control experiment where ZW4864 is added directly to cell lysate from a highly active well just before reading luminescence. A change in signal would suggest direct interference.

Experimental Protocols

Standard Dual-Luciferase TOPFlash/FOPFlash Assay Protocol

This protocol provides a general framework. Optimization of cell number, DNA amounts, and incubation times is essential for each cell line.

  • Cell Seeding:

    • Plate healthy, sub-confluent cells into a 96-well white, clear-bottom plate at a pre-optimized density (e.g., 25,000 cells/well) to reach 70-80% confluency at the time of transfection.

    • Incubate for 18-24 hours.

  • Transfection:

    • For each well, prepare a transfection mix in serum-free media (e.g., Opti-MEM). A typical DNA mix per well might be:

      • 80 ng TOPFlash (or FOPFlash) plasmid

      • 10 ng Renilla luciferase plasmid (internal control)

      • Transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.

    • Prepare a master mix for all replicates of a given condition.

    • Incubate the mix at room temperature as recommended by the manufacturer.

    • Add the transfection mix to the cells and incubate for 4-6 hours.

    • Replace the transfection media with complete media.

  • Treatment:

    • After 24 hours post-transfection, replace the media with fresh media containing your treatments (e.g., Wnt3a for activation, ZW4864 for inhibition). Include appropriate vehicle controls.

  • Cell Lysis and Luciferase Measurement:

    • After the desired treatment period (e.g., 24 hours), remove the media from the wells.

    • Wash gently with PBS.

    • Add 1X Passive Lysis Buffer (e.g., 20-50 µL per well) and incubate on an orbital shaker for 15 minutes at room temperature.

    • Use a dual-luciferase assay kit (e.g., from Promega) and follow the manufacturer's instructions.

    • In a luminometer, inject the firefly luciferase substrate and measure luminescence (Signal A).

    • Inject the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure luminescence again (Signal B).

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the firefly signal by the Renilla signal (Ratio = Signal A / Signal B).

    • Calculate the TOP/FOP ratio for each condition to determine the specific Wnt activity.

    • Plot the data and perform statistical analysis.

Visualized Workflows and Logic

TOPFlash Experimental Workflow

TOPFlash_Workflow start Start plate_cells Day 1: Plate Cells (96-well plate) start->plate_cells transfect Day 2: Transfect Cells (TOP/FOP + Renilla Plasmids) plate_cells->transfect treat Day 3: Treat Cells (e.g., Wnt3a +/- ZW4864) transfect->treat lyse Day 4: Lyse Cells treat->lyse read_luminescence Measure Dual Luciferase Activity (Firefly & Renilla) lyse->read_luminescence analyze Data Analysis (Normalize Firefly/Renilla, Calculate TOP/FOP Ratio) read_luminescence->analyze end_node End analyze->end_node

Caption: A typical 4-day workflow for the ZW4864 TOPFlash assay.

Troubleshooting Logic for "No ZW4864 Effect"

Troubleshooting_Tree start Problem: ZW4864 shows no inhibition q1 Is the positive control (e.g., Wnt3a) working? start->q1 q2 Did you perform a dose-response curve? q1->q2 Yes res1 Solution: Troubleshoot the basic TOPFlash assay first. (See Problem 1) q1->res1 No q3 Is the compound stock fresh and stored correctly? q2->q3 Yes res2 Solution: Test a wider concentration range. IC50 is often >5 µM. q2->res2 No q4 Is the cell line known to be BCL9-dependent? q3->q4 Yes res3 Solution: Prepare fresh ZW4864 dilutions from a validated stock. q3->res3 No res4 Solution: Consider a different cell line or confirm pathway dependence. q4->res4 No res5 Potential Issue: Cell line may be insensitive or compound may be inactive. q4->res5 Yes

Caption: A decision tree for troubleshooting lack of ZW4864 activity.

References

ZW4864 In Vivo Toxicity Minimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential toxicity of ZW4864 in vivo.

Frequently Asked Questions (FAQs)

Q1: What is ZW4864 and what is its mechanism of action?

A1: ZW4864 is an orally active and selective small-molecule inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3] By binding to β-catenin, ZW4864 selectively disrupts the β-catenin/BCL9 interaction, which is crucial for the transcription of oncogenic β-catenin target genes.[2] This leads to the downregulation of genes like Axin2 and cyclin D1, suppressing β-catenin signaling.[1] Importantly, ZW4864 does not interfere with the β-catenin/E-cadherin PPI, which is important for cell adhesion.

Q2: What is the reported in vivo tolerability of ZW4864?

A2: In a patient-derived xenograft (PDX) mouse model of triple-negative breast cancer, ZW4864 administered orally at a daily dose of 90 mg/kg was well-tolerated. The study reported no significant decrease in the weight of the mice or other major toxicity issues during the treatment period.

Q3: What are the pharmacokinetic properties of ZW4864?

A3: ZW4864 has demonstrated good pharmacokinetic properties, including an oral bioavailability of 83% in mice.

Q4: How can I confirm that ZW4864 is active in my in vivo model?

A4: On-target activity of ZW4864 can be confirmed by assessing the expression of downstream target genes of the Wnt/β-catenin signaling pathway. A significant decrease in the expression of genes such as Axin2, cyclin D1 (CCND1), LEF1, and BCL9L in tumor tissue from ZW4864-treated animals compared to vehicle-treated controls would indicate target engagement.

Troubleshooting Guides

Issue 1: Unexpected Weight Loss or Signs of Morbidity in Study Animals

Q: I am observing weight loss and other signs of poor health in my ZW4864-treated animals. What steps should I take?

A: While significant toxicity has not been reported at a 90 mg/kg daily dose in a PDX mouse model, individual model systems can vary in their response. Here is a systematic approach to troubleshoot this issue:

  • Confirm Dosing Accuracy: Double-check all calculations for dose preparation and the volume administered. Ensure the formulation is homogenous and stable.

  • Evaluate Vehicle Effects: If not already included, run a concurrent vehicle-only control group to distinguish between vehicle-induced and compound-induced toxicity.

  • Consider a Dose De-escalation Study: If toxicity is confirmed to be compound-related, perform a dose-response study with lower doses of ZW4864 to identify a maximum tolerated dose (MTD) in your specific model.

  • Monitor Animal Health Closely: Implement a more frequent and detailed health monitoring schedule. This should include daily body weight measurements, clinical observations (e.g., posture, activity, grooming), and food/water intake.

  • Perform Interim Pathological Analysis: For a subset of animals, consider performing interim necropsies and histopathological analysis of major organs (liver, kidney, spleen, etc.) to identify any potential organ-specific toxicities.

Issue 2: Lack of Efficacy at a Previously Reported Dose

Q: I am not observing the expected anti-tumor effect of ZW4864 at 90 mg/kg in my xenograft model. What could be the reason?

A: Several factors can contribute to a lack of efficacy. Consider the following:

  • Confirm On-Target Activity: Before concluding a lack of efficacy, it is crucial to confirm that ZW4864 is hitting its target in your model. As detailed in the protocol below, measure the expression of β-catenin target genes in the tumor tissue. If there is no change in these markers, it could suggest issues with drug exposure in the tumor.

  • Assess Pharmacokinetics in Your Model: The pharmacokinetic profile of a compound can vary between different mouse strains or tumor models. A limited PK study to measure plasma and tumor concentrations of ZW4864 can determine if adequate drug exposure is being achieved.

  • Evaluate the Dependence of Your Model on Wnt/β-catenin Signaling: The anti-tumor activity of ZW4864 is dependent on the hyperactivation of the Wnt/β-catenin pathway in the cancer cells. Confirm that your chosen cell line or PDX model is indeed driven by this pathway through genomic or proteomic analysis.

  • Consider Tumor Microenvironment Factors: The tumor microenvironment can influence drug response. Investigate if any specific factors in your model could be conferring resistance to the inhibition of β-catenin signaling.

Quantitative Data Summary

ParameterValueCell/SystemReference
Ki (β-catenin/BCL9 PPI) 0.76 μMIn vitro assay
IC50 (β-catenin/BCL9 PPI) 0.87 μMIn vitro assay
IC50 (TOPFlash Luciferase Assay) 11 μMHEK293 cells
IC50 (TOPFlash Luciferase Assay) 7.0 μMSW480 cells
IC50 (TOPFlash Luciferase Assay) 6.3 μMWnt3a-activated MDA-MB-468 cells
In Vivo Dose 90 mg/kg (daily, p.o.)SCID/Beige mice with PDX tumors
Oral Bioavailability (F) 83%Mice

Experimental Protocols

Protocol: Assessment of In Vivo On-Target Activity of ZW4864 by qPCR

This protocol describes how to assess the on-target activity of ZW4864 in a xenograft model by measuring the mRNA levels of β-catenin target genes.

1. Animal Dosing and Tissue Collection: a. Treat tumor-bearing mice with ZW4864 (e.g., 90 mg/kg, p.o.) or vehicle daily for a specified period (e.g., 5 days). b. At a defined time point after the last dose (e.g., 3 hours), euthanize the mice. c. Excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C until further processing.

2. RNA Extraction: a. Homogenize a portion of the frozen tumor tissue (e.g., 20-30 mg) using a suitable method (e.g., bead mill homogenizer). b. Extract total RNA from the homogenized tissue using a commercial RNA isolation kit according to the manufacturer's instructions. c. Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

3. cDNA Synthesis: a. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit according to the manufacturer's protocol.

4. Quantitative Real-Time PCR (qPCR): a. Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the genes of interest (e.g., Axin2, CCND1, LEF1), a housekeeping gene for normalization (e.g., HPRT), and a suitable qPCR master mix. b. Perform the qPCR reaction using a real-time PCR instrument. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the ZW4864-treated and vehicle-treated groups.

Visualizations

ZW4864_Mechanism_of_Action cluster_0 Wnt Signaling Pathway cluster_1 Nuclear Transcription Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin (Nuclear) beta_catenin->beta_catenin_nuc Translocates to Nucleus BCL9 BCL9 beta_catenin_nuc->BCL9 Binds TCF_LEF TCF/LEF BCL9->TCF_LEF Recruits Target_Genes Oncogenic Target Genes (e.g., Axin2, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription ZW4864 ZW4864 ZW4864->beta_catenin_nuc Binds ZW4864->BCL9 Disrupts Interaction

Caption: Mechanism of action of ZW4864 in the Wnt/β-catenin signaling pathway.

InVivo_Toxicity_Workflow cluster_study_design Study Design cluster_execution Execution cluster_analysis Analysis cluster_decision Decision Model_Selection Select Appropriate In Vivo Model (e.g., PDX, Xenograft) Dose_Selection Select Dose Range (e.g., based on in vitro data) Model_Selection->Dose_Selection Grouping Establish Treatment Groups (Vehicle, ZW4864 Doses) Dose_Selection->Grouping Dosing Administer ZW4864 (p.o.) Grouping->Dosing Monitoring Daily Health Monitoring (Weight, Clinical Signs) Dosing->Monitoring Tumor_Measurement Measure Tumor Volume Dosing->Tumor_Measurement Toxicity_Assessment Evaluate Tolerability (Weight change, observations) Monitoring->Toxicity_Assessment Efficacy_Analysis Assess Anti-Tumor Efficacy Tumor_Measurement->Efficacy_Analysis Outcome Tolerated & Efficacious? Efficacy_Analysis->Outcome Toxicity_Assessment->Outcome PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Analysis (Optional) PK_PD_Analysis->Outcome Histopathology Histopathology of Organs (Optional) Histopathology->Toxicity_Assessment Proceed Proceed with Model Outcome->Proceed Yes Refine Refine Dose/Schedule Outcome->Refine No (Toxicity) Stop Re-evaluate Model/Compound Outcome->Stop No (Ineffective)

Caption: Experimental workflow for assessing in vivo toxicity and efficacy of ZW4864.

References

Technical Support Center: Optimizing Oral Delivery of ZW4864

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with ZW4864, focusing on achieving and maintaining its high oral bioavailability.

Troubleshooting Guide: Unexpectedly Low Oral Bioavailability of ZW4864

While ZW4864 has been reported to have good oral bioavailability (F=83%), experimental conditions can significantly impact outcomes.[1][2] If you are observing lower than expected bioavailability, consider the following potential issues:

Issue 1: Incomplete Drug Solubilization in Formulation

  • Question: My in-vivo results show low and variable drug exposure after oral gavage. Could the formulation be the issue?

  • Answer: Yes, even with ZW4864's good aqueous solubility, improper formulation can lead to incomplete dissolution and variable dosing.[2]

    • Visual Inspection: Ensure your dosing solution is clear and free of visible particulates.

    • Solvent System: ZW4864 is soluble in various systems, including saline, and mixtures of DMSO, Tween-80, and water.[2] If using a suspension, ensure it is homogenous and that the particle size is appropriate.

    • Concentration Check: Before in-vivo administration, verify the concentration of ZW4864 in your formulation using a suitable analytical method (e.g., HPLC).

Issue 2: Gavage Technique and Animal Stress

  • Question: I'm confident in my formulation, but the pharmacokinetic data is still inconsistent. What else could be wrong?

  • Answer: The oral gavage procedure itself or the stress level of the animals can affect gastrointestinal absorption.

    • Improper Gavage: Accidental administration into the lungs instead of the stomach will result in no oral absorption. Ensure proper technique and consider using gavaging needles with a ball tip to minimize tracheal entry.

    • Animal Stress: High stress levels can alter gastric emptying rates and intestinal motility, leading to erratic absorption. Acclimatize animals to handling and the gavage procedure.

Issue 3: Issues with Blood Sampling and Processing

  • Question: Could the problem lie in how I'm collecting and handling my blood samples?

  • Answer: Absolutely. Issues with blood collection, anticoagulant choice, and sample processing can lead to artificially low measurements of ZW4864.

    • Anticoagulant: Ensure the chosen anticoagulant (e.g., EDTA, heparin) does not interfere with your analytical assay.

    • Sample Lysis: If red blood cell lysis occurs, it can release enzymes that may degrade the drug. Process samples promptly and keep them on ice.

    • Storage: Store plasma samples at -80°C until analysis to prevent degradation.[1]

Issue 4: Analytical Method Not Optimized

  • Question: My analytical method seems to work, but could it be the source of the low bioavailability values?

  • Answer: An inadequately validated or non-optimized analytical method can produce inaccurate results.

    • Matrix Effects: The presence of plasma components can suppress or enhance the signal of ZW4864 in mass spectrometry-based assays. Ensure you have evaluated and corrected for matrix effects.

    • Standard Curve: Your calibration curve must bracket the expected concentrations in your study samples.

    • Extraction Efficiency: The method used to extract ZW4864 from plasma should be consistent and have high recovery.

Logical Workflow for Troubleshooting Low Bioavailability

The following diagram outlines a step-by-step process for troubleshooting unexpectedly low oral bioavailability results.

G cluster_0 Start cluster_1 Investigation Phase 1: Formulation & Dosing cluster_2 Investigation Phase 2: Sample Handling & Analysis cluster_3 Resolution start Unexpectedly Low Oral Bioavailability Observed formulation Verify Formulation: - Clear solution? - Correct solvent? - Concentration confirmed? start->formulation dosing Review Dosing Procedure: - Correct gavage technique? - Animal acclimatization? formulation->dosing [Formulation OK] resolve Problem Identified and Corrected. Re-run Experiment. formulation->resolve [Issue Found] sampling Check Blood Sampling: - Correct anticoagulant? - Prompt processing? - Proper storage? dosing->sampling [Dosing OK] dosing->resolve [Issue Found] analysis Validate Analytical Method: - Matrix effects assessed? - Appropriate standard curve? - High extraction recovery? sampling->analysis [Sampling OK] sampling->resolve [Issue Found] analysis->resolve [Analysis OK] analysis->resolve [Issue Found]

Caption: Troubleshooting workflow for low bioavailability.

Frequently Asked Questions (FAQs)

ZW4864-Specific FAQs

  • Q1: What is the reported oral bioavailability of ZW4864?

    • A1: ZW4864 has demonstrated good pharmacokinetic properties with an oral bioavailability (F) of 83% in C57BL/6 mice at a dose of 20 mg/kg.

  • Q2: What is the aqueous solubility of ZW4864?

    • A2: ZW4864 has an aqueous solubility of greater than 3 mM and is completely soluble at 2 mg/mL in saline (0.9% NaCl).

  • Q3: What vehicle can be used for oral administration of ZW4864?

    • A3: ZW4864 is soluble in several vehicles suitable for oral administration, including saline (0.9% NaCl), a mixture of EtOH/saline (5/95), or a formulation of DMSO/Tween-80/H₂O (10/10/80).

  • Q4: What is the mechanism of action of ZW4864?

    • A4: ZW4864 is a selective inhibitor of the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9). This disruption prevents the transcription of oncogenic β-catenin target genes.

General Oral Bioavailability FAQs

  • Q5: What are common reasons for poor oral bioavailability of a research compound?

    • A5: Poor oral bioavailability is often due to low aqueous solubility, low intestinal permeability, or significant first-pass metabolism in the gut wall or liver.

  • Q6: What formulation strategies can be used to improve the oral bioavailability of poorly soluble drugs?

    • A6: Several strategies can be employed, including particle size reduction (micronization, nanocrystals), creating amorphous solid dispersions, using lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), and complexation with cyclodextrins.

  • Q7: How does particle size reduction enhance oral bioavailability?

    • A7: Reducing the particle size of a drug increases its surface area-to-volume ratio. This leads to a faster dissolution rate in gastrointestinal fluids, which can improve absorption.

Quantitative Data Summary

Table 1: In Vitro Potency of ZW4864

Parameter Value Reference
Ki (β-catenin/BCL9 PPI) 0.76 µM
IC₅₀ (β-catenin/BCL9 PPI) 0.87 µM
IC₅₀ (TOPFlash Assay - HEK293) 11 µM

| IC₅₀ (TOPFlash Assay - SW480) | 7.0 µM | |

Table 2: Pharmacokinetic Properties of ZW4864 in Mice

Parameter Value Conditions Reference
Dose 20 mg/kg p.o. (oral)

| Oral Bioavailability (F) | 83% | C57BL/6 mice | |

Experimental Protocols

Protocol 1: Oral Bioavailability Study of ZW4864 in Mice

  • Animal Model: Use male C57BL/6 mice (8-10 weeks old). Acclimatize animals for at least 3 days before the experiment.

  • Dosing Groups:

    • Intravenous (IV) Group (n=3): Administer ZW4864 at 5 mg/kg via tail vein injection. The vehicle can be saline with a small percentage of a solubilizing agent like DMSO, ensuring the final DMSO concentration is non-toxic.

    • Oral (PO) Group (n=3): Administer ZW4864 at 20 mg/kg via oral gavage. The vehicle can be 0.9% saline.

  • Fasting: Fast animals for 4 hours before dosing but allow free access to water.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use EDTA-coated capillary tubes.

  • Plasma Preparation: Immediately place blood samples on ice. Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Sample Storage: Transfer plasma to labeled tubes and store at -80°C until analysis.

  • Bioanalysis: Quantify ZW4864 concentrations in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis: Calculate PK parameters, including AUC (Area Under the Curve) for both IV and PO groups, using non-compartmental analysis software.

  • Bioavailability Calculation: Calculate oral bioavailability (F) using the formula:

    • F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Signaling Pathway

ZW4864 targets the Wnt/β-catenin signaling pathway, which is aberrantly activated in many cancers.

Wnt_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON cluster_Nucleus Nucleus Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Beta_Catenin_Cytoplasm β-catenin Destruction_Complex->Beta_Catenin_Cytoplasm Phosphorylates Proteasome Proteasome Beta_Catenin_Cytoplasm->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Activates Dishevelled->Destruction_Complex Inhibits Beta_Catenin_Stable β-catenin (stabilized) Beta_Catenin_Nucleus β-catenin Beta_Catenin_Stable->Beta_Catenin_Nucleus Translocates TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF BCL9 BCL9 BCL9->Beta_Catenin_Nucleus Binds Target_Genes Target Gene Transcription (e.g., Axin2, Cyclin D1) TCF_LEF->Target_Genes Activates ZW4864 ZW4864 ZW4864->BCL9 Disrupts Interaction

Caption: Wnt/β-catenin signaling and the action of ZW4864.

References

ZW4864 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ZW4864, a small-molecule inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ZW4864?

A1: ZW4864 is an orally active and selective small-molecule inhibitor that targets the protein-protein interaction (PPI) between β-catenin and B-Cell lymphoma 9 (BCL9).[1][2][3][4] By binding to β-catenin, ZW4864 disrupts the formation of the β-catenin/BCL9 complex, which is a crucial step in the canonical Wnt signaling pathway.[2] This disruption leads to the suppression of β-catenin signaling activation, a reduction in the transcription of oncogenic β-catenin target genes, and an inhibition of the invasive properties of cancer cells that are dependent on this pathway. Notably, ZW4864 selectively inhibits the β-catenin/BCL9 interaction while not affecting the interaction between β-catenin and E-cadherin.

Q2: What are the key in vitro effects of ZW4864?

A2: In vitro, ZW4864 has been shown to dose-dependently suppress the transactivation of β-catenin signaling. It effectively downregulates the expression of oncogenic β-catenin target genes such as Axin2 and cyclin D1. This activity leads to the selective induction of apoptosis in cancer cells with hyperactive β-catenin signaling, while sparing normal cells. Furthermore, ZW4864 has been observed to abrogate the invasiveness of cancer cells that are dependent on β-catenin signaling.

Q3: What is the oral bioavailability of ZW4864 in preclinical models?

A3: In preclinical studies involving C57BL/6 mice, ZW4864 has demonstrated good pharmacokinetic properties, with an oral bioavailability (F) of 83% when administered at a dose of 20 mg/kg.

Troubleshooting Guides

In Vitro Experiments

Problem: I am not observing the expected inhibition of Wnt/β-catenin signaling with ZW4864 in my cell-based assays.

  • Possible Cause 1: Suboptimal Cell Line Choice.

    • Recommendation: Ensure you are using a cell line with a constitutively active Wnt/β-catenin signaling pathway. Cell lines such as SW480, which have a mutation in the APC gene, are commonly used. For cell lines without a constitutively active pathway, stimulation with Wnt ligands like Wnt3a may be necessary to observe the inhibitory effects of ZW4864.

  • Possible Cause 2: Incorrect ZW4864 Concentration.

    • Recommendation: The effective concentration of ZW4864 can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. In published studies, concentrations ranging from 10 µM to 40 µM have been used to observe effects on target gene expression and apoptosis.

  • Possible Cause 3: Issues with ZW4864 Solubility or Stability.

    • Recommendation: ZW4864 is typically dissolved in DMSO for in vitro use. Ensure that the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions of ZW4864 for each experiment from a frozen stock solution.

  • Possible Cause 4: Inappropriate Assay for Measuring Pathway Activity.

    • Recommendation: A common and effective method to measure Wnt/β-catenin pathway activity is the TOPFlash/FOPFlash luciferase reporter assay. FOPFlash serves as a negative control for TOPFlash to ensure the observed effects are specific to TCF/LEF-mediated transcription. Alternatively, you can measure the expression of downstream target genes of the Wnt/β-catenin pathway, such as AXIN2, CCND1 (cyclin D1), and LEF1, using quantitative real-time PCR (qPCR) or Western blotting.

Problem: I am observing high background or inconsistent results in my TOPFlash reporter assay.

  • Possible Cause 1: Variation in Transfection Efficiency.

    • Recommendation: To normalize for transfection efficiency, co-transfect a control plasmid expressing a constitutively expressed reporter gene, such as Renilla luciferase. The TOPFlash/FOPFlash signal can then be normalized to the Renilla signal.

  • Possible Cause 2: Cell Health and Density.

    • Recommendation: Ensure that cells are healthy and seeded at a consistent density across all wells. Over-confluent or stressed cells can lead to unreliable results.

In Vivo Experiments

Problem: I am not observing significant anti-tumor efficacy with ZW4864 in my xenograft model.

  • Possible Cause 1: Inappropriate Animal Model.

    • Recommendation: The efficacy of ZW4864 is dependent on the hyperactivation of β-catenin signaling in the tumor. It is crucial to use a patient-derived xenograft (PDX) model or a cell line-derived xenograft model that has been confirmed to have a dysregulated Wnt/β-catenin pathway.

  • Possible Cause 2: Suboptimal Dosing Regimen.

    • Recommendation: In a published study using a TNBC PDX model, a dose of 90 mg/kg administered orally was used. It may be necessary to perform a dose-escalation study to find the optimal dose for your specific model. The pharmacokinetic properties of ZW4864 should also be considered in the design of the dosing schedule.

  • Possible Cause 3: Issues with Formulation and Administration.

    • Recommendation: For oral administration, ZW4864 can be formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is important to ensure that the compound is fully dissolved and administered consistently.

Quantitative Data Summary

ParameterValueAssay/ContextReference
Ki 0.76 µMβ-catenin/BCL9 PPI
IC50 0.87 µMβ-catenin/BCL9 PPI
IC50 11 µMTOPFlash Luciferase (HEK293)
IC50 7.0 µMTOPFlash Luciferase (SW480)
IC50 6.3 µMTOPFlash Luciferase (MDA-MB-468 + Wnt3a)
IC50 9.6 µMAntiproliferative (MDA-MB-468)
Oral Bioavailability (F) 83%20 mg/kg in C57BL/6 mice

Experimental Protocols

Western Blot for β-catenin Target Genes

  • Cell Culture and Treatment: Plate SW480 or MBA-MD-231 cells and allow them to adhere overnight. Treat the cells with ZW4864 at concentrations ranging from 10 µM to 40 µM for 24 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Axin2, cyclin D1, and a loading control (e.g., β-tubulin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis Assay

  • Cell Culture and Treatment: Seed MDA-MB-231, MCF10A, and MDA-MB-468 cells. Treat the cells with ZW4864 at concentrations ranging from 10 µM to 40 µM for 72 hours.

  • Staining: Harvest the cells and stain them with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).

Visualizations

Wnt_Signaling_Pathway_Inhibition_by_ZW4864 cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF BCL9 BCL9 beta_catenin_nuc->BCL9 Target_Genes Target Gene Transcription (e.g., Axin2, Cyclin D1) TCF_LEF->Target_Genes Activates BCL9->TCF_LEF ZW4864 ZW4864 ZW4864->BCL9 Disrupts Interaction with β-catenin ZW4864_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation PPI_Assay Protein-Protein Interaction Assay (e.g., AlphaScreen) Cell_Line_Selection Select Wnt-Dependent Cancer Cell Lines PPI_Assay->Cell_Line_Selection Dose_Response Dose-Response Study (TOPFlash/FOPFlash) Cell_Line_Selection->Dose_Response Target_Engagement Target Gene Expression Analysis (qPCR/Western Blot) Dose_Response->Target_Engagement Phenotypic_Assay Phenotypic Assays (Apoptosis, Invasion) Target_Engagement->Phenotypic_Assay PK_Study Pharmacokinetic Studies Phenotypic_Assay->PK_Study Promising In Vitro Results Xenograft_Model Establish Wnt-Dependent Xenograft Model PK_Study->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Study Xenograft_Model->Efficacy_Study PD_Analysis Pharmacodynamic Analysis (Target Gene Expression in Tumors) Efficacy_Study->PD_Analysis

References

Validation & Comparative

ZW4864 Free Base: A Comparative Analysis Against Other Wnt Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, is frequently dysregulated in various cancers. This has spurred the development of numerous inhibitors targeting different nodes of this pathway. This guide provides an objective comparison of ZW4864 free base, a selective β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI) inhibitor, with other classes of Wnt pathway inhibitors. The comparison is based on available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

Mechanism of Action: A Tale of Different Targets

Wnt pathway inhibitors can be broadly categorized based on their point of intervention within the signaling cascade. ZW4864 distinguishes itself by targeting a downstream nuclear event, the interaction between β-catenin and its coactivator BCL9. This interaction is crucial for the transcription of Wnt target genes.[1][2] In contrast, other inhibitors act at different levels of the pathway:

  • Porcupine Inhibitors (e.g., LGK974): These molecules inhibit the Porcupine O-acyltransferase, an enzyme essential for the secretion of Wnt ligands. By blocking Wnt secretion, they prevent the initiation of the signaling cascade.[3]

  • Tankyrase Inhibitors (e.g., XAV939): These inhibitors target tankyrase enzymes, which are involved in the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, they promote the degradation of β-catenin.[4]

  • β-catenin/CBP Inhibitors (e.g., ICG-001/PRI-724): These compounds disrupt the interaction between β-catenin and the transcriptional coactivator CREB-binding protein (CBP), another critical interaction for Wnt target gene transcription.

dot

Wnt Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Ligand Wnt Ligand Frizzled Receptor Frizzled Receptor Wnt Ligand->Frizzled Receptor binds Dishevelled Dishevelled Frizzled Receptor->Dishevelled activates LRP5/6 LRP5/6 Porcupine Porcupine Destruction Complex GSK3β APC Axin CK1 Dishevelled->Destruction Complex inhibits β-catenin_cyto β-catenin Destruction Complex->β-catenin_cyto phosphorylates for degradation β-catenin_nu β-catenin β-catenin_cyto->β-catenin_nu translocates Tankyrase Tankyrase Tankyrase->Destruction Complex destabilizes Axin TCF/LEF TCF/LEF β-catenin_nu->TCF/LEF binds BCL9 BCL9 β-catenin_nu->BCL9 binds CBP/p300 CBP/p300 β-catenin_nu->CBP/p300 binds Wnt Target Genes Wnt Target Genes TCF/LEF->Wnt Target Genes activates transcription BCL9->TCF/LEF CBP/p300->TCF/LEF XAV939 XAV939 XAV939->Tankyrase inhibits ZW4864 ZW4864 ZW4864->β-catenin_nu disrupts BCL9 interaction ICG-001 ICG-001 ICG-001->β-catenin_nu disrupts CBP interaction LGK974 LGK974 LGK974->Porcupine inhibits AlphaScreen Assay Workflow Reagents Biotinylated-BCL9 Peptide GST-tagged β-catenin Streptavidin Donor Beads Anti-GST Acceptor Beads Test Compound Incubation Incubate reagents in 384-well plate Reagents->Incubation Detection Read AlphaScreen signal on EnVision Plate Reader Incubation->Detection Data Analysis Calculate IC50 values Detection->Data Analysis TOPFlash Assay Workflow Cell Seeding Seed cells in a 96-well plate Transfection Co-transfect with TOPFlash/FOPFlash and Renilla luciferase plasmids Cell Seeding->Transfection Treatment Treat with Wnt agonist (optional) and test compound Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luciferase Measurement Measure Firefly and Renilla luciferase activity Lysis->Luciferase Measurement Normalization Normalize Firefly to Renilla activity Luciferase Measurement->Normalization

References

A Head-to-Head Comparison: ZW4864 vs. Its Derivative Compound 21 in Targeting the Wnt/β-Catenin Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) inhibitor ZW4864 and its derivative, compound 21. This analysis is supported by experimental data on their biochemical and cellular activities.

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. A key interaction in this pathway involves the binding of β-catenin to BCL9, which is essential for the transcription of Wnt target genes. Disrupting this interaction is a promising therapeutic strategy. This guide focuses on ZW4864, a small molecule inhibitor of the β-catenin/BCL9 PPI, and a more recent derivative, compound 21, which has been developed to improve upon the therapeutic potential of the parent compound.

Performance Comparison: ZW4864 vs. Compound 21

While both ZW4864 and compound 21 target the same molecular interaction, experimental data reveals significant differences in their cellular efficacy. Compound 21 has demonstrated superior potency in cellular assays, suggesting it may be a more effective therapeutic candidate.

Biochemical and Cellular Activity

The inhibitory activities of ZW4864 and compound 21 have been evaluated through various in vitro and cell-based assays. While both compounds exhibit similar low micromolar inhibitory affinities for the β-catenin/BCL9 PPI in biochemical assays, compound 21 shows markedly improved performance in cellular contexts.[1]

ParameterZW4864Compound 21Reference
β-catenin/BCL9 PPI Inhibition (Ki, AlphaScreen) 0.76 μM2.7 μM[1]
TOPFlash Luciferase Reporter Assay IC50 (SW480 cells) ~7.0 μMMore potent than ZW4864[2]
TOPFlash Luciferase Reporter Assay IC50 (MDA-MB-468 cells) ~6.3 μMMore potent than ZW4864[2]

Table 1: Comparison of in vitro and cellular inhibitory activities.

Cell Viability Assays

Compound 21 has shown significantly greater potency in inhibiting the growth of cancer cell lines with hyperactive Wnt/β-catenin signaling compared to ZW4864.[1] This suggests that compound 21 has better cell permeability or is less susceptible to cellular efflux mechanisms.

Cell LineZW4864 IC50Compound 21 IC50Selectivity (over MCF10A) - ZW4864Selectivity (over MCF10A) - Compound 21Reference
HCT116 (Colorectal Cancer) ~76 μM9.5 μM1.2-fold4-fold
MDA-MB-231 (Triple-Negative Breast Cancer) ~25 μM6.3 μM3.2-fold6-fold

Table 2: Comparison of cell growth inhibition in cancer cell lines.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the targeted signaling pathway and the experimental workflows.

Wnt_Signaling_Pathway Wnt/β-catenin Signaling Pathway and Point of Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP LRP5/6 Co-receptor DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibits beta_catenin_cyt β-catenin DestructionComplex->beta_catenin_cyt phosphorylates for degradation Proteasome Proteasome beta_catenin_cyt->Proteasome degraded beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc accumulates and translocates BCL9 BCL9 beta_catenin_nuc->BCL9 binds TCF_LEF TCF/LEF BCL9->TCF_LEF recruits Wnt_Target_Genes Wnt Target Genes (e.g., Axin2, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription Inhibitor ZW4864 / Cpd 21 Inhibitor->beta_catenin_nuc

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of ZW4864 and Compound 21.

Experimental_Workflows Key Experimental Workflows for Inhibitor Evaluation cluster_alphascreen AlphaScreen Assay (Biochemical) cluster_topflash TOPFlash Reporter Assay (Cellular) cluster_western Western Blot (Cellular) AS_start Recombinant β-catenin & BCL9 peptide AS_beads Add Donor and Acceptor Beads AS_start->AS_beads AS_inhibitor Add ZW4864 or Compound 21 AS_beads->AS_inhibitor AS_read Measure Signal (Proximity-based) AS_inhibitor->AS_read AS_result Determine Ki AS_read->AS_result TF_start Cancer Cells with TOPFlash Reporter Plasmid TF_treat Treat with ZW4864 or Compound 21 TF_start->TF_treat TF_lyse Lyse Cells and Add Luciferase Substrate TF_treat->TF_lyse TF_read Measure Luminescence TF_lyse->TF_read TF_result Determine IC50 for Wnt Pathway Inhibition TF_read->TF_result WB_start Treat Cancer Cells with Inhibitor WB_lyse Cell Lysis and Protein Quantification WB_start->WB_lyse WB_gel SDS-PAGE and Transfer to Membrane WB_lyse->WB_gel WB_probe Probe with Antibodies (Axin2, Cyclin D1) WB_gel->WB_probe WB_detect Detect Protein Levels WB_probe->WB_detect

Caption: Overview of key experimental workflows for inhibitor characterization.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific cell lines and laboratory conditions.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for β-catenin/BCL9 PPI Inhibition

This assay is used to quantify the disruption of the β-catenin/BCL9 interaction in a biochemical, high-throughput format.

  • Reagents and Setup:

    • Recombinant full-length β-catenin and biotinylated BCL9 peptide are used.

    • Streptavidin-coated donor beads and antibody-coated acceptor beads are utilized.

    • The assay is typically performed in a 384-well plate.

  • Procedure:

    • A solution containing β-catenin is incubated with the acceptor beads.

    • The biotinylated BCL9 peptide is incubated with the streptavidin donor beads.

    • The test compounds (ZW4864 or compound 21) at various concentrations are added to the wells.

    • The β-catenin/acceptor bead and BCL9/donor bead solutions are then added to the wells.

    • The plate is incubated in the dark to allow for bead proximity and signal generation.

  • Data Analysis:

    • The plate is read on an AlphaScreen-capable plate reader.

    • The signal is inversely proportional to the inhibition of the PPI.

    • The Ki values are calculated from the dose-response curves.

TOPFlash/FOPFlash Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Wnt/β-catenin pathway.

  • Cell Culture and Transfection:

    • Cancer cell lines with an active Wnt pathway (e.g., SW480, HCT116) are seeded in 96-well plates.

    • Cells are co-transfected with the TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization).

  • Treatment:

    • After transfection, cells are treated with a range of concentrations of ZW4864 or compound 21.

  • Luciferase Assay:

    • Following treatment, cells are lysed.

    • Luciferase and Renilla substrates are added to the lysate.

    • Luminescence is measured using a luminometer.

  • Data Analysis:

    • The TOPFlash signal is normalized to the Renilla signal.

    • The FOPFlash signal serves as a measure of non-specific transcriptional activation.

    • The IC50 values for Wnt signaling inhibition are determined from the dose-response curves.

Western Blotting for Wnt Target Gene Expression

This technique is used to assess the protein levels of Wnt target genes, such as Axin2 and Cyclin D1, following inhibitor treatment.

  • Cell Treatment and Lysis:

    • Cancer cells are treated with the inhibitors for a specified period.

    • Cells are then washed and lysed to extract total protein.

    • Protein concentration is determined using a BCA or similar assay.

  • SDS-PAGE and Transfer:

    • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis.

    • The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for Axin2, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • A chemiluminescent substrate is added to the membrane, and the signal is detected.

    • The intensity of the protein bands is quantified, and the levels of Axin2 and Cyclin D1 are normalized to the loading control.

MTT Cell Viability Assay

This colorimetric assay is used to determine the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Cells are seeded in a 96-well plate and allowed to adhere.

    • The cells are then treated with various concentrations of ZW4864 or compound 21 for a set period (e.g., 72 hours).

  • MTT Incubation:

    • An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

    • The plate is incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • The IC50 values for cell growth inhibition are calculated from the dose-response curves.

Conclusion

The development of compound 21 from ZW4864 represents a significant advancement in the pursuit of effective β-catenin/BCL9 PPI inhibitors. While both compounds demonstrate biochemical activity, compound 21 exhibits superior potency in cellular assays, including the inhibition of Wnt signaling and the suppression of cancer cell viability. This enhanced cellular efficacy, coupled with increased selectivity for cancer cells over normal cells, positions compound 21 as a more promising lead candidate for further preclinical and clinical development in the treatment of Wnt-driven cancers. Further optimization of compound 21 may lead to even more potent and selective therapeutics targeting this critical oncogenic pathway.

References

Validating On-Target Effects in Cells: A Comparative Guide to ZW4864 and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial research indicates a potential ambiguity in the query "ZW4864." While ZW4864 is a specific small molecule inhibitor of the β-catenin/BCL9 interaction within the Wnt signaling pathway, the context of some search results suggests a possible confusion with Zanidatamab (also known as ZW25) , a well-known HER2-targeted bispecific antibody. To provide a comprehensive resource, this guide will address both molecules. The primary focus will be on ZW4864 as specified, with a separate, detailed comparison for Zanidatamab and its alternatives.

Part 1: ZW4864 - A Selective Inhibitor of the Wnt/β-catenin Signaling Pathway

ZW4864 is an orally active small molecule that selectively targets the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2][3][4] This interaction is a critical downstream step in the canonical Wnt signaling pathway, which is frequently hyperactivated in various cancers.[2] By disrupting the β-catenin/BCL9 complex, ZW4864 prevents the recruitment of co-activators necessary for the transcription of oncogenic target genes, thereby suppressing tumor growth and invasiveness.

Signaling Pathway and Mechanism of Action

The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for degradation. Upon Wnt activation, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors and recruits co-activators like BCL9 to initiate the transcription of target genes such as c-Myc and Cyclin D1. ZW4864 acts by directly binding to β-catenin and sterically hindering its interaction with BCL9.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Wnt_OFF No Wnt Ligand DestructionComplex_OFF Destruction Complex (APC, Axin, GSK3β) beta_catenin_OFF β-catenin DestructionComplex_OFF->beta_catenin_OFF Phosphorylation Proteasome Proteasome beta_catenin_OFF->Proteasome Degradation Wnt_ON Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt_ON->Frizzled DVL DVL Frizzled->DVL DestructionComplex_ON Destruction Complex (Inactivated) DVL->DestructionComplex_ON Inhibits beta_catenin_ON β-catenin (Accumulates) DestructionComplex_ON->beta_catenin_ON No Phosphorylation Nucleus Nucleus beta_catenin_ON->Nucleus TCF_LEF TCF/LEF TargetGenes Target Gene Transcription (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates BCL9 BCL9 BCL9->TCF_LEF ZW4864 ZW4864 ZW4864->BCL9 Inhibits Interaction beta_catenin_ON_nuc β-catenin beta_catenin_ON_nuc->TCF_LEF beta_catenin_ON_nuc->BCL9

Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of ZW4864.
Comparative On-Target Effects

ZW4864 has been compared with other inhibitors of the Wnt pathway, including its own more potent derivative, compound 21 , and ICG-001 , which disrupts the interaction between β-catenin and the coactivator CBP.

CompoundTargetKi (β-catenin/BCL9 PPI)IC50 (TOPFlash Assay)IC50 (Cell Growth)Cell Line(s)Reference(s)
ZW4864 β-catenin/BCL90.76 µM6.3 - 11 µM9.6 - 76 µMSW480, MDA-MB-468, HCT116, MDA-MB-231
Compound 21 β-catenin/BCL92.7 µMMore potent than ZW48646.3 - 9.5 µMSW480, HCT116, MDA-MB-231, MDA-MB-468
ICG-001 β-catenin/CBPN/A4.9 - 11 µMN/ASW480, MDA-MB-468
Experimental Protocols

This assay quantifies the disruption of the β-catenin and BCL9 protein-protein interaction by a test compound.

  • Principle: Streptavidin-coated donor beads bind to a biotinylated BCL9 peptide, and acceptor beads coated with Protein A bind to an anti-β-catenin antibody, which in turn captures the full-length β-catenin protein. When β-catenin and BCL9 interact, the beads are brought into proximity, generating a chemiluminescent signal upon laser excitation. Inhibitors disrupting this interaction cause a decrease in the signal.

  • Protocol:

    • All dilutions are made in an assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Triton X-100).

    • Add 5 µL of full-length β-catenin and anti-β-catenin antibody-conjugated acceptor beads to the wells of a 384-well plate.

    • Add serial dilutions of the test compound (e.g., ZW4864) in DMSO, followed by the addition of biotinylated BCL9 peptide.

    • Incubate for 1 hour at room temperature.

    • Add streptavidin-coated donor beads and incubate for another hour in the dark.

    • Read the plate on an AlphaScreen-capable reader.

    • Data are normalized to controls (0% inhibition with DMSO, 100% inhibition with excess non-biotinylated BCL9 peptide) and IC50/Ki values are calculated.

This cell-based assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.

  • Principle: Cells are co-transfected with two plasmids: one containing the firefly luciferase gene under the control of TCF/LEF binding sites (TOPFlash), and a control plasmid with a constitutively expressed Renilla luciferase for normalization. A FOPFlash plasmid with mutated TCF/LEF sites is used as a negative control. A decrease in the TOPFlash/Renilla luciferase ratio indicates inhibition of the Wnt pathway.

  • Protocol:

    • Seed cells (e.g., HEK293T or SW480) in a 96-well plate.

    • After 24 hours, co-transfect the cells with TOPFlash (or FOPFlash) and Renilla luciferase plasmids using a suitable transfection reagent.

    • After another 24 hours, treat the cells with serial dilutions of the inhibitor (ZW4864) and/or a Wnt pathway activator (e.g., Wnt3a conditioned media).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Calculate the ratio of TOPFlash to Renilla luciferase activity and normalize to the vehicle-treated control.

Part 2: Zanidatamab (ZW25) - A Bispecific HER2-Targeted Antibody

Zanidatamab is a bispecific antibody that simultaneously binds to two distinct, non-overlapping epitopes on the human epidermal growth factor receptor 2 (HER2). This unique "biparatopic" binding leads to enhanced anti-tumor activity compared to monospecific antibodies like trastuzumab and pertuzumab. The proposed mechanisms include superior HER2 receptor clustering, internalization, and degradation, leading to potent inhibition of downstream signaling pathways and enhanced immune-mediated cytotoxicity.

Signaling Pathway and Mechanism of Action

HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members (especially HER3), activates downstream signaling pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival. Zanidatamab cross-links HER2 receptors on the cell surface, which not only blocks ligand-induced signaling but also triggers rapid receptor internalization and lysosomal degradation, effectively removing the growth signal initiator from the cell surface.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular HER2_receptor HER2 Receptor (ECD2 & ECD4 epitopes) HER3_receptor HER3 Receptor HER2_receptor->HER3_receptor Dimerization MAPK MAPK Pathway HER2_receptor->MAPK Activates PI3K_Akt PI3K/Akt Pathway HER3_receptor->PI3K_Akt Activates Zanidatamab Zanidatamab (ZW25) Zanidatamab->HER2_receptor Binds ECD2 & ECD4 Internalization Receptor Internalization & Degradation Zanidatamab->Internalization Induces Trastuzumab Trastuzumab Trastuzumab->HER2_receptor Binds ECD4 Pertuzumab Pertuzumab Pertuzumab->HER2_receptor Binds ECD2 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Internalization->HER2_receptor Removes from surface

Figure 2. HER2 signaling and the biparatopic mechanism of Zanidatamab.
Comparative On-Target Effects

Zanidatamab's unique mechanism translates to superior performance in several preclinical assays compared to the combination of trastuzumab and pertuzumab.

AssayZanidatamab (ZW25)Trastuzumab + PertuzumabReference(s)
Complement-Dependent Cytotoxicity (CDC) Potent activityInactive
Tumor Growth Inhibition (in vivo) Superior inhibitionLess effective
HER2 Receptor Internalization Increased internalizationStandard internalization
HER2 Receptor Downregulation Superior downregulationLess effective
Experimental Protocols

This assay measures the ability of an antibody to lyse target cells by activating the classical complement cascade.

  • Principle: When Zanidatamab binds to HER2 on the cell surface, its Fc region can be recognized by the C1q component of the complement system. This initiates a cascade that culminates in the formation of the Membrane Attack Complex (MAC), which creates pores in the cell membrane, leading to lysis. Cell death is quantified by measuring the release of an intracellular component or by using a viability dye.

  • Protocol:

    • Seed HER2-positive target cells (e.g., BT-474) in a 96-well plate.

    • Add serial dilutions of the test antibody (Zanidatamab) and control antibodies (Trastuzumab, Pertuzumab).

    • Incubate for 15-30 minutes to allow antibody binding (opsonization).

    • Add a source of complement (e.g., baby rabbit serum or normal human serum) to the wells.

    • Incubate for 2-4 hours at 37°C.

    • Quantify cell lysis. This can be done by:

      • Calcein-AM Release: Pre-load cells with Calcein-AM; lysis releases the dye into the supernatant, which can be measured fluorometrically.

      • LDH Release: Measure the activity of lactate dehydrogenase (LDH) released from lysed cells.

      • Flow Cytometry: Stain cells with a viability dye (e.g., Propidium Iodide or 7-AAD) and quantify the percentage of dead cells.

    • Calculate percent specific lysis relative to control wells (cells with complement but no antibody, and cells lysed with detergent).

This assay quantifies the amount of antibody that is internalized by cells over time.

  • Principle: Cells are incubated with a fluorescently labeled antibody at 4°C to allow only surface binding. The cells are then shifted to 37°C to permit internalization. At various time points, the fluorescence remaining on the cell surface is quenched or stripped, and the remaining intracellular fluorescence is measured by flow cytometry. An increase in the protected (internal) fluorescence signal over time indicates internalization.

  • Protocol:

    • Label the antibody (Zanidatamab) with a pH-sensitive dye (e.g., FabFluor-pH Red) or a standard fluorophore (e.g., Alexa Fluor 488).

    • Harvest HER2-positive cells and incubate them with the labeled antibody on ice (4°C) for 30-60 minutes to allow binding to the cell surface.

    • Wash the cells with cold PBS to remove unbound antibody. This is the T=0 time point.

    • Resuspend the cells in pre-warmed culture media and incubate at 37°C to allow internalization.

    • At desired time points (e.g., 15 min, 30 min, 1 hr, 4 hr), transfer an aliquot of cells back to ice to stop the process.

    • To distinguish surface-bound from internalized antibody, either:

      • Quench: Add an anti-fluorophore antibody (e.g., anti-Alexa Fluor 488) to quench the signal of the surface-bound antibody.

      • Acid Strip: Briefly wash cells with a low-pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound antibody.

    • Analyze the cells by flow cytometry. The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of internalized antibody.

Experimental_Workflow cluster_ZW4864 ZW4864 Validation Workflow cluster_Zanidatamab Zanidatamab Validation Workflow AlphaScreen AlphaScreen Assay (Biochemical) PPI_Inhibition Measure PPI Inhibition (Ki, IC50) AlphaScreen->PPI_Inhibition LuciferaseAssay Luciferase Reporter Assay (Cell-based) Wnt_Signaling_Inhibition Measure Wnt Pathway Inhibition (IC50) LuciferaseAssay->Wnt_Signaling_Inhibition qPCR qPCR for Target Genes (Cell-based) Target_Gene_Downregulation Measure Target Gene Expression qPCR->Target_Gene_Downregulation CDC_Assay CDC Assay (Cell-based) Immune_Cytotoxicity Measure Immune-mediated Killing CDC_Assay->Immune_Cytotoxicity Internalization_Assay Internalization Assay (Cell-based) Receptor_Downregulation Measure Receptor Internalization Internalization_Assay->Receptor_Downregulation

Figure 3. Experimental workflows for validating the on-target effects of ZW4864 and Zanidatamab.

References

ZW4864 and the Quest to Inhibit Active β-Catenin: A Comparative Guide to Rescue Experiments and Alternative Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of Wnt/β-catenin signaling, the small molecule ZW4864 presents a targeted approach to disrupting this critical oncogenic pathway. This guide provides a comprehensive comparison of ZW4864's performance, supported by experimental data and detailed protocols, alongside an evaluation of alternative therapeutic strategies.

At the heart of ZW4864's mechanism is its ability to selectively disrupt the protein-protein interaction (PPI) between β-catenin and B-cell lymphoma 9 (BCL9).[1][2] This interaction is crucial for the transcription of Wnt target genes that drive cancer cell proliferation and survival. A key validation of ZW4864's on-target activity comes from β-catenin rescue experiments, which demonstrate that its growth-inhibitory effects can be reversed by the introduction of a constitutively active form of β-catenin.

Performance Comparison: ZW4864 and Alternatives

ZW4864 has been shown to effectively suppress β-catenin signaling, leading to the downregulation of oncogenic target genes and the inhibition of cancer cell growth.[1][2] Its performance, particularly in comparison to its more potent analog, Compound 21, and other classes of Wnt/β-catenin pathway inhibitors, is summarized below.

Compound/StrategyTargetMechanism of ActionKi (β-catenin/BCL9 PPI)IC50 (Cell Viability)Key Features
ZW4864 β-catenin/BCL9 PPIDisrupts the interaction between β-catenin and BCL9.[1]0.76 μM6.3 - 76 μM (in various cancer cell lines)Orally bioavailable with good pharmacokinetic properties.
Compound 21 β-catenin/BCL9 PPIA more potent analog of ZW4864 that also disrupts the β-catenin/BCL9 interaction.2.7 μM6.3 - 9.5 μM (in various cancer cell lines)Demonstrates better cellular activity and selectivity than ZW4864.
ICG-001 β-catenin/CBP PPIBinds to the coactivator CBP, preventing its interaction with β-catenin.N/A4.9 - 11 μM (in SW480 and MDA-MB-468 cells)Targets a different coactivator interaction in the β-catenin transcriptional complex.
XAV-939 Tankyrase 1/2Inhibits tankyrase enzymes, leading to the stabilization of Axin, a key component of the β-catenin destruction complex.N/A~1.5 μM (in MDA-MB-231 cells)Acts upstream of β-catenin by promoting its degradation.
Porcupine Inhibitors (e.g., LGK974) Porcupine (PORCN)Inhibits the O-acyltransferase Porcupine, which is essential for the secretion of Wnt ligands.N/AVaries depending on the Wnt-addiction of the cell line.Targets the very upstream part of the Wnt signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of ZW4864 and its alternatives are provided below.

β-Catenin Rescue Experiment

This experiment is crucial for demonstrating that the effects of an inhibitor are specifically due to its action on the β-catenin pathway.

Objective: To determine if the expression of a constitutively active form of β-catenin can reverse the cytotoxic or anti-proliferative effects of ZW4864.

Protocol:

  • Cell Seeding: Plate cancer cell lines with hyperactive β-catenin signaling (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Transfection: Transfect the cells with either a plasmid encoding a constitutively active mutant of β-catenin (e.g., a mutant lacking the N-terminal phosphorylation sites, such as S33Y) or an empty vector control using a suitable transfection reagent.

  • Inhibitor Treatment: After 24 hours of transfection, treat the cells with varying concentrations of ZW4864 or the vehicle control.

  • Cell Viability Assessment: Incubate the cells for 72 hours and then assess cell viability using an MTS assay.

  • Data Analysis: Compare the IC50 values of ZW4864 in cells transfected with the active β-catenin versus the empty vector. A significant increase in the IC50 value in the presence of active β-catenin indicates a successful rescue and confirms the on-target effect of the inhibitor.

AlphaScreen Assay for β-catenin/BCL9 PPI

This biochemical assay is used to quantify the inhibitory effect of compounds on the β-catenin/BCL9 interaction.

Objective: To measure the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) of ZW4864 and its analogs for the disruption of the β-catenin/BCL9 protein-protein interaction.

Protocol:

  • Reagent Preparation: Prepare recombinant GST-tagged β-catenin and biotinylated BCL9 peptide.

  • Assay Reaction: In a 384-well plate, incubate the GST-β-catenin and biotinylated BCL9 with varying concentrations of the test compound.

  • Bead Addition: Add Glutathione Donor beads and Streptavidin Acceptor beads to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow for the proximity-based signal to develop.

  • Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The decrease in the AlphaScreen signal is proportional to the inhibition of the β-catenin/BCL9 interaction. Calculate IC50 and Ki values from the dose-response curves.

MTS Cell Viability Assay

This colorimetric assay is used to assess the effect of compounds on cell proliferation and viability.

Objective: To determine the IC50 value of ZW4864 and other inhibitors in different cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.

GST Pull-Down Assay

This in vitro assay is used to confirm the direct interaction between proteins and the disruptive effect of an inhibitor.

Objective: To qualitatively or semi-quantitatively assess the ability of ZW4864 to disrupt the interaction between β-catenin and BCL9.

Protocol:

  • Protein Binding: Incubate purified GST-tagged β-catenin with glutathione-sepharose beads.

  • Lysate Incubation: Add cell lysate containing BCL9 to the beads and incubate to allow for protein interaction.

  • Inhibitor Treatment: In parallel experiments, pre-incubate the cell lysate with ZW4864 before adding it to the beads.

  • Washing: Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-BCL9 antibody. A weaker BCL9 band in the presence of ZW4864 indicates disruption of the interaction.

Quantitative Real-Time PCR (qPCR)

This technique is used to measure the expression levels of Wnt/β-catenin target genes.

Objective: To determine the effect of ZW4864 on the transcription of β-catenin target genes such as AXIN2, CCND1 (Cyclin D1), and LEF1.

Protocol:

  • Cell Treatment: Treat cancer cells with various concentrations of ZW4864 for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform qPCR using primers specific for the target genes and a housekeeping gene (e.g., HPRT) for normalization.

  • Data Analysis: Analyze the relative gene expression using the ΔΔCt method. A dose-dependent decrease in the mRNA levels of target genes indicates suppression of β-catenin signaling.

Visualizing the Mechanisms of Action

The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for degradation Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds BCL9 BCL9 BCL9->beta_catenin_nuc Co-activates TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Transcription ZW4864_node ZW4864 ZW4864_node->BCL9 Disrupts Interaction XAV939_node XAV-939 XAV939_node->DestructionComplex Stabilizes Axin ICG001_node ICG-001 ICG001_node->beta_catenin_nuc Blocks CBP interaction

Caption: Wnt/β-catenin signaling pathway and points of inhibitor action.

Rescue_Experiment_Workflow start Seed Cancer Cells transfect Transfect with: - Empty Vector - Active β-catenin Plasmid start->transfect treat Treat with ZW4864 (Dose Response) transfect->treat incubate Incubate for 72h treat->incubate mts_assay Perform MTS Assay incubate->mts_assay analyze Analyze Cell Viability and Compare IC50 Values mts_assay->analyze

Caption: Workflow for a β-catenin rescue experiment.

Inhibitor_Comparison_Logic cluster_upstream Upstream Inhibition cluster_downstream Downstream Inhibition Wnt_Pathway Wnt/β-catenin Pathway Porcupine_Inhibitors Porcupine Inhibitors (e.g., LGK974) Wnt_Pathway->Porcupine_Inhibitors Targets Wnt Ligand Secretion Tankyrase_Inhibitors Tankyrase Inhibitors (e.g., XAV-939) Wnt_Pathway->Tankyrase_Inhibitors Promotes β-catenin Degradation ZW4864_family β-catenin/BCL9 PPI Inhibitors (ZW4864, Compound 21) Wnt_Pathway->ZW4864_family Blocks Transcriptional Co-activation CBP_Inhibitors β-catenin/CBP PPI Inhibitors (e.g., ICG-001) Wnt_Pathway->CBP_Inhibitors Blocks Transcriptional Co-activation

Caption: Logical comparison of different Wnt/β-catenin pathway inhibitors.

References

ZW4864: A Comparative Analysis of its Impact on Axin2 and Cyclin D1 Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small-molecule inhibitor ZW4864's effect on the expression levels of Axin2 and Cyclin D1, key components of the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. ZW4864, an orally active and selective inhibitor of the β-catenin/B-Cell lymphoma 9 (BCL9) protein-protein interaction (PPI), has demonstrated potential in modulating this pathway.[1][2][3] This guide will delve into the experimental data supporting ZW4864's mechanism of action, compare its efficacy with an alternative compound, and provide detailed experimental protocols for reproducibility.

Mechanism of Action: Disrupting the Wnt/β-catenin Signaling Pathway

ZW4864 functions by binding to β-catenin and selectively disrupting its interaction with BCL9.[1][2] This interaction is crucial for the transcription of Wnt target genes, including Axin2 and Cyclin D1, which are implicated in cell proliferation and tumor progression. By inhibiting the β-catenin/BCL9 PPI, ZW4864 effectively suppresses the transactivation of these target genes, leading to a reduction in their mRNA and protein expression levels.

Wnt_Pathway cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_zw4864 ZW4864 Intervention Destruction_Complex Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP LRP5/6 LRP->Dishevelled Dishevelled->Destruction_Complex Inhibition beta_catenin_on β-catenin BCL9 BCL9 beta_catenin_on->BCL9 TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF BCL9->TCF_LEF Co-activator Target_Genes Target Genes (Axin2, Cyclin D1) TCF_LEF->Target_Genes Transcription ZW4864 ZW4864 beta_catenin_zw β-catenin ZW4864->beta_catenin_zw Binds to BCL9_zw BCL9 beta_catenin_zw->BCL9_zw Interaction Blocked

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of ZW4864.

Comparative Efficacy: ZW4864 vs. Compound 21

Research has led to the development of derivatives of ZW4864 with potentially improved efficacy. One such derivative, referred to as Compound 21 , has demonstrated greater potency in suppressing Wnt/β-catenin target genes.

CompoundTargetKi (μM)Cell LineEffect on Axin2 & Cyclin D1 Expression
ZW4864 β-catenin/BCL9 PPI0.76SW480, MDA-MB-231Dose-dependent decrease in mRNA and protein levels.
Compound 21 β-catenin/BCL9 PPI2.7SW480More potent dose-dependent suppression of mRNA and protein levels compared to ZW4864.

Note: A lower Ki value indicates a higher binding affinity.

At a concentration of 10 μM, Compound 21 significantly reduced the expression levels of Axin2 and Cyclin D1, whereas ZW4864 showed minimal to no effect at the same concentration. Furthermore, at 20 μM, Compound 21 exhibited a significant suppressive effect on the protein expression of both Axin2 and Cyclin D1, a level of inhibition not observed with ZW4864 at the same concentration.

Experimental Data: Dose-Dependent Effects of ZW4864

The inhibitory effect of ZW4864 on Axin2 and Cyclin D1 expression has been quantified in various cancer cell lines.

Table 1: Effect of ZW4864 on Axin2 and Cyclin D1 Protein Expression in SW480 and Wnt3a-activated MDA-MB-231 cells

Treatment Concentration (μM)Cell LineDurationAxin2 Protein ExpressionCyclin D1 Protein Expression
10SW480, MDA-MB-23124 hoursDecreasedDecreased
20SW480, MDA-MB-23124 hoursSubstantially DecreasedSubstantially Decreased
40SW480, MDA-MB-23124 hoursSubstantially DecreasedSubstantially Decreased

Source: Data compiled from multiple studies.

Table 2: IC50 Values for Cell Growth Inhibition (72-hour treatment)

CompoundSW480 (μM)MDA-MB-231 (Wnt3a-activated) (μM)
ZW4864 7.06.3
ICG-001 (Alternative) 4.911

Source:

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to quantify the mRNA levels of Axin2 and Cyclin D1 following treatment with ZW4864.

qPCR_Workflow Cell_Culture 1. Cell Culture (e.g., SW480, MDA-MB-231) Treatment 2. Treatment with ZW4864 (Varying concentrations and time) Cell_Culture->Treatment RNA_Extraction 3. Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Reaction 5. qPCR Reaction Setup (cDNA, Primers for Axin2, Cyclin D1, HPRT, SYBR Green Master Mix) cDNA_Synthesis->qPCR_Reaction Amplification 6. Real-Time PCR Amplification qPCR_Reaction->Amplification Data_Analysis 7. Data Analysis (Relative quantification using ΔΔCt method, normalized to HPRT) Amplification->Data_Analysis

Caption: Workflow for quantitative real-time PCR (qPCR).

Detailed Steps:

  • Cell Seeding: Plate cells (e.g., SW480 or Wnt3a-activated MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of ZW4864 (e.g., 10, 20, 40 μM) or a vehicle control for a specified duration (e.g., 24 hours).

  • RNA Isolation: Isolate total RNA from the cells using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a real-time PCR system. The reaction mixture should include cDNA template, specific primers for Axin2, Cyclin D1, and a housekeeping gene (e.g., HPRT), and a suitable qPCR master mix.

  • Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blot for Protein Expression Analysis

This protocol is used to detect and quantify the protein levels of Axin2 and Cyclin D1.

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis and Protein Extraction Quantification 2. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 3. SDS-PAGE Electrophoresis Quantification->SDS_PAGE Transfer 4. Protein Transfer to Membrane (e.g., PVDF) SDS_PAGE->Transfer Blocking 5. Membrane Blocking (e.g., with BSA or milk) Transfer->Blocking Primary_Ab 6. Incubation with Primary Antibodies (Anti-Axin2, Anti-Cyclin D1, Anti-β-tubulin) Blocking->Primary_Ab Secondary_Ab 7. Incubation with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 8. Chemiluminescent Detection and Imaging Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western blot analysis.

Detailed Steps:

  • Protein Extraction: Following treatment with ZW4864, lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Electrophoresis: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin2, Cyclin D1, and a loading control (e.g., β-tubulin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

References

ZW4864: A Comparative Analysis of Selectivity for β-Catenin/BCL9 Over β-Catenin/E-Cadherin Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor ZW4864's binding selectivity for the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction (PPI) over the β-catenin/E-cadherin PPI. The following sections present quantitative data, experimental methodologies, and visual diagrams to objectively assess the compound's performance.

Executive Summary

ZW4864 is an orally bioavailable small molecule that selectively targets the β-catenin/BCL9 PPI, a critical interaction for the transcriptional activity of the Wnt/β-catenin signaling pathway.[1][2][3][4][5] Aberrant activation of this pathway is a hallmark of numerous cancers. A key challenge in targeting β-catenin is to disrupt its oncogenic interactions (e.g., with BCL9) while sparing its essential physiological interactions, such as with E-cadherin, which is crucial for cell-cell adhesion. Experimental data demonstrates that ZW4864 exhibits a high degree of selectivity, effectively inhibiting the β-catenin/BCL9 interaction with minimal impact on the β-catenin/E-cadherin complex.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics of ZW4864's inhibitory activity and selectivity.

ParameterValueTarget InteractionAssay TypeReference
Ki 0.76 μMβ-catenin/BCL9AlphaScreen
IC50 0.87 μMβ-catenin/BCL9AlphaScreen
Selectivity 229-foldβ-catenin/BCL9 vs. β-catenin/E-cadherinAlphaScreen
Cellular IC50 (TOPFlash) 6.3 - 11 μMβ-catenin dependent transcriptionLuciferase Reporter Assay

Signaling Pathway and Mechanism of Action

ZW4864 functions by binding to β-catenin, thereby preventing its interaction with the coactivator BCL9. This disruption is critical as the β-catenin/BCL9 complex is necessary for the recruitment of other transcriptional machinery and the subsequent expression of Wnt target genes, many of which drive oncogenesis. By sparing the β-catenin/E-cadherin interaction, ZW4864 avoids disrupting adherens junctions, which are vital for maintaining tissue integrity.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled E_cadherin_mem E-cadherin Adherens_Junction Adherens Junction (Cell Adhesion) E_cadherin_mem->Adherens_Junction Destruction_Complex GSK3β/Axin/APC Dishevelled->Destruction_Complex Inhibits beta_catenin_cyto β-catenin Destruction_Complex->beta_catenin_cyto Phosphorylates for Degradation beta_catenin_cyto->E_cadherin_mem beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc Translocates ZW4864 ZW4864 ZW4864->beta_catenin_nuc Inhibits Interaction with BCL9 BCL9 BCL9 beta_catenin_nuc->BCL9 TCF_LEF TCF/LEF BCL9->TCF_LEF Target_Genes Oncogenic Target Genes TCF_LEF->Target_Genes Activates cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With ZW4864 Donor_Bead_1 Donor Bead Acceptor_Bead_1 Acceptor Bead Donor_Bead_1->Acceptor_Bead_1 <200nm Protein_A_1 His-β-catenin Donor_Bead_1->Protein_A_1 Protein_B_1 Biotin-BCL9 Acceptor_Bead_1->Protein_B_1 Light_1 Light Signal Acceptor_Bead_1->Light_1 Protein_A_1->Protein_B_1 Interaction Donor_Bead_2 Donor Bead Protein_A_2 His-β-catenin Donor_Bead_2->Protein_A_2 Acceptor_Bead_2 Acceptor Bead Protein_B_2 Biotin-BCL9 Acceptor_Bead_2->Protein_B_2 No_Light No Signal Acceptor_Bead_2->No_Light ZW4864 ZW4864 Protein_A_2->ZW4864 Start Start: Cell Lysate IP Immunoprecipitate with anti-β-catenin Ab Start->IP Wash Wash to remove non-specific binding IP->Wash Elute Elute bound proteins Wash->Elute WB Western Blot for β-catenin, BCL9, E-cadherin Elute->WB End Analyze Results WB->End

References

ZW4864 In Vivo Efficacy and Pharmacodynamics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical in vivo efficacy and pharmacodynamics of ZW4864, a novel β-catenin/BCL9 protein-protein interaction inhibitor, with standard-of-care chemotherapies for Triple-Negative Breast Cancer (TNBC).

ZW4864 is an orally active, selective small molecule designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a key step in the canonical Wnt signaling pathway, which is often aberrantly activated in various cancers, including TNBC.[1][2] This guide synthesizes the available preclinical data to aid in the evaluation of ZW4864's therapeutic potential.

In Vivo Efficacy of ZW4864

Direct quantitative in vivo efficacy data for ZW4864, such as specific tumor growth inhibition (TGI) percentages or tumor volume modulation over time, are not extensively available in peer-reviewed literature. However, existing studies report that ZW4864 was evaluated in a patient-derived xenograft (PDX) mouse model of TNBC.[1][2]

In this model, oral administration of ZW4864 at a dose of 90 mg/kg resulted in "a variation in tumor growth" and, significantly, demonstrated target engagement by effectively suppressing the expression of β-catenin target genes within the tumor tissue.[1] This pharmacodynamic effect confirms that ZW4864 reaches its intended target in a complex in vivo environment and exerts its proposed mechanism of action. The lack of more detailed public efficacy data may indicate a focus on further optimization and development of more potent derivatives.

Comparison with Standard-of-Care Chemotherapies for TNBC

To provide a context for ZW4864's potential, this section summarizes the in vivo efficacy of standard-of-care chemotherapies—doxorubicin, paclitaxel, and carboplatin—in preclinical models of TNBC. It is important to note that direct cross-study comparisons are challenging due to variations in experimental models, dosing regimens, and endpoints.

Quantitative In Vivo Efficacy Data of Standard-of-Care Agents
Therapeutic AgentAnimal ModelCell Line/PDXDosing RegimenKey Efficacy ResultsReference(s)
Doxorubicin PDXTNBC5 mg/kg (HFn-Dox formulation)Significant reduction in tumor burden and induction of tumor regression.
XenograftMDA-MB-231Not specifiedImproved tumor growth inhibition when combined with venetoclax.
Paclitaxel XenograftMDA-MB-23113.73 mg/kg (PTX-TTHA derivative)Up to 77.32% tumor inhibition rate.
XenograftHCC70Not specifiedTumor regression when combined with radiation.
Carboplatin PDXUCD52Single dose of 40 mg/kgDecrease in tumor size.
PDXHCI09, HCI01Single dose of 40 mg/kgNo significant decrease in tumor size.

Pharmacodynamics of ZW4864

The key pharmacodynamic effect of ZW4864 observed in vivo is the downregulation of oncogenic β-catenin target genes. This provides evidence of on-target activity and disruption of the Wnt signaling pathway in a preclinical tumor model. Further studies would be needed to correlate the extent and duration of target gene suppression with anti-tumor efficacy.

Pharmacokinetics of ZW4864

Pharmacokinetic studies in C57BL/6 mice have demonstrated that ZW4864 possesses favorable drug-like properties. Following a 20 mg/kg oral dose, ZW4864 exhibited good pharmacokinetic parameters, including an oral bioavailability of 83%.

ParameterValueAnimal ModelDosingReference(s)
Oral Bioavailability (F%) 83%C57BL/6 mice20 mg/kg (p.o.)

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

ZW4864 In Vivo Efficacy Study
  • Animal Model: Patient-derived xenograft (PDX) model of triple-negative breast cancer.

  • Treatment: ZW4864 administered orally (p.o.) at a dose of 90 mg/kg.

  • Efficacy Endpoint: Assessment of "variation in tumor growth".

  • Pharmacodynamic Endpoint: Measurement of β-catenin target gene expression in tumor tissue.

Standard-of-Care Chemotherapy In Vivo Efficacy Studies

The methodologies for the comparator drugs varied across different studies. For instance, the carboplatin study utilized three different TNBC PDX models (HCI09, HCI01, and UCD52) and administered a single 40 mg/kg dose, with tumor size being the primary endpoint. The doxorubicin and paclitaxel studies used either xenograft or PDX models with different cell lines and dosing schedules.

Visualizing Key Pathways and Processes

To further elucidate the context of ZW4864's mechanism and its evaluation, the following diagrams are provided.

Wnt_Signaling_Pathway ZW4864 Mechanism of Action in the Wnt Signaling Pathway cluster_0 Wnt OFF State cluster_1 Wnt ON State APC_complex APC/Axin/GSK3β Complex beta_catenin_cyto β-catenin (Cytoplasm) APC_complex->beta_catenin_cyto Phosphorylation Proteasome Proteasome beta_catenin_cyto->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled APC_complex_inactive APC_complex_inactive Dishevelled->APC_complex_inactive Inhibition beta_catenin_cyto_stable β-catenin (Stable) beta_catenin_nucleus β-catenin (Nucleus) beta_catenin_cyto_stable->beta_catenin_nucleus BCL9 BCL9 beta_catenin_nucleus->BCL9 TCF_LEF TCF/LEF BCL9->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes ZW4864 ZW4864 ZW4864->beta_catenin_nucleus Inhibits Interaction with BCL9 In_Vivo_Efficacy_Workflow General Workflow for In Vivo Efficacy Studies Tumor_Implantation Tumor Cell/Fragment Implantation in Mice Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with Vehicle, ZW4864, or Comparators Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, Biomarkers Monitoring->Endpoint

References

ZW4864: A Comparative Analysis Against Standard and Emerging Therapies for Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of ZW4864, a novel small-molecule inhibitor of the Wnt/β-catenin signaling pathway, against current standard-of-care and emerging therapies for triple-negative breast cancer (TNBC). By presenting key experimental data, detailed protocols, and visual representations of molecular pathways and workflows, this document aims to be an invaluable resource for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Triple-negative breast cancer presents a significant clinical challenge due to the absence of targeted therapies, leaving chemotherapy as the primary treatment modality. The aberrant activation of the Wnt/β-catenin signaling pathway is a known driver in a subset of TNBCs, making it an attractive target for novel therapeutic intervention. ZW4864 has emerged as a promising agent that selectively disrupts the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the transcriptional activation of Wnt target genes. This guide evaluates the preclinical efficacy of ZW4864 in TNBC cell lines and compares its performance with standard chemotherapeutic agents such as paclitaxel and doxorubicin, the PARP inhibitor olaparib, and another Wnt pathway inhibitor, niclosamide.

Mechanism of Action: ZW4864 in the Wnt/β-Catenin Signaling Pathway

ZW4864 is an orally bioavailable small molecule that functions by binding to β-catenin and selectively inhibiting its protein-protein interaction (PPI) with BCL9.[1] This disruption prevents the recruitment of the transcriptional machinery necessary for the expression of Wnt target genes, which are implicated in cancer cell proliferation, survival, and metastasis.

Wnt_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP56 LRP5/6 Co-receptor LRP56->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation BCL9 BCL9 BetaCatenin->BCL9 Binds TCFLEF TCF/LEF BetaCatenin->TCFLEF Binds BCL9->TCFLEF Binds ZW4864 ZW4864 ZW4864->BetaCatenin Inhibits Binding to BCL9 TargetGenes Target Gene Expression TCFLEF->TargetGenes Activates

Figure 1: Wnt/β-catenin signaling pathway and ZW4864's point of intervention.

Comparative Performance Analysis

The following tables summarize the in vitro efficacy of ZW4864 in comparison to other agents against TNBC cell lines.

Table 1: Cell Viability (IC50) in TNBC Cell Lines (72h treatment)
CompoundTarget/MechanismMDA-MB-231 (µM)MDA-MB-468 (µM)
ZW4864 β-catenin/BCL9 PPI Inhibitor 28 [2]9.6 [1]
PaclitaxelMicrotubule Stabilizer0.0024 - 0.3[3][4]0.0018
DoxorubicinTopoisomerase II Inhibitor0.69 - 6.50.05 - 0.49
OlaparibPARP Inhibitor~10 - >100~10
NiclosamideWnt Pathway Inhibitor (multiple targets)1.07 - 13.63~1.88
Table 2: Apoptosis Induction in TNBC Cell Lines
CompoundCell LineConcentrationTime (h)Apoptotic Cells (%)
ZW4864 MDA-MB-231 40 µM 72 ~40%
ZW4864 MDA-MB-468 20 µM 72 ~35%
PaclitaxelMDA-MB-231100 nM48Increased apoptosis observed
DoxorubicinMDA-MB-2311 µM72Increased apoptosis observed
OlaparibMDA-MB-23145 µM48~20% (early + late apoptosis)
NiclosamideMDA-MB-4681 µM48~85% (late apoptosis)
Table 3: Inhibition of Cell Migration and Invasion in MDA-MB-231 Cells
CompoundAssayConcentrationEffect
ZW4864 Scratch Wound Healing 20 µM Dose-dependent inhibition of cell migration
ZW4864 Transwell Invasion 20 µM Reduced invasion to 13% of control
PaclitaxelScratch Wound Healing1.25 µg/ml (24h)Significant inhibition of migration
OlaparibScratch Wound Healing30 µMSignificant inhibition of migration
NiclosamideScratch Wound Healing0.5 µM (24h)Significant inhibition of migration

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTS Assay)

MTS_Assay_Workflow start Start seed_cells Seed TNBC cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add serial dilutions of ZW4864 or comparator drugs incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_mts Add MTS reagent to each well incubate2->add_mts incubate3 Incubate for 1-4h at 37°C add_mts->incubate3 read_absorbance Measure absorbance at 490 nm incubate3->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for the MTS cell viability assay.

  • Cell Seeding: Plate TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat cells with a serial dilution of ZW4864 or comparator compounds for 72 hours.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Apoptosis Assay (Annexin V/PI Staining)

Apoptosis_Assay_Workflow start Start seed_cells Seed TNBC cells in 6-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compounds at desired concentrations incubate1->treat_cells incubate2 Incubate for specified time (e.g., 72h) treat_cells->incubate2 harvest_cells Harvest cells by trypsinization incubate2->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in Annexin V binding buffer wash_cells->resuspend_cells stain_cells Add FITC-Annexin V and Propidium Iodide (PI) resuspend_cells->stain_cells incubate3 Incubate in the dark for 15 min stain_cells->incubate3 analyze_facs Analyze by flow cytometry incubate3->analyze_facs end End analyze_facs->end

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

  • Cell Treatment: Seed TNBC cells in 6-well plates and treat with ZW4864 or comparator compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic (Annexin V positive) and necrotic (Annexin V and PI positive) cells.

Cell Migration Assay (Scratch Wound Healing Assay)

Migration_Assay_Workflow start Start seed_cells Seed TNBC cells in a 6-well plate to form a confluent monolayer start->seed_cells create_scratch Create a 'scratch' in the monolayer with a sterile pipette tip seed_cells->create_scratch wash_cells Wash with PBS to remove debris create_scratch->wash_cells add_media Add fresh media containing the test compounds wash_cells->add_media capture_image_t0 Capture initial image (T=0) add_media->capture_image_t0 incubate Incubate for a specified time (e.g., 24h) capture_image_t0->incubate capture_image_tx Capture final image (T=x) incubate->capture_image_tx analyze_wound Measure the wound area at T=0 and T=x capture_image_tx->analyze_wound calculate_closure Calculate the percentage of wound closure analyze_wound->calculate_closure end End calculate_closure->end

Figure 4: Workflow for the scratch wound healing assay.

  • Monolayer Formation: Grow TNBC cells to confluence in a 6-well plate.

  • Scratch Creation: Create a linear scratch in the cell monolayer using a sterile pipette tip.

  • Treatment and Imaging: Wash the wells to remove detached cells and add fresh medium containing the test compounds. Capture an initial image of the scratch (T=0).

  • Incubation and Final Imaging: Incubate the plate for a specified period (e.g., 24 hours) and capture a final image.

  • Analysis: Measure the width of the scratch at T=0 and the final time point to quantify the extent of cell migration and wound closure.

Conclusion

The preclinical data presented in this guide highlight the potential of ZW4864 as a targeted therapy for TNBCs with a dysregulated Wnt/β-catenin pathway. Its ability to induce apoptosis and inhibit cell migration and invasion in TNBC cell lines is promising. While standard chemotherapies like paclitaxel and doxorubicin exhibit potent cytotoxicity at lower concentrations, their lack of specificity is a major drawback. ZW4864 offers a more targeted approach, which may translate to a better therapeutic window. Further investigation, including in vivo studies and combination therapy approaches, is warranted to fully elucidate the clinical potential of ZW4864 in the treatment of triple-negative breast cancer.

References

Section 1: ZW4864 - A Preclinical Wnt/β-Catenin Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to ZW4864 and Zanidatamab: Two Distinct Investigational Anti-Cancer Agents

In the landscape of oncology drug development, precision and clarity are paramount. This guide addresses a point of confusion that has emerged regarding two investigational compounds: ZW4864 and Zanidatamab (formerly ZW25). While both have been associated with Zymeworks, they are fundamentally different therapeutic agents targeting distinct molecular pathways in cancer. ZW4864 is a preclinical small molecule inhibitor of the Wnt/β-catenin signaling pathway, while Zanidatamab is a clinically advanced HER2-targeted bispecific antibody.

This guide provides a comprehensive comparison of ZW4864 and Zanidatamab, detailing their mechanisms of action, summarizing their activity in different cancer types, and presenting relevant experimental data and protocols. It also offers a comparative look at alternative therapies targeting the Wnt/β-catenin and HER2 pathways, respectively.

ZW4864 is an orally active small molecule designed to disrupt the interaction between β-catenin and B-cell lymphoma 9 (BCL9), a critical step in the canonical Wnt signaling pathway.[1][2][3] Aberrant activation of this pathway is a known driver in several cancers, including triple-negative breast cancer (TNBC) and colorectal cancer.

Mechanism of Action of ZW4864

ZW4864 selectively binds to β-catenin, preventing its association with BCL9.[1] This disruption inhibits the formation of the β-catenin/BCL9/TCF transcription complex, thereby suppressing the expression of Wnt target genes that promote cancer cell proliferation, survival, and invasion.[4]

cluster_wnt_off Wnt OFF State cluster_wnt_on Wnt ON State cluster_nucleus cluster_zw4864 ZW4864 Intervention Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1α) Beta_Catenin_p Phosphorylated β-catenin Destruction_Complex->Beta_Catenin_p Phosphorylation Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt->Frizzled_LRP Beta_Catenin β-catenin (stabilized) Frizzled_LRP->Beta_Catenin Inhibition of Destruction Complex Nucleus Nucleus Beta_Catenin->Nucleus BCL9 BCL9 Beta_Catenin->BCL9 TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Transcription (e.g., Cyclin D1, Axin2) TCF_LEF->Target_Genes BCL9->TCF_LEF Beta_Catenin_nuc β-catenin BCL9_nuc BCL9 TCF_LEF_nuc TCF/LEF ZW4864 ZW4864 ZW4864->Beta_Catenin Binds and blocks BCL9 interaction

ZW4864 Mechanism of Action
Preclinical Activity of ZW4864

ZW4864 has demonstrated inhibitory activity in various preclinical assays and cancer cell lines with hyperactive Wnt/β-catenin signaling.

Assay/Cell LineEndpointIC50 / KiCitation
Biochemical Assay β-catenin/BCL9 PPI Inhibition (AlphaScreen)Ki: 0.76 µM, IC50: 0.87 µM
Cell-Based Assays
HEK293 (β-catenin expressing)TOPFlash Luciferase ReporterIC50: 11 µM
SW480 (colorectal cancer)TOPFlash Luciferase ReporterIC50: 7.0 µM
MDA-MB-468 (TNBC, Wnt3a-activated)TOPFlash Luciferase ReporterIC50: 6.3 µM
Cell Viability (72h)
SW480 (colorectal cancer)MTS AssayIC50: 9.6-76 µM
HCT116 (colorectal cancer)MTS AssayIC50: 9.6-76 µM
MDA-MB-231 (TNBC)MTS AssayIC50: 9.6-76 µM
MDA-MB-468 (TNBC)MTS AssayIC50: 9.6-76 µM

In vivo, ZW4864 has shown good pharmacokinetic properties and the ability to suppress β-catenin target gene expression in a patient-derived xenograft (PDX) mouse model of TNBC.

Comparison with Alternative Wnt/β-catenin Pathway Inhibitors

Several other small molecules targeting the Wnt/β-catenin pathway are in various stages of development.

CompoundTargetDevelopment StageSelect IC50 DataCitation
LGK974 (WNT974) Porcupine (PORCN)Clinical (Phase 1/2)TNKS1 cellular IC50 values of 86 and 87 were 0.023 and 0.054 µM, respectively.
PRI-724 CBP/β-catenin interactionClinical (Phase 1/2)Not specified in the provided results.
CCT036477 Wnt/β-catenin signalingPreclinicalBlocks transcription at an IC50 of 0.3 µM.

Section 2: Zanidatamab (ZW25) - A Clinically Advanced HER2-Targeted Bispecific Antibody

Zanidatamab is a bispecific antibody that simultaneously binds to two distinct epitopes on the human epidermal growth factor receptor 2 (HER2). This dual targeting leads to a unique mechanism of action and potent anti-tumor activity in HER2-expressing cancers.

Mechanism of Action of Zanidatamab

Zanidatamab's biparatopic binding to both the juxtamembrane domain (ECD4) and the dimerization domain (ECD2) of HER2 results in several anti-tumor effects:

  • Dual HER2 Signal Blockade: Prevents HER2 dimerization and downstream signaling.

  • Receptor Clustering and Internalization: Leads to the removal of HER2 from the cell surface.

  • Potent Effector Function: Induces antibody-dependent cellular cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).

cluster_her2_signaling HER2 Signaling cluster_zanidatamab_action Zanidatamab Action HER2_receptor HER2 Receptor Dimerization Dimerization HER2_receptor->Dimerization Downstream_Signaling Downstream Signaling (PI3K/AKT, MAPK) Dimerization->Downstream_Signaling Zanidatamab Zanidatamab Cell_Proliferation Cell Proliferation and Survival Downstream_Signaling->Cell_Proliferation Zanidatamab->Dimerization Blocks HER2_receptor_bound HER2 Receptor Zanidatamab->HER2_receptor_bound Binds to two epitopes ADCC_ADCP ADCC & ADCP Zanidatamab->ADCC_ADCP Fc-mediated CDC CDC Zanidatamab->CDC Fc-mediated Receptor_Clustering Receptor Clustering & Internalization HER2_receptor_bound->Receptor_Clustering Apoptosis Apoptosis Receptor_Clustering->Apoptosis ADCC_ADCP->Apoptosis CDC->Apoptosis

Zanidatamab Mechanism of Action
Clinical Activity of Zanidatamab Across Cancer Types

Zanidatamab has demonstrated significant clinical activity in several HER2-positive cancers.

Cancer TypeTrialTreatment SettingObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Citation
Biliary Tract Cancer HERIZON-BTC-01 (Phase 2b)Previously Treated41.3%Not Reported15.5 months
Gastroesophageal Adenocarcinoma (GEA) HERIZON-GEA-01 (Phase 3)First-line (with chemotherapy)Statistically significant improvement vs. trastuzumab + chemoStatistically significant improvement vs. trastuzumab + chemoStrong trend towards improvement vs. trastuzumab + chemo
Breast Cancer Phase 1b/2 (NCT04276493)First-line (with docetaxel)90.9%Not ReportedNot Reported
Comparison with Alternative HER2-Targeted Therapies

Zanidatamab is being evaluated in a landscape of well-established and emerging HER2-targeted therapies.

TherapyMechanism of ActionSelect Clinical Data (Metastatic Breast Cancer)Citation
Trastuzumab (Herceptin) Monoclonal antibody targeting HER2 ECD4First-line (with chemo): ORR 50%, Median OS 25.1 months
Pertuzumab (Perjeta) Monoclonal antibody targeting HER2 ECD2 (dimerization inhibitor)First-line (with trastuzumab + chemo): Median PFS 18.7 months, Median OS 56.5 months
Trastuzumab deruxtecan (Enhertu) Antibody-drug conjugate (ADC)Second-line: ORR 60.9%, Median PFS 17.8 months, Median OS 39.2 months

Section 3: Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of ZW4864 and Zanidatamab.

ZW4864 Experimental Protocols

cluster_biochemical Biochemical & Cellular Assays cluster_in_vivo In Vivo Studies cluster_biochemical_steps cluster_in_vivo_steps Biochemical Biochemical Assay (AlphaScreen) Cellular Cellular Assays Biochemical->Cellular InVivo In Vivo Model (PDX) AlphaScreen AlphaScreen Assay (β-catenin/BCL9 PPI) TOPFlash TOPFlash Luciferase Reporter Assay PDX_Implantation PDX Implantation AlphaScreen->TOPFlash WesternBlot Western Blot (Target Genes) TOPFlash->WesternBlot Treatment ZW4864 Treatment PDX_Implantation->Treatment Tumor_Analysis Tumor Growth & Biomarker Analysis Treatment->Tumor_Analysis

ZW4864 Experimental Workflow
  • AlphaScreen Assay for β-catenin/BCL9 PPI: This bead-based proximity assay measures the interaction between biotinylated β-catenin and GST-tagged BCL9. A decrease in the luminescent signal upon addition of ZW4864 indicates inhibition of the protein-protein interaction.

  • TOPFlash Luciferase Reporter Assay: Cancer cells are co-transfected with a TCF/LEF-responsive firefly luciferase reporter (TOPFlash) and a control Renilla luciferase plasmid. Wnt pathway activation (e.g., by Wnt3a) induces firefly luciferase expression. The inhibitory effect of ZW4864 is quantified by the reduction in the firefly/Renilla luciferase ratio.

  • Western Blot Analysis: Following treatment with ZW4864, cell lysates are subjected to SDS-PAGE and transferred to a membrane. The expression levels of Wnt target proteins like Axin2 and Cyclin D1 are detected using specific primary antibodies and a chemiluminescent secondary antibody.

  • Patient-Derived Xenograft (PDX) Model: Tumor fragments from a TNBC patient are implanted into the mammary fat pad of immunocompromised mice. Once tumors are established, mice are treated with ZW4864, and tumor growth is monitored. Pharmacodynamic effects are assessed by analyzing the expression of β-catenin target genes in the tumors.

Zanidatamab Experimental Protocols

cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo & Clinical Studies cluster_in_vitro_steps cluster_in_vivo_steps InVitro In Vitro Assays InVivo In Vivo Model (PDX) IHC HER2 IHC Clinical Clinical Trials InVivo->Clinical PDX_Model PDX Model CDC CDC Assay IHC->CDC Clinical_Trial Phase 1-3 Clinical Trials PDX_Model->Clinical_Trial

Zanidatamab Experimental Workflow
  • HER2 Immunohistochemistry (IHC): Patient tumor samples are stained with an anti-HER2 antibody to determine the level of HER2 protein expression. A score of 3+ is considered HER2-positive.

  • Complement-Dependent Cytotoxicity (CDC) Assay: HER2-expressing cancer cells are incubated with Zanidatamab in the presence of a complement source (e.g., human serum). Cell lysis, indicative of CDC, is measured using a cell viability dye.

  • Patient-Derived Xenograft (PDX) Model: Tumor biopsies from patients enrolled in clinical trials are implanted into immunodeficient mice. The antitumor activity of Zanidatamab in these models is then correlated with the clinical response of the corresponding patient.

  • Clinical Trial Protocols (e.g., HERIZON-BTC-01, HERIZON-GEA-01): These multicenter, open-label trials enroll patients with HER2-positive cancers. Patients receive Zanidatamab intravenously, and the primary endpoints typically include objective response rate, with secondary endpoints such as duration of response, progression-free survival, and overall survival.

Conclusion

ZW4864 and Zanidatamab represent two distinct and promising approaches to cancer therapy. ZW4864 is in the early stages of development, with a novel mechanism targeting the Wnt/β-catenin pathway, a key driver in several difficult-to-treat cancers. Its oral bioavailability is a notable advantage. Zanidatamab, on the other hand, is a clinically advanced bispecific antibody that has demonstrated significant and durable responses in a range of HER2-positive malignancies, positioning it as a potential new standard of care. This guide serves to clarify their unique properties and provides a framework for understanding their comparative potential in the evolving landscape of oncology.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling ZW4864 Free Base

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for laboratory personnel handling ZW4864 free base. It outlines essential personal protective equipment (PPE), procedural guidelines, and disposal plans to ensure a safe research environment.

ZW4864 is a potent, orally active small-molecule inhibitor of the β-catenin/B-cell lymphoma 9 (BCL9) protein-protein interaction, investigated for its potential in cancer therapy. Due to its bioactive nature, stringent adherence to safety protocols is mandatory to minimize exposure and ensure the well-being of researchers.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in a laboratory setting. This guidance is based on standard practices for handling potentially hazardous research compounds.

PPE CategoryItemSpecification
Hand Protection Disposable GlovesNitrile or latex, powder-free. Change gloves immediately if contaminated.
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory.
Body Protection Laboratory CoatFully buttoned, with tight-fitting cuffs.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid ZW4864 and preparation of solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Storage:

  • Short-term (up to 1 month): Store at -20°C.[1]

  • Long-term (up to 6 months): Store at -80°C.[1]

  • General: Keep the container tightly sealed and protect from moisture.[1]

Handling:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood by lining the area with absorbent, disposable bench paper.

  • Weighing: To avoid generating dust, carefully weigh the solid compound in the fume hood.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to prevent splashing. This compound is soluble in DMSO.[1] For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and corn oil have been documented.[1]

  • Post-Handling: After handling, wipe down the work area with an appropriate cleaning agent. Dispose of all contaminated materials as outlined in the disposal plan. Wash hands thoroughly with soap and water.

First-Aid Measures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, bench paper, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing ZW4864 should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound from receipt to disposal.

ZW4864_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Log ZW4864 Store Store at appropriate temperature (-20°C or -80°C) Receive->Store DonPPE Don Personal Protective Equipment PrepHood Prepare Chemical Fume Hood DonPPE->PrepHood Weigh Weigh Solid ZW4864 PrepareSol Prepare Stock/Working Solutions Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment Decontaminate Decontaminate Work Area DisposeWaste Dispose of Solid & Liquid Hazardous Waste Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Safe handling workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。